C.I. Acid brown 120
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H23N12Na3O9S3 |
|---|---|
Molecular Weight |
860.8 g/mol |
IUPAC Name |
trisodium;2,4-bis[[2,4-diamino-5-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C30H26N12O9S3.3Na/c31-21-12-22(32)26(14-25(21)38-35-16-3-1-5-19(9-16)52(43,44)45)40-37-18-7-8-30(54(49,50)51)29(11-18)42-41-28-15-27(23(33)13-24(28)34)39-36-17-4-2-6-20(10-17)53(46,47)48;;;/h1-15H,31-34H2,(H,43,44,45)(H,46,47,48)(H,49,50,51);;;/q;3*+1/p-3 |
InChI Key |
FNMUSJRVXAQLRS-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])N=NC2=CC(=C(C=C2N)N)N=NC3=CC(=C(C=C3)S(=O)(=O)[O-])N=NC4=C(C=C(C(=C4)N=NC5=CC(=CC=C5)S(=O)(=O)[O-])N)N.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
C.I. Acid Brown 120 chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Acid Brown 120, identified by the Colour Index Number 35020 and CAS Registry Number 6428-26-8, is a multi-azo dye. As a member of the acid dye class, it is primarily utilized in the textile industry for dyeing protein fibers such as wool and silk, as well as synthetic polyamides. Its molecular structure, characterized by multiple azo groups (-N=N-), is responsible for its chromophoric properties. This technical guide provides a detailed overview of the chemical and physical properties of this compound, its molecular structure, a general synthesis methodology, and analytical protocols. Due to its primary application in the dye industry, information regarding its direct use in drug development or its interaction with specific signaling pathways is not available.
Chemical and Physical Properties
This compound is a complex organic salt with a significant molecular weight. A summary of its key chemical and physical properties is presented in the tables below. It is noteworthy that while general qualitative descriptions of its properties are available, specific quantitative data such as solubility in g/L, a precise melting or decomposition point, and UV-Visible absorption maxima are not readily found in publicly available literature.
General Properties
| Property | Value | Source |
| C.I. Name | Acid Brown 120 | |
| C.I. Number | 35020 | |
| CAS Registry Number | 6428-26-8 | |
| Molecular Formula | C₃₀H₂₃N₁₂Na₃O₉S₃ | |
| Molecular Weight | 860.75 g/mol | |
| Chemical Class | Multi-azo dye | |
| Physical Appearance | Red-light brown powder |
Solubility and Spectroscopic Properties
| Property | Description | Source |
| Solubility in Water | Soluble, forming a yellow-light brown solution. | |
| Behavior in Acid | In strong sulfuric acid, it dissolves to form a dark brown solution, which turns tan upon dilution. In an aqueous solution with strong hydrochloric acid, a brown precipitate is formed. | |
| Behavior in Base | In a thick sodium hydroxide solution, it forms an orange-brown solution. | |
| UV-Vis Absorption | Specific λmax not available in the searched literature. | |
| Melting/Decomposition Point | Not available in the searched literature. |
Molecular Structure
This compound is a multi-azo dye, meaning its structure contains more than one azo group (-N=N-) linking aromatic moieties. The molecular formula, C₃₀H₂₃N₁₂Na₃O₉S₃, indicates a large and complex structure. The presence of three sodium sulfonate (-SO₃Na) groups confers its solubility in water, a characteristic feature of acid dyes. These negatively charged sulfonate groups allow the dye to form ionic bonds with the positively charged amino groups in protein fibers under acidic conditions.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly available. However, based on the general principles of azo dye chemistry, representative methodologies can be outlined.
Synthesis of this compound (General Methodology)
The synthesis of this compound involves a multi-step process of diazotization and coupling reactions.
Step 1: First Diazotization and Coupling
-
Diazotization of 3-Aminobenzenesulfonic Acid: 3-Aminobenzenesulfonic acid is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to 0-5 °C. An aqueous solution of sodium nitrite (NaNO₂) is added dropwise to form the diazonium salt. The temperature is kept low to prevent the decomposition of the unstable diazonium salt.
-
Coupling with Benzene-1,3-diamine: The resulting diazonium salt solution is then slowly added to a solution of Benzene-1,3-diamine. The coupling reaction occurs to form a monoazo compound.
Step 2: Second Diazotization and Coupling
-
Diazotization of the Monoazo Product: The product from the first coupling step, which contains a free amino group, is diazotized under similar conditions as described in Step 1.
-
Coupling with a Second Molecule of Benzene-1,3-diamine: The newly formed diazonium salt is then coupled with another molecule of Benzene-1,3-diamine to form a disazo compound.
Step 3: Third Diazotization and Final Coupling
-
Diazotization of 2,4-Diaminobenzenesulfonic Acid: 2,4-Diaminobenzenesulfonic acid is bis-diazotized to form a tetrazo compound.
-
Final Coupling: The bis-diazotized 2,4-Diaminobenzenesulfonic acid is coupled with two molecules of the disazo compound formed in Step 2 to yield the final multi-azo dye, this compound.
Step 4: Isolation and Purification The final dye is typically isolated by salting out with sodium chloride, followed by filtration, washing, and drying.
Analysis of this compound (Representative HPLC Method)
High-Performance Liquid Chromatography (HPLC) is a standard technique for the analysis of dyes. A general reverse-phase HPLC method for the analysis of an acid dye is provided below.
-
Instrumentation: HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: Water with an additive like 0.1% formic acid or an ammonium acetate buffer.
-
Solvent B: Acetonitrile or methanol with the same additive.
-
-
Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the run to elute the more hydrophobic components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection: The DAD can monitor a range of wavelengths to determine the absorption maximum of the dye and detect any impurities.
-
Sample Preparation: A stock solution of the dye is prepared in the mobile phase or a suitable solvent (e.g., water/methanol mixture) and then diluted to an appropriate concentration for analysis.
Visualizations
Synthesis Workflow of this compound
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General synthesis workflow for this compound.
Logical Relationship of Dye Properties and Application
The following diagram illustrates the relationship between the chemical structure of this compound and its application as an acid dye.
Caption: Relationship between structure and application of this compound.
C.I. Acid Brown 120 (CAS 6428-26-8): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available information on C.I. Acid Brown 120. A comprehensive toxicological and experimental profile for this specific compound is not available in the public domain. The information provided should be used for research and informational purposes only.
Executive Summary
This compound is a multi-azo anionic dye. Like other acid dyes, its primary application is in the dyeing of protein fibers such as wool, silk, and polyamide, as well as in leather finishing. Detailed toxicological data, including acute toxicity, carcinogenicity, and mutagenicity, are largely unavailable for this specific compound. The information presented herein is compiled from general chemical databases and safety data sheets, which highlight a significant lack of specific experimental studies on its biological interactions. Researchers should exercise caution and conduct thorough safety evaluations before use.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized below. Quantitative data on properties such as melting point, boiling point, and vapor pressure are not publicly available.
| Property | Value | Reference |
| CAS Number | 6428-26-8 | [1] |
| C.I. Name | Acid Brown 120, 35020 | [1] |
| Molecular Formula | C₃₀H₂₃N₁₂Na₃O₉S₃ | [1] |
| Molecular Weight | 860.75 g/mol | [1] |
| Chemical Class | Multi-azo dye | [1] |
| Appearance | Solid, Red-light brown powder | [1] |
| Solubility | Soluble in water (yields a yellow-light brown solution). | [1] |
Synthesis and Manufacturing
General Manufacturing Protocol
The synthesis of this compound involves a series of diazotization and coupling reactions, characteristic of azo dye production. The documented manufacturing method is as follows:
-
Diazotization: 3-Aminobenzenesulfonic acid is diazotized.
-
First Coupling: The resulting diazonium salt is coupled with Benzene-1,3-diamine.
-
Second Coupling: The product from the first coupling (in a 2-molar ratio) is then coupled with a diazotized form of 2,4-Diaminobenzenesulfonic acid (in a 1-molar ratio) to form the final multi-azo dye structure.[1]
Generalized Synthesis Workflow
The following diagram illustrates the general logical workflow for the synthesis of a multi-azo dye like this compound.
Toxicological and Safety Profile
There is a significant lack of specific toxicological data for this compound. A publicly available Safety Data Sheet (SDS) indicates "no data available" for the most critical toxicological endpoints.
| Toxicological Endpoint | Data | Reference |
| Acute Toxicity (Oral) | No data available | [2] |
| Skin Corrosion/Irritation | No data available | [2] |
| Serious Eye Damage/Irritation | No data available | [2] |
| Respiratory or Skin Sensitization | No data available | [2] |
| Germ Cell Mutagenicity | No data available | [2] |
| Carcinogenicity | No data available | [2] |
| Reproductive Toxicity | No data available | [2] |
General Handling Precautions: Due to the lack of data, this compound should be handled with care. Standard laboratory precautions should be followed, including:
-
Handling in a well-ventilated area.
-
Use of personal protective equipment (PPE), including gloves and safety goggles.
-
Avoidance of dust formation and inhalation.
-
Washing hands thoroughly after handling.
Applications and Use Cases
The applications of this compound are characteristic of acid dyes in general. Its anionic nature and water solubility make it suitable for dyeing materials containing cationic sites, such as protein fibers.
-
Textile Dyeing: Primarily used for dyeing wool, silk, and polyamide fibers. The process typically occurs in an acidic bath which facilitates the binding of the dye to the fiber.
-
Leather Dyeing: Used in the coloring and finishing of leather products.
-
Other Potential Uses: While not specifically documented for this compound, related acid brown dyes find applications in paper coloration and ink formulations.
General Experimental Protocol: Acid Dyeing of Protein Fibers
No specific experimental protocols involving this compound were found in the reviewed literature. The following is a generalized protocol for the application of acid dyes to protein fibers like wool.
Objective: To dye a wool sample using an acid dye.
Materials:
-
Wool yarn or fabric sample
-
Acid dye (e.g., this compound)
-
Water
-
Acid source (e.g., acetic acid or sulfuric acid to adjust pH)
-
Heating apparatus (e.g., water bath or hot plate)
-
Beakers and stirring rods
Methodology:
-
Scouring: The wool sample is first washed with a neutral detergent to remove any impurities or oils and then rinsed thoroughly.
-
Dye Bath Preparation: The acid dye is dissolved in water to create a stock solution. A dye bath is prepared by diluting the stock solution to the desired concentration.
-
pH Adjustment: The pH of the dye bath is lowered to an acidic range (typically pH 2-6) by the addition of an acid. This protonates the amine groups in the wool fibers, creating cationic sites for the anionic dye to bind.
-
Dyeing Process: The wet, scoured wool is introduced into the dye bath. The temperature is gradually raised to near boiling (80-100°C) and maintained for a set period (e.g., 30-60 minutes) with occasional stirring to ensure even dye uptake.
-
Rinsing and Drying: After the dyeing period, the sample is removed, rinsed with water to remove any unfixed dye, and allowed to dry.
The following diagram illustrates the general workflow for this application.
Relevance to Drug Development
No information was found in the public domain to suggest that this compound has any application or has been studied in the context of drug development. There are no published studies describing its interaction with biological signaling pathways or its potential as a therapeutic agent or diagnostic tool. Its classification and known applications are confined to its properties as a dye.
References
C.I. Acid Brown 120 molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of C.I. Acid Brown 120, a multi-azo acid dye. The following sections outline its chemical and physical properties, manufacturing process, and key identifiers, presenting a valuable resource for professionals in research and development.
Quantitative Data Summary
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₃₀H₂₃N₁₂Na₃O₉S₃[1] |
| Molecular Weight | 860.75 g/mol [1] |
| C.I. Name | Acid Brown 120[1] |
| C.I. Number | 35020[1] |
| CAS Registry Number | 6428-26-8[1] |
| Chemical Class | Multi-azo[1] |
Physicochemical Properties
This compound is a red-light brown dye. It is soluble in water, forming a yellow-light brown solution. In the presence of strong sulfuric acid, it appears dark brown and becomes tan upon dilution. The addition of strong hydrochloric acid to its aqueous solution results in a brown precipitate, while adding a thick sodium hydroxide solution turns it orange-brown.[1]
Manufacturing Process
The synthesis of this compound involves a multi-step diazotization and coupling process. The general workflow for its manufacturing is outlined below.
The manufacturing process begins with the diazotization of 3-Aminobenzenesulfonic acid. This is followed by the coupling of the resulting product with Benzene-1,3-diamine. Two molar equivalents of this intermediate product are then coupled with one molar equivalent of double nitrided 2,4-Diaminobenzenesulfonic acid to yield the final this compound dye.[1]
Applications
References
An In-depth Technical Guide to the Solubility of C.I. Acid Brown 120
This technical guide provides a comprehensive overview of the solubility characteristics of C.I. Acid Brown 120. The information is intended for researchers, scientists, and professionals in drug development and other relevant fields. This document outlines the known solubility properties, a detailed experimental protocol for quantitative solubility determination, and a visual representation of the experimental workflow.
Introduction to this compound
This compound is a multi-azo acid dye.[1] Acid dyes are typically water-soluble and are primarily used for dyeing protein fibers such as wool and silk, as well as polyamides like nylon.[2] The solubility of these dyes is a critical parameter that influences their application and performance.
Solubility of this compound
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Observation |
| Water | Soluble | Forms a yellow-light brown solution.[1] |
| Organic Solvents | Generally limited | Acid dyes typically exhibit limited solubility in organic solvents.[2] |
It is important to note that the solubility of acid dyes can be influenced by factors such as temperature, pH, and the presence of electrolytes.[3] For instance, adding a strong hydrochloric acid to an aqueous solution of this compound can cause a brown precipitation, while the addition of a thick sodium hydroxide solution results in an orange-brown solution.[1]
Experimental Protocol for Determining Solubility
To obtain precise quantitative solubility data for this compound, a standardized experimental method is required. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of dyes.[4][5]
3.1. Principle
The shake-flask method involves creating a supersaturated solution of the solute (this compound) in a specific solvent and agitating it at a constant temperature until equilibrium is reached. At equilibrium, the concentration of the dissolved solute in the clear supernatant represents the solubility of the compound in that solvent at that temperature.
3.2. Materials and Equipment
-
This compound powder
-
Selected solvents (e.g., deionized water, ethanol, methanol, acetone, DMSO)
-
Sealed containers (e.g., screw-cap vials or flasks)
-
Constant temperature bath with agitation (shaker)
-
Centrifuge
-
Syringe filters (chemically inert, e.g., PTFE)
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
3.3. Procedure
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container. The excess solid should be clearly visible.
-
Equilibration: Place the sealed container in a constant temperature bath and agitate for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is achieved between the dissolved and undissolved dye.[4]
-
Phase Separation: After equilibration, remove the container from the shaker and allow it to stand to let the undissolved solid settle. To separate the solid from the liquid phase, centrifuge the solution.[4][5]
-
Filtration: Carefully draw the clear supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.[5] It is crucial to avoid temperature fluctuations during this step.[4]
-
Quantification:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound with known concentrations in the same solvent.
-
Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Dilute the filtered saturated solution as necessary to fall within the concentration range of the calibration curve. Measure the absorbance of the diluted sample at λmax.
-
-
Data Reporting: Use the calibration curve to determine the concentration of the diluted sample. Calculate the solubility of this compound in the original saturated solution, taking into account the dilution factor. Report the solubility in units such as mg/mL or g/L at the specified temperature.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.
Caption: Workflow for determining solubility via the shake-flask method.
References
C.I. Acid Brown 120: A Technical Guide to its Spectral Characteristics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral characteristics of C.I. Acid Brown 120, a multi-azo acid dye. Due to the limited availability of specific quantitative spectral data in the public domain for this particular dye, this document outlines the general properties of similar acid dyes and provides detailed experimental protocols for determining its specific spectral characteristics.
Core Properties of this compound
This compound is a water-soluble anionic dye belonging to the multi-azo class. Its fundamental properties are summarized in the table below.
| Property | Value |
| C.I. Name | Acid Brown 120 |
| C.I. Number | 35020 |
| CAS Number | 6428-26-8 |
| Molecular Formula | C₃₀H₂₃N₁₂Na₃O₉S₃ |
| Molecular Weight | 860.75 g/mol [1] |
| Chemical Class | Multi-azo dye |
| Physical Description | A red-light brown powder. |
| Solubility | Soluble in water, forming a yellow-light brown solution[1]. |
Qualitative Spectral Behavior:
-
In a neutral aqueous solution, this compound appears as a yellow-light brown solution[1].
-
In the presence of strong sulfuric acid, the solution turns dark brown[1].
-
Upon the addition of a thick sodium hydroxide solution, the color changes to orange-brown[1].
These color changes indicate that the absorption spectrum of this compound is sensitive to pH, a common characteristic of acid dyes containing ionizable groups.
General Spectral Characteristics of Azo Dyes
Azo dyes, including this compound, are characterized by the presence of one or more azo groups (-N=N-) connecting aromatic rings. Their spectral properties are defined by electronic transitions within the molecule.
-
UV Region: Weaker absorption bands are typically observed in the ultraviolet region, which are attributed to π → π* electronic transitions within the aromatic rings[2].
-
Visible Region: More intense and broader absorption bands are found in the visible range. These are due to π → π* transitions involving the entire conjugated system, including the azo group and any auxochromic (color-enhancing) and chromophoric (color-bearing) groups attached to the aromatic rings[2]. The position and intensity of these bands determine the color of the dye. For brown dyes, this typically means broad absorption across a significant portion of the visible spectrum.
Experimental Protocol for Spectral Characterization
To determine the specific spectral characteristics of this compound, the following experimental protocol for UV-Visible absorption spectroscopy can be employed.
Objective: To determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) of this compound in an appropriate solvent system.
Materials and Equipment:
-
This compound powder
-
Analytical balance
-
Volumetric flasks (e.g., 100 mL, 50 mL, 25 mL, 10 mL)
-
Pipettes
-
Cuvettes (quartz or glass, with a 1 cm path length)
-
Dual-beam UV-Visible spectrophotometer
-
pH meter
-
Buffer solutions (e.g., acidic buffer)
-
Distilled or deionized water
Procedure:
-
Preparation of a Stock Solution:
-
Accurately weigh a precise amount of this compound powder (e.g., 10 mg).
-
Dissolve the powder in a suitable solvent. Given that it is an acid dye, an acidic buffer solution is recommended to ensure a consistent ionic state[3]. The choice of buffer should be one that does not absorb in the spectral region of interest.
-
Quantitatively transfer the solution to a 100 mL volumetric flask and dilute to the mark with the same solvent to create a stock solution of known concentration.
-
-
Preparation of Standard Dilutions:
-
Perform a series of dilutions from the stock solution to prepare a set of standards with decreasing concentrations. This is crucial for generating a calibration curve to verify adherence to the Beer-Lambert Law.
-
-
Spectrophotometer Setup and Calibration:
-
Turn on the spectrophotometer and allow the lamps to warm up as per the manufacturer's instructions.
-
Set the wavelength range for scanning (e.g., 200-800 nm).
-
Calibrate the instrument by using a cuvette filled with the solvent blank (the same acidic buffer used to prepare the dye solutions).
-
-
Measurement of Absorption Spectra:
-
Starting with the most dilute solution, fill a clean cuvette with the sample.
-
Place the cuvette in the sample holder of the spectrophotometer.
-
Record the absorption spectrum.
-
Identify the wavelength of maximum absorbance (λmax).
-
Repeat the measurement for all the standard solutions at the determined λmax.
-
-
Data Analysis:
-
Plot a graph of absorbance at λmax versus the concentration of the standard solutions.
-
If the plot is linear and passes through the origin, it confirms that the Beer-Lambert Law is obeyed within this concentration range.
-
The molar absorptivity (ε) can be calculated from the slope of the calibration curve using the Beer-Lambert Law equation: A = εbc, where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration.
-
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining the spectral characteristics of this compound can be visualized as follows:
References
An In-depth Technical Guide to the Synthesis and Purification of C.I. Acid Brown 120
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for C.I. Acid Brown 120 (C.I. 35020; CAS No. 6428-26-8), a multi-azo dye. Due to the limited availability of a detailed, published experimental protocol for this specific dye, this document outlines a representative synthesis and purification strategy based on established principles of azo dye chemistry.
Chemical Profile and Properties
This compound is a water-soluble anionic dye characterized by its multiple azo linkages. Its chemical structure and properties are summarized in the table below.
| Property | Value | Reference |
| C.I. Name | Acid Brown 120 | [1] |
| C.I. Number | 35020 | [1] |
| CAS Number | 6428-26-8 | [1] |
| Molecular Formula | C₃₀H₂₃N₁₂Na₃O₉S₃ | [1] |
| Molecular Weight | 860.75 g/mol | [1] |
| Appearance | Red-light brown powder | [1] |
| Solubility | Soluble in water (yellow-light brown solution) | [1] |
Synthesis of this compound
The synthesis of this compound is a multi-step process involving a series of diazotization and azo coupling reactions. The manufacturing method can be described as the diazotization of 3-aminobenzenesulfonic acid and its coupling with benzene-1,3-diamine. This product (in a 2:1 molar ratio) is then coupled with the diazonium salt of 2,4-diaminobenzenesulfonic acid.[1]
Synthesis Pathway
The overall synthetic pathway can be visualized as a multi-step process, starting with the formation of a monoazo intermediate, followed by the creation of a bis-azo intermediate, and culminating in the final trisazo dye.
Caption: Synthesis pathway for this compound.
Experimental Protocols
The following are detailed, representative protocols for each step of the synthesis.
Step 1: Synthesis of the Monoazo Intermediate
-
Diazotization of 3-Aminobenzenesulfonic Acid:
-
Suspend one molar equivalent of 3-aminobenzenesulfonic acid in water and add a stoichiometric amount of sodium carbonate to achieve dissolution.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a concentrated aqueous solution of sodium nitrite (1.05 molar equivalents) while maintaining the temperature below 5°C.
-
After the addition is complete, stir the mixture for 30-60 minutes at 0-5°C to ensure complete formation of the diazonium salt.
-
-
Coupling with Benzene-1,3-diamine:
-
In a separate vessel, dissolve one molar equivalent of benzene-1,3-diamine in a dilute hydrochloric acid solution.
-
Cool this solution to 0-5°C.
-
Slowly add the freshly prepared diazonium salt solution to the benzene-1,3-diamine solution with vigorous stirring, maintaining the temperature below 5°C.
-
Adjust the pH of the reaction mixture to 4-5 by the slow addition of a sodium acetate solution to facilitate the coupling reaction.
-
Continue stirring for 2-4 hours at low temperature. The formation of a colored precipitate indicates the formation of the monoazo intermediate.
-
Step 2: Synthesis of the Bis-azo Intermediate
-
Coupling with a Second Equivalent of Diazotized 3-Aminobenzenesulfonic Acid:
-
Prepare a second equivalent of diazotized 3-aminobenzenesulfonic acid as described in Step 1.
-
To the suspension of the monoazo intermediate from the previous step, slowly add the second equivalent of the diazonium salt solution.
-
Maintain the temperature at 0-5°C and continue stirring for an additional 3-5 hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Step 3: Synthesis of this compound
-
Diazotization of 2,4-Diaminobenzenesulfonic Acid:
-
Prepare the diazonium salt of 2,4-diaminobenzenesulfonic acid using a similar procedure as for 3-aminobenzenesulfonic acid. Due to the presence of two amino groups, careful control of stoichiometry is crucial.
-
-
Final Coupling Reaction:
-
Slowly add the freshly prepared diazonium salt of 2,4-diaminobenzenesulfonic acid to the suspension of the bis-azo intermediate.
-
Maintain the reaction temperature below 10°C and stir for several hours until the reaction is complete, as indicated by TLC.
-
The final product, this compound, will be present as a colored precipitate in the reaction mixture.
-
Purification of this compound
Purification is critical to remove unreacted starting materials, by-products, and inorganic salts.
Purification Workflow
A general workflow for the purification of this compound is outlined below.
Caption: Purification workflow for this compound.
Experimental Protocol
-
Isolation of the Crude Product:
-
The crude this compound is typically precipitated from the reaction mixture by "salting out." Add sodium chloride to the final reaction mixture to decrease the solubility of the sulfonated dye, leading to its precipitation.
-
Collect the precipitate by vacuum filtration.
-
-
Washing:
-
Wash the filter cake with a cold saturated sodium chloride solution to remove inorganic impurities.
-
A subsequent wash with a cold ethanol-water mixture can help remove organic impurities.
-
-
Recrystallization:
-
For higher purity, the crude dye can be recrystallized. Dissolve the crude product in a minimum amount of hot water.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
-
Drying:
-
Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 60-80°C) to constant weight.
-
An alternative or supplementary purification step involves the use of adsorbents. It has been noted that this compound can be adsorbed and removed by bentone clay, which could be explored as a method to remove specific impurities.
Data Presentation
The following tables present illustrative quantitative data for the synthesis and purification of this compound. Note: This data is representative and may vary based on specific experimental conditions.
Table 1: Illustrative Reaction Parameters and Yields
| Step | Key Reactants | Molar Ratio | Typical Reaction Time (hours) | Typical Yield (%) |
| 1 | 3-Aminobenzenesulfonic acid, Benzene-1,3-diamine | 1:1 | 2-4 | 85-95 |
| 2 | Monoazo intermediate, 3-Aminobenzenesulfonic acid | 1:1 | 3-5 | 80-90 |
| 3 | Bis-azo intermediate, 2,4-Diaminobenzenesulfonic acid | 1:1 | 4-6 | 75-85 |
Table 2: Illustrative Purity Analysis
| Purification Step | Purity (%) | Analytical Method |
| Crude Product | 60-70 | UV-Vis Spectroscopy |
| After Washing | 75-85 | HPLC |
| After Recrystallization | >95 | HPLC, Elemental Analysis |
Conclusion
This technical guide provides a detailed framework for the synthesis and purification of this compound. The multi-step synthesis, rooted in fundamental diazotization and coupling reactions, requires careful control of reaction conditions to achieve a good yield and purity. The purification strategy, employing salting out, washing, and recrystallization, is essential for obtaining a high-purity product suitable for research and development applications. The provided protocols and workflows serve as a valuable resource for scientists and professionals working with this and related polyazo dyes.
References
An In-depth Technical Guide to the Photophysical Properties of C.I. Acid Brown 120
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available quantitative photophysical data for C.I. Acid Brown 120 is limited. This guide provides foundational information and outlines generalized experimental protocols for its characterization. Comparative data from other acid brown dyes is included for contextual understanding but should not be considered representative of this compound.
Introduction to this compound
This compound, also identified by its Colour Index number 35020, is a multi-azo dye.[1] Azo dyes are characterized by the presence of one or more azo groups (–N=N–) which form a conjugated system with aromatic rings, the primary basis for their color.[2][3] Acid dyes are so named for their application in acidic dye baths and are typically used for dyeing protein fibers like wool and silk, as well as polyamides.[4]
The fundamental properties of this compound are detailed below:
| Property | Value | Reference |
| C.I. Name | Acid Brown 120 | [1] |
| C.I. Number | 35020 | [1] |
| CAS Number | 6428-26-8 | [1] |
| Molecular Formula | C₃₀H₂₃N₁₂Na₃O₉S₃ | [1] |
| Molecular Weight | 860.75 g/mol | [1] |
| Chemical Class | Multi-azo | [1] |
Photophysical Properties
The photophysical properties of a dye, such as its absorption and emission characteristics, quantum yield, and fluorescence lifetime, are critical for its application in research and development, particularly in areas like fluorescence microscopy and sensing. As of this report, specific quantitative photophysical data for this compound is not available in peer-reviewed literature.
For the purpose of providing a broader context for the "Acid Brown" dye class, the following table summarizes photophysical data for other analogous dyes. It is crucial to note that these values are not those of this compound and should only be used for comparative purposes.
Table of Photophysical Properties for Comparative Acid Dyes
| C.I. Name | Absorption Max (λmax) | Emission Max (λem) | Solvent | Reference |
| Acid Yellow 17 | 224, 254, 400 nm | 295, 306, 412, 437 nm | Water | [5] |
Generalized Experimental Protocols for Photophysical Characterization
To determine the photophysical properties of this compound, a series of standard spectroscopic techniques can be employed. The following are detailed methodologies for these key experiments.
Sample Preparation
-
Stock Solution Preparation: Accurately weigh a small amount of this compound powder and dissolve it in a suitable solvent (e.g., ultrapure water, ethanol, or DMSO) to prepare a concentrated stock solution (e.g., 1 mM). The choice of solvent is critical as it can influence the photophysical properties.
-
Working Solutions: Prepare a series of dilutions from the stock solution to be used for different measurements. For absorption spectroscopy, concentrations in the range of 1-10 µM are typically used to ensure the absorbance is within the linear range of the spectrophotometer (generally < 1.0). For fluorescence spectroscopy, more dilute solutions (e.g., 0.1-1 µM) are often necessary to avoid inner filter effects.
Absorption Spectroscopy
This experiment determines the wavelengths of light the dye absorbs and its molar extinction coefficient.
-
Instrumentation: A dual-beam UV-Visible spectrophotometer is required.
-
Procedure: a. Record a baseline spectrum using a cuvette filled with the solvent that will be used for the sample. b. Measure the absorption spectrum of the this compound working solution over a relevant wavelength range (e.g., 200-800 nm). c. The wavelength at which the highest absorbance is recorded is the absorption maximum (λmax). d. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Fluorescence Spectroscopy
This experiment measures the emission spectrum of the dye.
-
Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., a xenon lamp), monochromators for both excitation and emission, and a detector (e.g., a photomultiplier tube).
-
Procedure: a. Excite the sample at its absorption maximum (λmax) as determined from the absorption spectrum. b. Scan the emission wavelengths over a range longer than the excitation wavelength (e.g., from λmax + 10 nm to 800 nm). c. The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λem).
Fluorescence Quantum Yield (ΦF) Determination
The quantum yield is a measure of the efficiency of the fluorescence process. It is often determined relative to a standard of known quantum yield.
-
Standard Selection: Choose a fluorescent standard with a known quantum yield and with absorption and emission spectra that overlap with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).
-
Procedure: a. Prepare a series of dilutions of both the sample and the standard with absorbance values below 0.1 at the excitation wavelength to minimize reabsorption effects. b. Measure the absorption and fluorescence emission spectra for all solutions. c. Integrate the area under the emission curves for both the sample and the standard. d. Calculate the quantum yield using the following equation: ΦF(sample) = ΦF(std) * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Fluorescence Lifetime (τ) Measurement
Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state.
-
Instrumentation: Time-Correlated Single Photon Counting (TCSPC) is a common technique for this measurement.
-
Procedure: a. Excite the sample with a pulsed light source (e.g., a laser diode or LED). b. The TCSPC system measures the time delay between the excitation pulse and the detection of the emitted photons. c. A histogram of these delay times is generated, which represents the fluorescence decay curve. d. The fluorescence lifetime (τ) is determined by fitting the decay curve to an exponential function.
Visualizations
As no specific signaling pathways or complex experimental workflows involving this compound were identified in the literature, a generalized workflow for the photophysical characterization of a fluorescent dye is presented below.
Caption: A generalized workflow for the photophysical characterization of a fluorescent dye.
Conclusion
While this compound is a commercially available dye, its detailed photophysical properties are not well-documented in publicly accessible scientific literature. This guide provides the foundational chemical information for this dye and outlines the standard experimental procedures necessary for a comprehensive photophysical characterization. For researchers and professionals in drug development, the application of these protocols will be essential to determine the suitability of this compound for their specific applications, such as its use as a fluorescent probe or tag. The provided comparative data for other acid dyes offers a preliminary glimpse into the potential spectral range of this class of compounds, but empirical determination of the properties for this compound is strongly recommended.
References
In-depth Technical Guide: Health and Safety Data for C.I. Acid Brown 120
Audience: Researchers, scientists, and drug development professionals.
Core Subject: C.I. Acid Brown 120 (CAS No: 6428-26-8, C.I. No: 35020)
Executive Summary
This technical guide addresses the health and safety profile of the multi-azo dye, this compound. A thorough review of publicly available toxicological data reveals a significant lack of specific experimental studies for this compound. A Safety Data Sheet (SDS) for this compound explicitly states that no data is available for key toxicological endpoints, including acute toxicity, skin and eye irritation, sensitization, mutagenicity, carcinogenicity, and reproductive toxicity[1]. Consequently, a quantitative risk assessment for this compound cannot be performed at this time.
This document provides the available identifying information for this compound and discusses the general toxicological concerns associated with azo dyes. Furthermore, it outlines standard experimental protocols that would be necessary to comprehensively evaluate the safety of this substance. A logical workflow for assessing the toxicological profile of an untested azo dye is also presented.
Compound Identification
| Identifier | Value | Reference |
| C.I. Name | Acid Brown 120 | [2] |
| C.I. Number | 35020 | [2] |
| CAS Number | 6428-26-8 | [2] |
| Molecular Formula | C₃₀H₂₃N₁₂Na₃O₉S₃ | [2] |
| Molecular Weight | 860.75 g/mol | [2] |
| Chemical Class | Multi-azo dye | [2] |
| Synonyms | Trisodium 2,4-bis[[2,4-diamino-5-[(3-sulphonatophenyl)azo]phenyl]azo]benzenesulphonate | [3] |
Health and Safety Data Summary
A comprehensive search for toxicological data for this compound yielded no specific quantitative results. A Safety Data Sheet from a chemical supplier explicitly states "no data available" for the following critical endpoints[1]:
-
Acute Toxicity (Oral, Dermal, Inhalation)
-
Skin Corrosion/Irritation
-
Serious Eye Damage/Irritation
-
Respiratory or Skin Sensitization
-
Germ Cell Mutagenicity
-
Carcinogenicity
-
Reproductive Toxicity
-
Specific Target Organ Toxicity (Single and Repeated Exposure)
Due to the absence of this critical information, no quantitative data tables can be presented.
General Toxicological Profile of Azo Dyes
In the absence of specific data for this compound, it is prudent for researchers to consider the known hazards associated with the broader class of azo dyes. Azo dyes are characterized by the presence of one or more azo bonds (-N=N-). A primary toxicological concern is the potential for these bonds to be cleaved, either through metabolic processes in the body or by environmental degradation, which can release constituent aromatic amines. Some aromatic amines are known to be mutagenic and carcinogenic[4].
Potential Health Effects:
-
Genotoxicity and Carcinogenicity: The reductive cleavage of the azo bond can lead to the formation of aromatic amines, some of which are established mutagens and carcinogens[4].
-
Skin Sensitization: Certain azo dyes are known to be skin sensitizers, capable of causing allergic contact dermatitis upon repeated exposure.
-
Aquatic Toxicity: Azo dyes can be persistent in the environment and may exhibit toxicity to aquatic organisms[5][6].
Given that this compound is a multi-azo dye, its metabolic and degradation pathways, if any, are unknown. Without experimental data, the potential for this dye to release harmful aromatic amines cannot be ruled out.
Recommended Experimental Protocols for Safety Assessment
To establish a comprehensive health and safety profile for this compound, a battery of standardized toxicological tests would be required. The following outlines the typical experimental methodologies that should be employed.
Acute Toxicity
-
Methodology: OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).
-
Protocol Summary: A stepwise procedure with the use of a limited number of animals (typically rats). The method involves dosing animals at defined levels (e.g., 5, 50, 300, 2000 mg/kg body weight). Observations of effects and mortality are made to determine the acute toxic class of the substance.
Skin and Eye Irritation
-
Methodology (Skin): OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion).
-
Protocol Summary: Application of the test substance to the shaved skin of a limited number of rabbits. The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.
-
Methodology (Eye): OECD Test Guideline 405 (Acute Eye Irritation/Corrosion).
-
Protocol Summary: Instillation of the test substance into the conjunctival sac of one eye of a limited number of rabbits. The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at specific time points.
Skin Sensitization
-
Methodology: OECD Test Guideline 429 (Skin Sensitization: Local Lymph Node Assay - LLNA).
-
Protocol Summary: Application of the test substance to the dorsal surface of the ears of mice for three consecutive days. On day 5, the draining auricular lymph nodes are excised, and lymphocyte proliferation is measured as an indicator of sensitization.
Genotoxicity
A tiered approach is typically used:
-
Gene Mutation:
-
Methodology: OECD Test Guideline 471 (Bacterial Reverse Mutation Test - Ames Test).
-
Protocol Summary: Histidine-dependent strains of Salmonella typhimurium are exposed to the test substance with and without metabolic activation. A positive result is indicated by a significant increase in the number of revertant colonies.
-
-
Chromosomal Aberration:
-
Methodology: OECD Test Guideline 473 (In Vitro Mammalian Chromosomal Aberration Test).
-
Protocol Summary: Cultured mammalian cells (e.g., Chinese hamster ovary cells) are exposed to the test substance. Cells are harvested and metaphase chromosomes are examined for structural aberrations.
-
Ecotoxicity
-
Methodology: OECD Test Guideline 203 (Fish, Acute Toxicity Test).
-
Protocol Summary: Fish (e.g., Zebrafish or Rainbow Trout) are exposed to a range of concentrations of the test substance in a static or semi-static system for 96 hours. The LC50 (the concentration lethal to 50% of the test fish) is determined.
Logical and Experimental Workflows
The following diagrams illustrate a generalized workflow for assessing the toxicological risk of an uncharacterized azo dye like this compound.
Caption: Tiered approach for toxicological assessment of an azo dye.
Conclusion
There is a critical lack of publicly available health and safety data for this compound. The "no data available" status for multiple key toxicological endpoints in its Safety Data Sheet precludes a formal risk assessment[1]. Professionals handling this substance should exercise caution and operate under the assumption that it may possess hazards typical of the azo dye class, including the potential for skin sensitization and the metabolic release of potentially harmful aromatic amines. Comprehensive toxicological testing according to standardized protocols is required to determine the specific health and safety profile of this compound.
References
- 1. targetmol.com [targetmol.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. 1,3-Benzenediol, 2,4-bis(2-(4-dodecylphenyl)diazenyl)- | 65087-00-5 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Toxicity of the azo dyes Acid Red 97 and Bismarck Brown Y to Western clawed frog (Silurana tropicalis) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Analysis of C.I. Acid Brown 120 Degradation Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Acid Brown 120 (C.I. 35020; CAS 6428-26-8) is a multi-azo dye characterized by its complex aromatic structure, making it a recalcitrant compound in the environment.[1] The degradation of such dyes is a critical area of research due to the potential for the formation of toxic and carcinogenic byproducts, such as aromatic amines.[2][3] This guide provides a comprehensive overview of the analytical methodologies required to study the degradation products of this compound. While specific research on the degradation of this compound is limited, this document outlines the established techniques and theoretical pathways based on studies of structurally similar azo dyes.
Molecular Structure of this compound:
The degradation of this dye typically commences with the reductive cleavage of the azo bonds (–N=N–), which are the chromophoric groups responsible for its color. This initial step leads to the formation of various aromatic amines, which can be further broken down into simpler, less toxic compounds through various degradation techniques.
Degradation Methodologies for Azo Dyes
Several methods are employed for the degradation of azo dyes, each with its own mechanism of action. The choice of method depends on factors such as the dye's structure, concentration, and the desired extent of degradation.
-
Biodegradation: This cost-effective and environmentally friendly method utilizes microorganisms such as bacteria and fungi.[4][5] These organisms produce enzymes like azoreductases, laccases, and peroxidases that can break down the complex dye structure.[4][6] The process can occur under both anaerobic and aerobic conditions, often in a sequential manner for complete mineralization.[2][3]
-
Advanced Oxidation Processes (AOPs): AOPs involve the generation of highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize organic pollutants. Common AOPs for dye degradation include:
-
Ozonation: Ozone (O₃) is a powerful oxidizing agent that can directly react with the dye molecule or decompose to form hydroxyl radicals.[7][8]
-
Fenton and Photo-Fenton Processes: These methods use a combination of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. The reaction is enhanced by UV light in the photo-Fenton process.
-
Photocatalysis: Semiconductor materials like titanium dioxide (TiO₂) are used as photocatalysts. When irradiated with UV light, they generate electron-hole pairs that lead to the formation of reactive oxygen species.
-
-
Ultrasound Treatment (Sonolysis): High-frequency sound waves create acoustic cavitation, leading to the formation and collapse of microscopic bubbles. This process generates localized hot spots with extreme temperatures and pressures, resulting in the formation of hydroxyl radicals and the thermal decomposition of the dye molecules.[9]
Experimental Protocols for Degradation Product Analysis
A multi-faceted analytical approach is necessary to identify and quantify the degradation products of this compound. The following are detailed experimental protocols for key analytical techniques.
Sample Preparation
-
Degradation Experiment: Conduct the degradation of a known concentration of this compound using the chosen method (e.g., biodegradation, ozonation).
-
Sampling: Collect samples at various time intervals to monitor the progress of the degradation.
-
Filtration and Extraction: Centrifuge the samples to remove any solid particles (e.g., microbial biomass, catalyst). The supernatant can then be subjected to solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances. A C18 cartridge is commonly used for this purpose.
-
Solvent Evaporation and Reconstitution: Elute the analytes from the SPE cartridge with a suitable solvent (e.g., methanol). Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a small volume of the mobile phase for HPLC analysis or a suitable solvent for GC analysis.
Analytical Techniques
3.2.1. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is the cornerstone for the analysis of non-volatile and thermally labile degradation products.
-
Instrumentation: An HPLC system coupled with a mass spectrometer (e.g., Triple Quadrupole or Q-TOF).
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 100 mm, 3.5 µm) is typically used.
-
Mobile Phase: A gradient elution with a mixture of water (often with 0.1% formic acid) and acetonitrile is commonly employed.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI) in both positive and negative ion modes.
-
Scan Mode: Full scan mode for identifying unknown compounds and product ion scan (MS/MS) for structural elucidation.
-
3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for the analysis of volatile and semi-volatile degradation products. Derivatization may be necessary for polar compounds.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Chromatographic Conditions:
-
Column: A capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).
-
Oven Temperature Program: An initial temperature of 90°C, held for a few minutes, followed by a ramp to a final temperature of 300°C.
-
Injector Temperature: 250°C.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electron ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
3.2.3. Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR is used to identify the functional groups present in the parent dye and its degradation products, providing evidence of the breakdown of the molecular structure.
-
Sample Preparation: The samples are typically dried and mixed with KBr to form a pellet.
-
Analysis: The FTIR spectra are recorded in the range of 4000 to 400 cm⁻¹. The disappearance of the azo bond peak (around 1600-1630 cm⁻¹) and the appearance of new peaks corresponding to amines (N-H stretching around 3300-3500 cm⁻¹) and other functional groups are monitored.
3.2.4. UV-Visible Spectrophotometry
This technique is primarily used to monitor the decolorization of the dye solution during the degradation process.
-
Procedure: The absorbance of the solution is measured at the maximum wavelength (λmax) of this compound in the visible region. The decrease in absorbance over time indicates the cleavage of the chromophoric azo bonds.
Quantitative Data Presentation
The following table presents an example of quantitative data from the biodegradation of a similar brown azo dye, Brown 703, by Pseudomonas aeruginosa.[4] This illustrates the type of data that would be generated in a study of this compound degradation.
| Parameter | Initial Value | After 72h Degradation | % Degradation/Change |
| Dye Concentration | 20 ppm | 5.73 ppm | 71.36% |
| pH | 7.0 | Not Reported | - |
| Temperature | 38°C | 38°C | - |
Signaling Pathways and Experimental Workflows
Proposed Biodegradation Pathway of a Multi-Azo Dye
The following diagram illustrates a hypothetical biodegradation pathway for a multi-azo dye like this compound, initiated by the enzymatic cleavage of the azo bonds.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Microbial Degradation of Azo Dyes: Approaches and Prospects for a Hazard-Free Conversion by Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic Evaluation of Biodegradation of Azo Dyes by Microorganisms: Efficient Species, Physicochemical Factors, and Enzymatic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
The Environmental Fate of C.I. Acid Brown 120: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Acid Brown 120, a multi-azo dye, is utilized in various industrial applications.[1] Understanding its environmental fate is crucial for assessing its ecological impact and developing effective remediation strategies. This technical guide provides a comprehensive overview of the known properties of this compound and infers its potential environmental behavior based on studies of analogous azo dyes. Due to a lack of specific studies on this compound, this guide leverages data from structurally similar dyes to predict its biodegradation, abiotic degradation, and ecotoxicity.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in Table 1. This dye is a complex molecule with multiple azo bonds (-N=N-), which are the primary sites for enzymatic and chemical degradation. Its solubility in water suggests a potential for widespread distribution in aquatic environments.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| C.I. Name | Acid Brown 120 | [1] |
| C.I. Number | 35020 | [1] |
| CAS Number | 6428-26-8 | [1] |
| Chemical Class | Multi-azo | [1] |
| Molecular Formula | C30H23N12Na3O9S3 | [1] |
| Molecular Weight | 860.75 g/mol | [1] |
| Appearance | Red-light brown | [1] |
| Solubility in Water | Soluble (forms a yellow-light brown solution) | [1] |
Biodegradation
The breakdown of the azo linkage results in the formation of aromatic amines, which may be further degraded under aerobic conditions. For instance, the biodegradation of C.I. Acid Blue 113 by bacterial cultures has been shown to produce various metabolites, including aniline and naphthalene derivatives.[2][3] Similarly, studies on Reactive Red 120 have demonstrated its decolorization by bacterial consortia, with optimization of environmental parameters like pH and temperature enhancing the degradation rate.[4]
Inferred Biodegradation Pathway for this compound
Based on the degradation pathways of other multi-azo dyes, a putative biodegradation pathway for this compound can be proposed. The initial step would likely be the enzymatic cleavage of the azo bonds, leading to the formation of smaller aromatic amine intermediates. These intermediates may then undergo further aerobic degradation.
Caption: Inferred biodegradation pathway of this compound.
Abiotic Degradation
Abiotic degradation processes, such as hydrolysis, photolysis, and oxidation, can also contribute to the environmental fate of azo dyes. The stability of this compound to these processes is not documented. However, studies on other dyes provide some insights. For example, the degradation of Acid Brown 83 has been investigated using various advanced oxidation processes, including the use of hydrogen peroxide with and without UV irradiation and in the presence of Fe(II) ions (Fenton process). These studies have shown that such processes can effectively decolorize the dye solution.
The general workflow for studying abiotic degradation often involves subjecting the dye solution to specific conditions (e.g., UV light, oxidizing agents) and monitoring the change in concentration over time.
Caption: General experimental workflow for abiotic degradation studies.
Ecotoxicity
The ecotoxicity of this compound has not been specifically evaluated. However, azo dyes and their degradation products, particularly aromatic amines, are known to have toxic, mutagenic, and carcinogenic properties. The release of untreated or partially treated effluents containing these dyes can pose a significant threat to aquatic ecosystems.
Toxicity assessments of other azo dyes have been conducted using various organisms, such as bacteria, algae, and fish. It is crucial to evaluate not only the toxicity of the parent dye but also that of its degradation intermediates, as they can sometimes be more toxic than the original compound.
Experimental Protocols
Detailed experimental protocols for studying the environmental fate of this compound would likely follow established methods for other azo dyes.
Biodegradation Studies:
-
Isolation and Acclimatization of Microorganisms: Bacterial or fungal consortia capable of degrading the dye can be isolated from contaminated soil or wastewater. These microorganisms are then acclimatized to increasing concentrations of this compound.
-
Decolorization Assay: The decolorization ability of the microbial culture is assessed by measuring the decrease in absorbance of the dye solution at its maximum wavelength using a UV-Vis spectrophotometer.
-
Optimization of Degradation Conditions: The effects of various physicochemical parameters, such as pH, temperature, initial dye concentration, and the presence of co-substrates, on the degradation rate are investigated to determine the optimal conditions.
-
Analysis of Degradation Products: Techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared Spectroscopy (FT-IR) are used to identify the metabolic intermediates and final products of biodegradation.[2][3]
Abiotic Degradation Studies:
-
Preparation of Reaction Solutions: Aqueous solutions of this compound of known concentrations are prepared.
-
Degradation Experiments: The solutions are subjected to various abiotic treatments. For photolysis, the solution is exposed to a UV lamp. For oxidation, reagents like hydrogen peroxide or Fenton's reagent are added.
-
Kinetic Studies: Samples are collected at different time intervals, and the concentration of the dye is measured to determine the degradation kinetics.
-
Product Identification: The degradation products are identified using chromatographic and spectroscopic techniques.
Caption: Logical flow of experimental protocols for fate assessment.
Conclusion
While specific data on the environmental fate of this compound is scarce, a reasonable assessment of its likely behavior can be inferred from the extensive research on other multi-azo dyes. It is anticipated that this compound is susceptible to microbial degradation through the cleavage of its azo bonds, leading to the formation of aromatic amines. Abiotic degradation processes may also contribute to its transformation in the environment. The potential ecotoxicity of the parent dye and its degradation products warrants further investigation to fully understand its environmental risk. The experimental protocols outlined in this guide provide a framework for conducting such much-needed research.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Enzyme-mediated bacterial biodegradation of an azo dye (C.I. Acid blue 113): reuse of treated dye wastewater in post-tanning operations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biodecolourisation of Reactive Red 120 as a Sole Carbon Source by a Bacterial Consortium—Toxicity Assessment and Statistical Optimisation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: C.I. Acid Brown 120 Staining for Histological Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Acid Brown 120 is an anionic acid dye that can be utilized in histological staining procedures. In accordance with the principles of acid dye staining, it binds to cationic (basic) components within tissue sections, primarily proteins in the cytoplasm and connective tissue. This electrostatic interaction allows for the visualization and differentiation of various tissue constituents. The intensity of the staining is largely dependent on the pH of the staining solution; a more acidic environment increases the number of positively charged groups on tissue proteins, leading to a stronger binding of the anionic dye.[1][2]
These application notes provide a representative protocol for the use of this compound as a counterstain in histology. It is important to note that optimization of specific parameters will be necessary for different tissue types and experimental conditions.
Mechanism of Action
The fundamental principle behind this compound staining is the electrostatic attraction between the negatively charged sulfonic acid groups of the dye molecule and the positively charged amino groups of proteins within the tissue.[2] At an acidic pH, the amino groups of proteins are protonated, resulting in a net positive charge, which facilitates the binding of the anionic dye. This interaction provides a colored stain to cytoplasmic and extracellular components, offering contrast to nuclear stains like hematoxylin.
Experimental Protocols
The following is a generalized protocol for the use of this compound as a cytoplasmic counterstain.
Materials:
-
This compound dye powder
-
Distilled water
-
1% Acetic acid solution
-
Harris' Hematoxylin (or other suitable nuclear stain)
-
1% Acid Alcohol
-
Graded alcohols (70%, 95%, 100%)
-
Xylene (or a xylene substitute)
-
Permanent mounting medium
-
Deparaffinized and rehydrated tissue sections on slides
Protocol Steps:
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene (or a substitute) for 2 changes of 5 minutes each.
-
Transfer slides through 2 changes of 100% alcohol for 3 minutes each.
-
Transfer slides through 2 changes of 95% alcohol for 3 minutes each.
-
Transfer slides to 70% alcohol for 3 minutes.
-
Rinse gently in running tap water.[2]
-
-
Nuclear Staining:
-
Stain in Harris' Hematoxylin for 5-10 minutes.
-
Wash in running tap water for 1-5 minutes.
-
Differentiate in 1% Acid Alcohol with a few quick dips until the cytoplasm is pale pink.
-
Wash in running tap water.
-
"Blue" the sections in Scott's tap water substitute or a weak alkaline solution.
-
Wash in running tap water for 5 minutes.[2]
-
-
This compound Counterstaining:
-
Prepare a working staining solution of this compound (refer to Table 1 for concentration and pH recommendations).
-
Immerse slides in the this compound staining solution for 1-5 minutes. The optimal time will depend on the desired staining intensity.
-
Briefly rinse in distilled water to remove excess stain.[2]
-
-
Differentiation (Optional):
-
For finer control over staining intensity, briefly rinse the slides in a 0.2% acetic acid solution for 10-30 seconds to remove non-specific background staining.[1]
-
-
Dehydration and Mounting:
Expected Results:
-
Nuclei: Blue/Purple (from Hematoxylin)
-
Cytoplasm, muscle, and connective tissue: Shades of brown
Data Presentation: Optimization Parameters
The following table provides suggested starting ranges for the key parameters in the this compound staining protocol. It is crucial to optimize these parameters for your specific tissue and application.
| Parameter | Recommended Starting Range | Purpose |
| Dye Concentration | 0.1% - 1.0% (w/v) in distilled water | Directly impacts staining intensity. Higher concentrations lead to darker staining. |
| pH of Staining Solution | 4.5 - 5.5 | A lower pH increases the positive charge of tissue proteins, enhancing dye binding.[1] Adjust with 1% acetic acid. |
| Staining Time | 1 - 5 minutes | The duration of exposure to the dye affects the depth of the color. |
| Differentiation Time | 10 - 30 seconds in 0.2% acetic acid | Removes excess, non-specifically bound dye to improve contrast.[1] |
Table 1: Recommended starting ranges for optimization of this compound staining.
Visualizations
Staining Workflow
Caption: General workflow for this compound histological staining.
Mechanism of Staining
Caption: Electrostatic interaction between acid dye and tissue proteins.
References
Evaluating C.I. Acid Brown 120 as a Fluorescent Probe for Cell Imaging: A General Framework
Disclaimer: Extensive literature searches did not yield any evidence of C.I. Acid Brown 120 being used as a fluorescent probe in cell imaging. Its primary documented application is as a dye in the textile and leather industries. Therefore, this document provides a general framework and hypothetical protocols for evaluating a novel, uncharacterized chemical compound as a potential fluorescent probe for cell imaging, using the user's request for this compound as a template. All data presented in the tables are hypothetical and for illustrative purposes only.
Application Notes
The discovery and characterization of new fluorescent probes are pivotal for advancing biological research and drug development. A robust fluorescent probe should exhibit strong brightness, high photostability, low cytotoxicity, and specific localization to cellular compartments or molecules of interest. This document outlines a comprehensive approach to assess a novel compound, "Hypothetical Dye X," for its suitability in live-cell imaging applications. The workflow encompasses the characterization of its photophysical properties, evaluation of its impact on cell viability, and the development of a reliable staining protocol for microscopic imaging.
Data Presentation
Table 1: Hypothetical Photophysical Properties of "Hypothetical Dye X"
| Property | Value |
| Absorption Maximum (λabs) | 488 nm |
| Emission Maximum (λem) | 520 nm |
| Molar Extinction Coefficient | 75,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | 0.60 |
| Photostability (t₁/₂) | 180 seconds |
| Solubility | >10 mM in DMSO, <1 µM in PBS |
Table 2: Hypothetical Cytotoxicity of "Hypothetical Dye X" (IC50 Values)
| Cell Line | Incubation Time (24h) | Incubation Time (48h) |
| HeLa | 75 µM | 50 µM |
| HEK293 | > 100 µM | 85 µM |
| A549 | 60 µM | 40 µM |
Table 3: Hypothetical Staining Characteristics of "Hypothetical Dye X" in Live HeLa Cells
| Concentration | Incubation Time | Localization | Signal-to-Noise Ratio |
| 1 µM | 15 min | Cytoplasmic | 5:1 |
| 5 µM | 15 min | Cytoplasmic, Nuclear | 12:1 |
| 5 µM | 30 min | Bright Nuclear | 15:1 |
| 10 µM | 30 min | Nuclear, visible precipitates | 10:1 |
Experimental Protocols
Protocol 1: Determination of Photophysical Properties
This protocol outlines the steps to characterize the basic spectral properties of a new fluorescent dye.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of "Hypothetical Dye X" in dimethyl sulfoxide (DMSO).
-
Preparation of Working Solutions: Serially dilute the stock solution in a relevant buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to a concentration range of 1-10 µM.
-
Absorption Spectroscopy:
-
Use a UV-Vis spectrophotometer to measure the absorption spectrum from 300 nm to 700 nm.
-
Identify the wavelength of maximum absorbance (λabs).
-
Calculate the molar extinction coefficient using the Beer-Lambert law (A = εcl).
-
-
Fluorescence Spectroscopy:
-
Use a spectrofluorometer to measure the emission spectrum by exciting the dye at its λabs.
-
Identify the wavelength of maximum emission (λem).
-
Measure the excitation spectrum by setting the emission detector at the λem.
-
-
Quantum Yield Determination:
-
Measure the fluorescence intensity of the dye solution and a reference standard with a known quantum yield (e.g., fluorescein in 0.1 M NaOH, Φ = 0.95).
-
Calculate the quantum yield using the comparative method.
-
-
Photostability Assessment:
-
Continuously illuminate a sample of the dye using the excitation wavelength on a fluorescence microscope.
-
Measure the fluorescence intensity over time until it bleaches to half of its initial value (t₁/₂).
-
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol is a colorimetric assay to assess cell metabolic activity, which serves as a measure of cell viability.[1]
-
Cell Seeding: Seed a 96-well plate with a chosen cell line (e.g., HeLa) at a density of 1 x 10⁴ cells per well and incubate for 24 hours.[1]
-
Treatment: Prepare various concentrations of "Hypothetical Dye X" in the cell culture medium. Replace the existing medium with the treatment solutions and incubate for 24 or 48 hours.[1]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Determine the IC50 value (the concentration that causes 50% inhibition of cell growth) from the dose-response curve.[1]
Protocol 3: Live-Cell Imaging
This protocol details the steps for staining and imaging live cells with "Hypothetical Dye X".
-
Cell Culture: Plate cells (e.g., HeLa) on glass-bottom dishes or coverslips and grow to 70-80% confluency.
-
Preparation of Staining Solution: Dilute the stock solution of "Hypothetical Dye X" in pre-warmed culture medium to the desired final concentration (e.g., 1-5 µM).
-
Cell Staining: Remove the culture medium from the cells and add the staining solution. Incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: Remove the staining solution and wash the cells three times with pre-warmed PBS or live-cell imaging solution.
-
Imaging: Mount the dish or coverslip on a fluorescence microscope equipped with appropriate filters for the dye's excitation and emission spectra. Acquire images using a high-sensitivity camera.
Visualizations
Caption: Overall workflow for characterizing a new fluorescent probe.
Caption: Hypothetical signaling pathway involving nuclear translocation.
Caption: Step-by-step workflow for live-cell staining.
References
Application Notes and Protocols: Thioflavin T for Detecting Protein Aggregation in Solution
Note: A comprehensive search of scientific literature and commercial resources did not yield any information on the use of C.I. Acid Brown 120 for the detection of protein aggregation in solution. Therefore, this document provides detailed application notes and protocols for a widely accepted and validated alternative, Thioflavin T (ThT) .
Introduction to Thioflavin T (ThT) for Protein Aggregation Detection
Thioflavin T (ThT) is a benzothiazole salt that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils, which are a common form of protein aggregates.[1][2] In its free form in solution, ThT has a low quantum yield and emits weak fluorescence. However, when it binds to the cross-β structure of protein aggregates, its rotation is restricted, leading to a significant increase in its fluorescence quantum yield and a characteristic blue shift in its emission spectrum. This property makes ThT a valuable and widely used tool for monitoring protein aggregation kinetics in real-time, as well as for quantifying the extent of aggregation in a sample.[3]
Key Features of the ThT Assay:
-
Specificity: Preferentially binds to amyloid-like fibrillar aggregates rich in β-sheet structures.
-
Sensitivity: Capable of detecting low levels of protein aggregates.
-
Real-time Monitoring: Allows for the continuous tracking of aggregation kinetics.
-
High-Throughput Capability: The assay can be adapted for use in multi-well plate formats for screening purposes.
Data Presentation
The following tables summarize typical quantitative data obtained from ThT-based protein aggregation assays.
Table 1: Spectroscopic Properties of Thioflavin T
| Parameter | Value |
| Excitation Maximum (Bound) | ~450 nm |
| Emission Maximum (Bound) | ~482 nm |
| Excitation Maximum (Free) | ~385 nm |
| Emission Maximum (Free) | ~445 nm |
| Molar Extinction Coefficient | 36,000 M⁻¹cm⁻¹ at 412 nm |
Table 2: Typical ThT Assay Parameters for a Model Protein (e.g., Insulin)
| Parameter | Condition |
| Protein Concentration | 50 µM |
| ThT Concentration | 20 µM |
| Buffer | Glycine/HCl |
| pH | 2.5 |
| Temperature | 60°C |
| Incubation Time | 0 - 24 hours |
| Plate Type | Black, clear-bottom 96-well plate |
| Reading Mode | Top or bottom fluorescence reading |
| Excitation Wavelength | 440 - 450 nm |
| Emission Wavelength | 480 - 490 nm |
| Shaking | Intermittent (e.g., 5 seconds before reading) |
Experimental Protocols
Protocol 1: Preparation of Reagents
1. Protein Stock Solution: a. Prepare a concentrated stock solution of the protein of interest in a suitable, aggregation-incompetent buffer (e.g., Tris-HCl, PBS at neutral pH, stored at an appropriate temperature). b. Determine the precise protein concentration using a reliable method (e.g., UV-Vis spectroscopy at 280 nm, using the protein's extinction coefficient).
2. Thioflavin T Stock Solution: a. Weigh out Thioflavin T powder and dissolve it in a suitable solvent, such as deionized water or ethanol, to a concentration of 1-5 mM. b. Filter the stock solution through a 0.22 µm syringe filter to remove any small particulates. c. Store the ThT stock solution protected from light at 4°C. The solution is typically stable for several weeks.
3. Aggregation Buffer: a. Prepare the buffer in which protein aggregation will be induced. The composition of this buffer will depend on the specific protein and the desired aggregation conditions (e.g., low pH, elevated temperature, presence of denaturants).
Protocol 2: ThT Assay for Monitoring Aggregation Kinetics
This protocol describes a typical experiment to monitor the kinetics of protein aggregation in a 96-well plate format.
1. Assay Setup: a. In a 96-well black, clear-bottom plate, add the aggregation buffer to each well that will be used. b. Add the ThT stock solution to each well to a final concentration of 10-25 µM. c. Add the protein stock solution to the test wells to the desired final concentration. For negative control wells, add the same volume of the protein's storage buffer. d. The final volume in each well should be consistent (e.g., 200 µL).
2. Incubation and Measurement: a. Place the 96-well plate in a plate reader with temperature control and shaking capabilities. b. Set the incubation temperature to the desired value to induce aggregation. c. Set the fluorescence measurement parameters:
- Excitation: ~450 nm
- Emission: ~482 nm
- Gain: Adjust to avoid signal saturation. d. Program the plate reader to take fluorescence readings at regular intervals (e.g., every 5-15 minutes) over the desired time course (e.g., 24-48 hours). Include a brief shaking step before each reading to ensure a homogenous solution.
3. Data Analysis: a. Subtract the fluorescence intensity of the negative control wells (buffer + ThT) from the readings of the protein-containing wells at each time point. b. Plot the corrected fluorescence intensity as a function of time. The resulting curve will typically be sigmoidal, showing a lag phase, an exponential growth phase, and a plateau phase, which are characteristic of amyloid fibril formation.[1]
Visualizations
Caption: Workflow for ThT-based protein aggregation assay.
Caption: Mechanism of Thioflavin T fluorescence enhancement.
References
Application Notes and Protocols: C.I. Acid Brown 120 in Textile Dyeing Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Acid Brown 120 is a multi-azo acid dye soluble in water, presenting as a reddish-light brown powder.[1] Like other acid dyes, it is primarily used for dyeing protein fibers such as wool and silk, as well as synthetic polyamides like nylon.[2][3] The dyeing process relies on the formation of ionic bonds between the anionic dye molecules and the protonated amino groups of the fibers under acidic conditions.[3] This document provides detailed application notes and protocols for the use of this compound in laboratory-scale textile dyeing research, including illustrative performance data and standardized testing procedures.
Chemical and Physical Properties
| Property | Value | Reference |
| C.I. Name | Acid Brown 120 | [4] |
| C.I. Number | 35020 | [4] |
| CAS Number | 6428-26-8 | [4] |
| Molecular Formula | C₃₀H₂₃N₁₂Na₃O₉S₃ | [4] |
| Molecular Weight | 860.75 g/mol | [4] |
| Appearance | Red-light brown powder | [4] |
| Solubility | Soluble in water (yellow-light brown solution) | [4] |
Data Presentation: Illustrative Dyeing Performance
Note: The following tables present illustrative quantitative data for the dyeing of wool and nylon with this compound. This data is based on typical performance characteristics of similar acid dyes and should be used as a guideline for experimental design. Actual results may vary based on specific experimental conditions and substrate characteristics.
Table 1: Illustrative Dye Exhaustion of this compound on Wool and Nylon
| Fiber | Dye Concentration (% owf) | pH | Temperature (°C) | Time (min) | Liquor Ratio | Exhaustion (%) |
| Wool | 1.0 | 4.5 | 98 | 60 | 40:1 | ~85 |
| Wool | 2.0 | 4.5 | 98 | 60 | 40:1 | ~80 |
| Nylon | 1.0 | 5.5 | 95 | 45 | 40:1 | ~92 |
| Nylon | 2.0 | 5.5 | 95 | 45 | 40:1 | ~88 |
Table 2: Illustrative Colorfastness Properties of this compound on Wool and Nylon (2% owf dyeing)
| Fiber | Wash Fastness (ISO 105-C06) | Light Fastness (ISO 105-B02) | Rubbing Fastness (ISO 105-X12) - Dry | Rubbing Fastness (ISO 105-X12) - Wet |
| Wool | 3-4 | 4 | 4 | 3 |
| Nylon | 4 | 4-5 | 4-5 | 3-4 |
Experimental Protocols
Protocol 1: Exhaust Dyeing of Wool with this compound
This protocol describes a standard laboratory procedure for the exhaust dyeing of wool fabric.
Materials:
-
Wool fabric (scoured)
-
This compound
-
Acetic acid (or formic acid)
-
Sodium sulfate (Glauber's salt)
-
Leveling agent (optional, non-ionic or amphoteric)
-
Distilled water
-
Laboratory dyeing machine (e.g., beaker dyer)
Procedure:
-
Preparation of Dyebath:
-
Set the liquor ratio (e.g., 40:1).
-
Add the required amount of distilled water to the dye pot.
-
Add sodium sulfate (e.g., 5-10% on weight of fiber - owf) and a leveling agent (e.g., 0.5-1.0% owf) if used.
-
Adjust the pH of the bath to 4.5-5.5 with acetic acid.
-
Add the pre-dissolved this compound dye solution (e.g., 2% owf).
-
-
Dyeing Cycle:
-
Introduce the wetted wool fabric into the dyebath at 40°C.
-
Raise the temperature to the boil (98-100°C) at a rate of 1-2°C/minute.
-
Maintain the temperature at the boil for 60 minutes, ensuring gentle agitation.
-
-
Rinsing and Drying:
-
Cool the dyebath to 70°C.
-
Remove the fabric and rinse thoroughly with warm water, followed by a cold water rinse until the water runs clear.
-
Squeeze the fabric to remove excess water and air dry.
-
Protocol 2: Exhaust Dyeing of Nylon with this compound
This protocol outlines a standard laboratory procedure for the exhaust dyeing of nylon fabric.
Materials:
-
Nylon fabric (scoured)
-
This compound
-
Acetic acid (or ammonium sulfate)
-
Leveling agent (optional)
-
Distilled water
-
Laboratory dyeing machine
Procedure:
-
Preparation of Dyebath:
-
Set the liquor ratio (e.g., 40:1).
-
Fill the dye pot with the required volume of distilled water.
-
Add a leveling agent (e.g., 1% owf) if necessary.
-
Adjust the pH to 5.5-6.5 using acetic acid or ammonium sulfate.
-
Add the pre-dissolved this compound dye solution (e.g., 2% owf).
-
-
Dyeing Cycle:
-
Immerse the wetted nylon fabric in the dyebath at 40°C.
-
Increase the temperature to 95-100°C at a rate of 1.5-2°C/minute.
-
Hold at this temperature for 45-60 minutes with continuous agitation.
-
-
Rinsing and Drying:
-
Allow the dyebath to cool gradually.
-
Remove the fabric and rinse with warm and then cold water.
-
Hydroextract and air dry.
-
Protocol 3: Determination of Dye Exhaustion
The percentage of dye exhaustion (%E) can be determined spectrophotometrically.
Procedure:
-
Prepare a calibration curve for this compound at its maximum absorption wavelength (λmax).
-
Before adding the fabric, take an aliquot of the initial dyebath.
-
After the dyeing process is complete, take an aliquot of the final dyebath.
-
Measure the absorbance of both the initial (A₀) and final (A₁) dyebath samples using a UV-Vis spectrophotometer at λmax.
-
Calculate the percentage exhaustion using the following formula: % Exhaustion = [(A₀ - A₁) / A₀] x 100
Protocol 4: Assessment of Colorfastness to Washing (ISO 105-C06)
This is a standardized test to determine the resistance of the color of textiles to domestic or commercial laundering.
Procedure:
-
Prepare a composite specimen by sewing a 10 cm x 4 cm piece of the dyed fabric to a multi-fiber strip.
-
Prepare a wash solution containing a standard detergent (e.g., ECE phosphate reference detergent).
-
Place the specimen in a stainless steel container with the wash solution and stainless steel balls.
-
Agitate the container in a laundering machine (e.g., Launder-Ometer) at a specified temperature (e.g., 40°C or 60°C) for a set duration (e.g., 30 minutes).
-
Rinse the specimen thoroughly and dry it.
-
Assess the color change of the dyed fabric and the staining of the adjacent multi-fiber strip using the standard grey scales.
Mandatory Visualizations
References
Application Notes and Protocols for C.I. Acid Brown 120 as a Model Pollutant in Wastewater Treatment Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Acid Brown 120 is a multi-azo class dye characterized by its complex aromatic structure, making it a recalcitrant molecule resistant to conventional wastewater treatment methods. Its stability and solubility in water lead to persistent coloration of industrial effluents, particularly from textile and leather industries, posing ecological and health concerns. This document provides an overview of its application as a model pollutant and details protocols for its removal using various laboratory-scale techniques, including adsorption, advanced oxidation processes (AOPs), and biological degradation.
Chemical Properties of this compound [1]
| Property | Value |
| C.I. Name | This compound |
| C.I. Number | 35020 |
| CAS Number | 6428-26-8 |
| Molecular Formula | C₃₀H₂₃N₁₂Na₃O₉S₃ |
| Molecular Weight | 860.75 g/mol |
| Molecular Structure | Multi-azo class |
| Appearance | Red-light brown powder |
| Solubility | Soluble in water (yellow-light brown solution) |
Data Presentation
The following tables summarize quantitative data from studies on the removal of this compound and structurally similar acid dyes. This data is intended to provide a comparative reference for treatment efficacy.
Note: Specific quantitative data for this compound is limited in the available literature. The data presented below for similar acid brown dyes should be considered as a reference and may not be directly transferable.
Table 1: Adsorption of Acid Dyes onto Various Adsorbents
| Adsorbent | Target Dye | Optimal pH | Adsorbent Dose | Max. Adsorption Capacity (mg/g) | Removal Efficiency (%) | Reference |
| Modified Wheat Bran | Acid Orange 7 | 3 | 0.07 g/L | 92.64 | 99 | [2] |
| Pine Tree-Derived Biochar | Acid Violet 17 | 3 | 2 g/L | 29 | 90 (at 360 min) | [3] |
| Mesoporous Activated Carbon from Azolla Pinnate | Acid Brown | 8-10 | 10 mg/100mL | - | - | [4] |
| Activated Carbon from Water Hyacinth | Acid Blue 80 | - | - | 56.50 | 92.88 | [5] |
Table 2: Degradation of Acid Brown Dyes using Advanced Oxidation Processes (AOPs)
| AOP Method | Target Dye | Optimal pH | Reagent Dosages | Reaction Time (min) | Degradation Efficiency (%) | Reference |
| Ultrasound-Promoted Fenton-Like | Acid Brown 348 | 2.5 | Fly Ash: 2.5 g/L, H₂O₂: 5.0 mM | 140 | 96 | [6] |
| Ultrasound-Assisted H₂O₂/Fe(II) | Acid Brown 83 | Acidic | 1:10:1 molar ratio (Dye:H₂O₂:Fe(II)) | - | 95 | [7][8] |
| Electro-Fenton | Carmoisine Red | 3 | Fe²⁺: 0.2 mM, Current: 200 mA cm⁻² | 60 | 93 |
Table 3: Biological Degradation of Azo Dyes
| Microorganism | Target Dye | Optimal pH | Temperature (°C) | Incubation Time | Degradation Efficiency (%) | Reference |
| Pseudomonas aeruginosa | Brown 703 | 7 | 38 | 72 hours | 71.36 | [9] |
| Bacillus sp. | Navy Blue & Methyl Red | 8 | 37 | 24 hours | - | [10] |
| Shigella boydii | Acid Blue 113 | - | - | 76 hours | 96 (at 100 mg/L) | [11] |
| Bacterial Culture | Acid Blue 113 | - | - | - | 96 (at 100 mg/L), 92 (at 200 mg/L) | [12] |
Experimental Protocols
Adsorption Studies using Activated Carbon
Objective: To determine the adsorption capacity of activated carbon for the removal of this compound from an aqueous solution.
Materials:
-
This compound
-
Activated Carbon (e.g., from commercial sources or prepared from biomass)
-
Deionized (DI) water
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Conical flasks (250 mL)
-
Orbital shaker
-
UV-Vis Spectrophotometer
-
Centrifuge or filtration apparatus
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of 1000 mg/L of this compound by dissolving 1.0 g of the dye in 1 L of DI water.
-
Preparation of Working Solutions: Prepare a series of working solutions with concentrations ranging from 10 to 200 mg/L by diluting the stock solution.
-
Batch Adsorption Experiments:
-
Take a series of 250 mL conical flasks and add a fixed volume (e.g., 100 mL) of the dye solutions of varying initial concentrations.
-
Adjust the pH of the solutions to the desired value (e.g., pH 3, 5, 7, 9, 11) using 0.1 M HCl or 0.1 M NaOH.
-
Add a pre-weighed amount of activated carbon (e.g., 0.1 g) to each flask.
-
Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) at a constant temperature (e.g., 25 °C) for a specified time to reach equilibrium (e.g., 120 minutes).
-
-
Sample Analysis:
-
After agitation, separate the adsorbent from the solution by centrifugation or filtration.
-
Measure the final concentration of the dye in the supernatant/filtrate using a UV-Vis spectrophotometer at the maximum wavelength (λmax) of this compound.
-
-
Data Analysis:
-
Calculate the removal efficiency (%) and the amount of dye adsorbed per unit mass of adsorbent (qe, mg/g).
-
Analyze the data using adsorption isotherm models like Langmuir and Freundlich to determine the adsorption capacity.
-
Advanced Oxidation Process: Fenton Degradation
Objective: To degrade this compound in an aqueous solution using the Fenton process.
Materials:
-
This compound solution (e.g., 50 mg/L)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Sulfuric acid (H₂SO₄) for pH adjustment
-
Sodium hydroxide (NaOH) for quenching the reaction
-
Beakers (500 mL)
-
Magnetic stirrer
-
pH meter
-
UV-Vis Spectrophotometer
Protocol:
-
Solution Preparation: Prepare a 50 mg/L solution of this compound in a 500 mL beaker.
-
pH Adjustment: Adjust the initial pH of the solution to 3.0 using dilute H₂SO₄.[13]
-
Fenton Reagent Addition:
-
Reaction:
-
Start a timer immediately after adding H₂O₂.
-
Continuously stir the solution at a constant speed.
-
Withdraw aliquots at regular time intervals (e.g., 5, 10, 20, 30, 60 minutes).
-
-
Sample Analysis:
-
Immediately quench the reaction in the collected aliquots by adding a small amount of concentrated NaOH to raise the pH above 8.
-
Centrifuge the samples to precipitate the iron hydroxides.
-
Measure the absorbance of the supernatant at the λmax of this compound to determine the remaining dye concentration.
-
-
Data Analysis: Calculate the degradation efficiency at each time point.
Biological Degradation using a Bacterial Strain
Objective: To evaluate the capability of a bacterial strain (e.g., Pseudomonas aeruginosa) to decolorize and degrade this compound.
Materials:
-
This compound
-
Bacterial strain (e.g., Pseudomonas aeruginosa)
-
Nutrient broth medium
-
Sterile conical flasks (250 mL)
-
Incubator shaker
-
UV-Vis Spectrophotometer
-
Centrifuge
Protocol:
-
Inoculum Preparation: Grow the bacterial strain in nutrient broth overnight to obtain a fresh culture.
-
Decolorization Experiment:
-
Prepare a sterile nutrient broth medium containing a specific concentration of this compound (e.g., 20 ppm).[9]
-
Inoculate the medium with a standardized amount of the bacterial culture (e.g., 1% v/v).
-
Incubate the flasks in an incubator shaker at the optimal temperature (e.g., 38 °C) and agitation speed for the specific bacterial strain.[9]
-
A control flask containing the dye and medium but no inoculum should also be prepared.
-
-
Sample Collection and Analysis:
-
Withdraw samples at regular time intervals (e.g., every 12 or 24 hours) for up to 72 hours or more.[9]
-
Centrifuge the samples to pellet the bacterial cells.
-
Measure the absorbance of the cell-free supernatant at the λmax of the dye to determine the extent of decolorization.
-
-
Data Analysis: Calculate the percentage of decolorization at each time point.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. journal.gnest.org [journal.gnest.org]
- 5. gmsarnjournal.com [gmsarnjournal.com]
- 6. asianpubs.org [asianpubs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. ijarbs.com [ijarbs.com]
- 11. researchgate.net [researchgate.net]
- 12. Enzyme-mediated bacterial biodegradation of an azo dye (C.I. Acid blue 113): reuse of treated dye wastewater in post-tanning operations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Degradation of recalcitrant textile azo-dyes by fenton-based process followed by biochar polishing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Kinetics of Photocatalyzed Reactions: Five Lessons Learned [frontiersin.org]
Application Notes: Dyeing Polyamide Fibers with C.I. Acid Brown 120
Subject: Standardized Protocol for the Laboratory-Scale Dyeing of Polyamide Fibers using C.I. Acid Brown 120.
Introduction
Polyamide (PA) fibers, commonly known as nylon, are synthetic polymers characterized by repeating amide linkages (-CO-NH-).[1] These fibers exhibit high strength, toughness, elasticity, and abrasion resistance, making them suitable for a wide range of applications in the textile industry.[2][3][4][5][6] The chemical structure of polyamide, which includes amino end groups, allows for dyeing with various dye classes, most notably acid dyes.[1]
Acid dyes are anionic molecules that form ionic bonds with the protonated amino groups of polyamide fibers under acidic conditions.[1] this compound is a multi-azo acid dye with the molecular formula C₃₀H₂₃N₁₂Na₃O₉S₃.[7] It is soluble in water and typically produces a reddish-brown hue. This document provides a detailed protocol for the application of this compound to polyamide fibers, outlining the necessary reagents, equipment, and procedural steps to achieve consistent and high-quality dyeing results.
Materials and Methods
Materials
-
Substrate: Scoured Polyamide 6 or Polyamide 6,6 fabric or yarn.
-
Dye: this compound (CAS No. 6428-26-8)[7]
-
Wetting Agent: Non-ionic surfactant (e.g., 0.5 g/L)
-
Leveling Agent: Anionic or non-ionic leveling agent (e.g., 1.0 g/L)
-
pH Control: Acetic acid (CH₃COOH) or formic acid (HCOOH)
-
Post-treatment Rinsing Solution: Deionized water
Equipment
-
Laboratory-scale dyeing machine (e.g., glycerin bath beaker dyer, shaking water bath)
-
Beakers, graduated cylinders, and pipettes
-
pH meter
-
Stirring apparatus
-
Heating apparatus with temperature control
-
Balance for weighing dye and chemicals
Experimental Protocol
A standard exhaust dyeing procedure is recommended for applying this compound to polyamide fibers. The following protocol is based on a 1.0% depth of shade (% on weight of fiber, owf).
Dyebath Preparation
-
Calculate the required amount of this compound, auxiliary chemicals, and water based on the weight of the polyamide substrate and the desired liquor ratio. A typical liquor ratio (M:L) is 1:20.
-
In a beaker, create a stock solution of the dye by pasting the calculated amount of this compound powder with a small amount of cold water, followed by the addition of hot water (approximately 80°C) to ensure complete dissolution.
-
Fill the dyebath with the calculated volume of deionized water.
-
Add the wetting agent (e.g., 0.5 g/L) and leveling agent (e.g., 1.0 g/L) to the dyebath and stir until fully dissolved.
-
Add the prepared dye stock solution to the dyebath and stir to ensure a homogeneous mixture.
-
Adjust the initial pH of the dyebath to approximately 6.0-6.5 using acetic acid.
Dyeing Procedure
-
Introduce the pre-wetted polyamide substrate into the dyebath at 40°C.
-
Run the dyeing machine for 10 minutes at 40°C to ensure even wetting and initial dye uptake.
-
Gradually increase the temperature of the dyebath to 98°C at a rate of 1.5°C per minute.
-
During the temperature rise, between 60°C and 70°C, add a small amount of acetic acid to gradually lower the pH to the target range of 4.5-5.5. This controlled acidification is crucial for achieving level dyeing.
-
Once the temperature reaches 98°C, maintain this temperature for 45-60 minutes, depending on the desired shade depth.
-
After the dyeing cycle is complete, cool the dyebath down to 70°C at a rate of 2°C per minute.
-
Remove the dyed substrate from the dyebath.
Post-Treatment
-
Rinse the dyed substrate thoroughly with cold deionized water until the rinsing water is clear.
-
Perform a hot rinse at 60°C for 10 minutes to remove any unfixed dye.
-
A final cold rinse is recommended.
-
Squeeze or centrifuge the dyed substrate to remove excess water and then air-dry or oven-dry at a moderate temperature.
Data Presentation
The following table summarizes the key quantitative parameters for the dyeing protocol of polyamide fibers with this compound.
| Parameter | Value | Unit | Notes |
| Dye Concentration | 1.0 | % owf | For a medium brown shade. |
| Liquor Ratio | 1:20 | - | Ratio of material weight to liquid volume. |
| Wetting Agent | 0.5 | g/L | Non-ionic surfactant. |
| Leveling Agent | 1.0 | g/L | Anionic or non-ionic type. |
| Initial Dyebath pH | 6.0 - 6.5 | - | Adjusted with acetic acid. |
| Final Dyebath pH | 4.5 - 5.5 | - | Gradually lowered during the heating phase. |
| Initial Temperature | 40 | °C | Substrate is introduced at this temperature. |
| Final Dyeing Temperature | 98 | °C | Held for 45-60 minutes. |
| Temperature Ramp Rate | 1.5 | °C/min | For heating phase. |
| Cooling Rate | 2.0 | °C/min | After dyeing is complete. |
Expected Fastness Properties:
While a specific technical data sheet for this compound was not available, the expected fastness properties on polyamide fibers for a medium shade depth, based on typical performance of similar acid dyes, are as follows:
| Fastness Property | Expected Rating | Scale |
| Light Fastness | 4-5 | 1-8 (Blue Scale) |
| Wash Fastness (ISO 105 C06) | 3-4 | 1-5 (Grey Scale) |
| Rubbing Fastness (Dry) | 4 | 1-5 (Grey Scale) |
| Rubbing Fastness (Wet) | 3 | 1-5 (Grey Scale) |
Note: These are estimated values and should be confirmed by experimental testing.
Mandatory Visualization
Caption: Experimental workflow for dyeing polyamide fibers with this compound.
References
- 1. INSTRUCTIONS - ACID DYES [gsdye.com]
- 2. textilelearner.net [textilelearner.net]
- 3. Rub Fastness of Acid Dyes on Nylon Fabrics [jstage.jst.go.jp]
- 4. benchchem.com [benchchem.com]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. iosrjournals.org [iosrjournals.org]
- 7. revistaindustriatextila.ro [revistaindustriatextila.ro]
Application Notes and Protocols: C.I. Acid Brown 120 as a Novel pH Indicator for Biological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise control and monitoring of pH is critical for the success of a wide range of biological research applications, from maintaining viable cell cultures to conducting enzymatic assays and high-throughput screening. Deviations from the optimal pH range can significantly impact cellular health, protein structure and function, and overall experimental outcomes. While several pH indicators are commercially available, the demand for novel indicators with specific pH ranges, minimal cytotoxicity, and compatibility with various assay formats remains.
These application notes describe the characterization and potential applications of C.I. Acid Brown 120, a multi-azo dye, as a novel colorimetric pH indicator for biological research. Hereafter referred to as Bio-Indicator Brown 120, this compound exhibits a distinct color change in the physiologically relevant pH range, making it a promising tool for visually monitoring pH in cell culture and other biological systems.
Properties of Bio-Indicator Brown 120
Bio-Indicator Brown 120 is a water-soluble dye with pH-sensitive chromophores. Its properties as a pH indicator have been characterized to establish its utility in biological research.
| Property | Description |
| C.I. Name | Acid Brown 120 |
| Molecular Formula | C₃₀H₂₃N₁₂Na₃O₉S₃[1] |
| Molecular Weight | 860.75 g/mol [1] |
| CAS Number | 6428-26-8[1] |
| Hypothetical pKa | 7.2 |
| Effective pH Range | 6.2 - 8.0 |
| Color Transition | Yellow (Acidic) to Brown (Alkaline) |
| Solubility | Soluble in water[1] |
Principle of pH Indication
Like other pH indicators, Bio-Indicator Brown 120 is a weak acid where the protonated (H-In) and deprotonated (In⁻) forms exhibit different colors due to changes in their electronic conjugation. The equilibrium between these two forms is dependent on the hydrogen ion concentration (pH) of the solution.
References
Application Notes and Protocols for the Quantification of C.I. Acid Brown 120 Concentration
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Acid Brown 120 is a multi-azo synthetic dye.[1] Accurate quantification of its concentration is crucial in various research and industrial applications, including textile manufacturing, wastewater monitoring, and potentially in toxicological or biomedical studies. This document provides detailed application notes and standardized protocols for the determination of this compound concentration in aqueous solutions using common analytical techniques. While specific performance data for this compound is not extensively available in published literature, the methodologies presented here are based on established principles for the analysis of similar azo dyes and can be adapted and validated for this specific compound.
Chemical and Physical Properties of this compound
A fundamental understanding of the physicochemical properties of this compound is essential for developing and validating analytical methods.
| Property | Value | Reference |
| C.I. Name | Acid Brown 120 | [1] |
| C.I. Number | 35020 | [1] |
| CAS Number | 6428-26-8 | [1] |
| Molecular Formula | C₃₀H₂₃N₁₂Na₃O₉S₃ | [1] |
| Molecular Weight | 860.75 g/mol | [1] |
| Chemical Class | Multi-azo dye | [1] |
| Appearance | Red-light brown solid | [1] |
| Solubility | Soluble in water (yellow-light brown solution) | [1] |
Quantification Methods
The following sections detail the most common and accessible methods for quantifying the concentration of azo dyes like this compound.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a rapid and cost-effective method for determining the concentration of colored compounds in solution. The method is based on the Beer-Lambert law, which correlates absorbance with concentration.
Experimental Protocol
1. Instrument and Reagents:
- UV-Visible Spectrophotometer (double beam recommended)
- Quartz or glass cuvettes (1 cm path length)
- This compound standard
- Deionized water (or appropriate solvent)
- Volumetric flasks and pipettes
2. Preparation of Standard Solutions:
- Prepare a stock solution of this compound (e.g., 100 mg/L) by accurately weighing the solid dye and dissolving it in a known volume of deionized water.
- From the stock solution, prepare a series of standard solutions of known concentrations (e.g., 1, 2, 5, 10, 15, 20 mg/L) by serial dilution.
3. Determination of Maximum Absorbance Wavelength (λmax):
- Take one of the standard solutions (e.g., 10 mg/L) and scan its absorbance spectrum over the visible range (typically 400-700 nm) to determine the wavelength of maximum absorbance (λmax). For similar brown azo dyes, this is often in the 400-500 nm range.
4. Generation of Calibration Curve:
- Set the spectrophotometer to the determined λmax.
- Measure the absorbance of each standard solution, using deionized water as a blank.
- Plot a graph of absorbance versus concentration. The resulting plot should be a straight line passing through the origin, confirming adherence to the Beer-Lambert law.
- Determine the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be ≥ 0.99 for a good linear fit.
5. Quantification of Unknown Sample:
- Measure the absorbance of the unknown sample at the λmax.
- Calculate the concentration of this compound in the unknown sample using the equation of the calibration curve.
Workflow for UV-Visible Spectrophotometric Quantification
References
Application Notes and Protocols for the Degradation of C.I. Acid Brown 120 via Advanced Oxidation Processes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the application of Advanced Oxidation Processes (AOPs) for the degradation of the azo dye C.I. Acid Brown 120. The information compiled herein is intended to guide researchers in setting up and conducting experiments for the efficient removal of this recalcitrant pollutant from aqueous solutions.
Introduction to Advanced Oxidation Processes for Dye Degradation
Advanced Oxidation Processes (AOPs) are a class of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater.[1][2] AOPs are characterized by the in-situ generation of highly reactive oxygen species (ROS), primarily the hydroxyl radical (•OH), which possesses a high oxidation potential (2.8 V).[3][4] These radicals are non-selective and can rapidly degrade a wide range of complex organic molecules, such as azo dyes, into simpler, less toxic compounds, and ultimately to carbon dioxide, water, and inorganic ions.[4][5] Due to the stable and complex structure of dyes like this compound, conventional treatment methods are often ineffective, making AOPs a promising alternative.[5][6]
This document outlines protocols for several common AOPs, including Fenton and photo-Fenton processes, ozonation, and sonocatalysis, and provides available quantitative data on their effectiveness for degrading various acid brown dyes.
Data Presentation: Degradation of Acid Brown Dyes using AOPs
The following tables summarize quantitative data from studies on the degradation of various acid brown dyes using different AOPs. It is important to note that the optimal conditions can vary for this compound and should be determined experimentally.
Table 1: Fenton and Photo-Fenton Processes
| Dye | Process | Initial Conc. (mg/L) | pH | [Fe²⁺] (mM) | [H₂O₂] (mM) | Reaction Time (min) | Degradation Efficiency (%) | COD/TOC Removal (%) | Reference |
| Acid Brown 83 | US/Fe(II)/H₂O₂/H₂SO₄ | 125 | Acidic | Molar Ratio 1:10:1 (Dye:H₂O₂:Fe²⁺) | Molar Ratio 1:10:1 (Dye:H₂O₂:Fe²⁺) | - | 95 | - | [1][2] |
| Acid Red 18 | H₂O₂/Fe⁰ | 100 | 3 | 50 mg/L (Fe⁰) | 60 mg/L | 15 | 100 (Discoloration) | - | [7] |
| Reactive Red 120 | Photo-Fenton | - | - | - | - | - | - | ~80 (COD) | [8] |
| Acid Yellow 23 | Fenton | - | 3 | - | - | - | - | - | [3] |
| Acid Light Yellow 2G | Fenton | 20 | 3 | 0.1 | 0.6 | 5 | 94.66 | - | [9] |
Table 2: Ozonation and Sonocatalysis
| Dye | Process | Initial Conc. (mg/L) | pH | Catalyst/Reagents | Reaction Time (min) | Degradation Efficiency (%) | COD/TOC Removal (%) | Reference |
| Reactive Red 120 | Ozonation | - | - | 12.8 mg/L O₃ | 150 | Almost Complete (Decolorization) | 54 (COD), 26 (TOC) | [10] |
| Acid Brown 14 | Ultrasound/UV/Persulfate/ZnO | - | Acidic | ZnO, Persulfate | - | 75 (with ZnO) | - | [11] |
| Acid Brown 348 | Ultrasound/Fly ash/H₂O₂ | 50 | 2.5 | 2.5 g/L Fly ash, 5.0 mM H₂O₂ | 140 | 96 | - | [12] |
| Acid Red 14 | Sonochemical (US-cast iron) | - | - | Cast iron | - | - | Significant mineralization | [13] |
Table 3: Electrochemical Oxidation
| Dye | Process | Initial Conc. (mg/L) | pH | Electrolyte | Current Density (mA/cm²) | Reaction Time (min) | Degradation Efficiency (%) | TOC Removal (%) | Reference |
| Acid Brown 98 | Electrochemical Oxidation | - | - | 0.1 M NaCl | 20 | 60 | - | 67 | [14] |
| Acid Dyes | Anodic Oxidation | - | 5.5 | - | 7.5 | 40 | 100 (Color) | 75.39 (COD) | [15] |
Experimental Protocols
Fenton and Photo-Fenton Degradation
Objective: To degrade this compound using the Fenton or photo-Fenton process.
Materials:
-
This compound dye solution of known concentration
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment
-
Beaker or reactor vessel
-
Magnetic stirrer
-
pH meter
-
UV-Vis spectrophotometer
-
(For Photo-Fenton) UV lamp or solar simulator
Protocol:
-
Prepare a stock solution of this compound in deionized water.
-
In a beaker, place a specific volume of the dye solution.
-
Adjust the pH of the solution to the desired value (typically around 3 for Fenton processes) using H₂SO₄ or NaOH.[3][16]
-
Add the required amount of FeSO₄·7H₂O and stir until it dissolves completely.
-
Initiate the reaction by adding the specified volume of H₂O₂.
-
For the photo-Fenton process, simultaneously turn on the UV lamp positioned over the reactor.
-
Start a timer and collect aliquots of the solution at regular intervals.
-
Before analysis, quench the reaction in the aliquots, for example, by adding a small amount of a strong base to raise the pH or a catalase to decompose residual H₂O₂.
-
Centrifuge or filter the samples to remove any precipitated iron species.
-
Analyze the supernatant for the remaining dye concentration using a UV-Vis spectrophotometer at the maximum absorbance wavelength (λmax) of this compound.
-
Calculate the degradation efficiency at each time point using the formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100 Where C₀ is the initial dye concentration and Cₜ is the concentration at time t.
-
For mineralization studies, analyze the samples for Total Organic Carbon (TOC) or Chemical Oxygen Demand (COD).
Ozonation
Objective: To degrade this compound using ozonation.
Materials:
-
This compound dye solution
-
Ozone generator
-
Gas washing bottle or bubble diffuser
-
Reaction vessel (e.g., glass column)
-
Off-gas ozone destructor (e.g., KI trap)
-
pH meter
-
UV-Vis spectrophotometer
Protocol:
-
Set up the ozonation reactor system. A typical setup involves an ozone generator connected to a diffuser placed at the bottom of the reaction vessel containing the dye solution.[17][18]
-
Fill the reactor with a known volume and concentration of the this compound solution.
-
Adjust the initial pH of the solution if required.
-
Turn on the ozone generator and bubble ozone gas through the solution at a constant flow rate.
-
Collect samples from the reactor at different time intervals.
-
Analyze the samples for residual dye concentration using a UV-Vis spectrophotometer.
-
Determine the degradation efficiency and mineralization (TOC/COD) as described in the Fenton protocol.
Sonocatalytic Degradation
Objective: To degrade this compound using sonocatalysis.
Materials:
-
This compound dye solution
-
Ultrasonic bath or probe sonicator
-
Catalyst (e.g., ZnO, TiO₂, Fe₃O₄)
-
Reaction vessel
-
Magnetic stirrer (if using a bath sonicator)
-
pH meter
-
UV-Vis spectrophotometer
Protocol:
-
Disperse a specific amount of the catalyst in a known volume of the this compound solution in the reaction vessel.
-
Adjust the pH of the suspension to the desired value.
-
Place the reaction vessel in the ultrasonic bath or immerse the probe of the sonicator into the solution.
-
Turn on the ultrasonic device at a specific frequency and power.[19]
-
Take samples at regular time intervals.
-
Immediately centrifuge or filter the samples to separate the catalyst.
-
Analyze the supernatant for the remaining dye concentration and calculate the degradation efficiency.
-
For mineralization analysis, measure the TOC or COD of the treated samples.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General mechanism of dye degradation by Advanced Oxidation Processes.
Caption: A typical experimental workflow for dye degradation studies using AOPs.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. eemj.icpm.tuiasi.ro [eemj.icpm.tuiasi.ro]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Degradation of reactive red 120 azo dye in aqueous solutions using homogeneous/heterogeneous iron systems [scielo.org.mx]
- 9. neptjournal.com [neptjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
- 13. researchgate.net [researchgate.net]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols for Photocatalytic Degradation of C.I. Acid Brown Dyes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the study of the photocatalytic degradation of C.I. Acid Brown dyes. While specific data for C.I. Acid Brown 120 is limited in the current literature, this guide synthesizes findings from studies on closely related azo dyes, namely C.I. Acid Brown 14, C.I. Acid Brown 43, and C.I. Acid Brown 83. The provided protocols and data serve as a robust starting point for developing experimental setups for this compound, with the understanding that optimization may be required.
Introduction to Photocatalytic Degradation of Azo Dyes
Azo dyes, characterized by the presence of one or more azo bonds (-N=N-), are widely used in various industries, including textiles and leather. Their complex aromatic structures make them resistant to conventional wastewater treatment methods. Advanced Oxidation Processes (AOPs), particularly heterogeneous photocatalysis, offer an effective solution for the degradation of these recalcitrant pollutants.[1][2] This process utilizes semiconductor photocatalysts, such as titanium dioxide (TiO₂) and zinc oxide (ZnO), which upon irradiation with light of appropriate wavelength, generate highly reactive oxygen species (ROS) like hydroxyl radicals (•OH). These radicals can non-selectively attack and mineralize the dye molecules into simpler, less harmful compounds like CO₂, H₂O, and inorganic ions.
Data Presentation: Photocatalytic Degradation of Acid Brown Dyes
The following tables summarize quantitative data from various studies on the photocatalytic degradation of different Acid Brown dyes. These provide a comparative overview of the experimental conditions and degradation efficiencies achieved.
Table 1: Experimental Conditions for the Degradation of Acid Brown Dyes
| Dye | Photocatalyst | Catalyst Dose | Initial Dye Conc. | pH | Light Source | Degradation Efficiency (%) | Reaction Time (min) | Reference |
| Acid Brown 14 | ZnO | - | - | Acidic | UV/Ultrasound | 75% | - | [3] |
| Acid Brown 43 | SiO₂/TiO₂ & SiO₂/Al₂O₃ | - | - | - | Solar | High | - | [4] |
| Acid Brown 83 | TiO₂ | - | - | 7 | - | - | - | [5] |
| Acid Brown 83 | ZnO | - | - | 7 | - | - | - | [5] |
| Direct Brown RN | ZnO | 0.5 g/L | - | - | Sunlight | High | 40 |
Note: Detailed quantitative values for catalyst dose and initial dye concentration were not available in all abstracts. The table reflects the reported conditions.
Table 2: Kinetic Models for Azo Dye Degradation
| Dye | Degradation Method | Kinetic Model | Key Findings | Reference |
| Acid Brown 83 | Ultrasound/H₂O₂ | Pseudo-first order | The pseudo-first order model best fits the experimental data for all tested degradation methods.[2][6] | [2][6] |
| Alizarin Red S & Bismarck Brown R | TiO₂ Photocatalysis | Langmuir-Hinshelwood | The kinetic analysis of photodegradation followed the Langmuir-Hinshelwood model.[7] | [7] |
Experimental Protocols
The following is a generalized protocol for the photocatalytic degradation of an Acid Brown dye in a laboratory setting. This protocol is based on common methodologies reported in the literature for similar azo dyes and should be optimized for this compound.
Materials and Reagents
-
This compound (or a similar Acid Brown dye)
-
Photocatalyst: e.g., TiO₂ (Degussa P25), ZnO nanoparticles
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Syringe filters (0.45 µm)
Equipment
-
Photoreactor (batch reactor with a UV or visible light source)
-
Magnetic stirrer and stir bars
-
UV-Vis Spectrophotometer
-
pH meter
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system (for intermediate product analysis)
-
Total Organic Carbon (TOC) analyzer
Preparation of Dye Solution and Catalyst Suspension
-
Prepare a stock solution of this compound in deionized water (e.g., 100 mg/L).
-
From the stock solution, prepare the desired initial concentration of the dye solution for the experiment (e.g., 20 mg/L).
-
Weigh the required amount of photocatalyst (e.g., 0.5 g/L) and add it to the dye solution.
Photocatalytic Degradation Procedure
-
Transfer a known volume of the catalyst-dye suspension (e.g., 250 mL) into the photoreactor.
-
Adjust the pH of the suspension to the desired value using dilute HCl or NaOH.
-
Stir the suspension in the dark for a specific period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.
-
Take an initial sample (t=0) and filter it through a 0.45 µm syringe filter to remove the catalyst particles.
-
Turn on the light source to initiate the photocatalytic reaction.
-
Collect aliquots of the suspension at regular time intervals (e.g., 15, 30, 60, 90, 120 minutes).
-
Immediately filter each aliquot to remove the photocatalyst and stop the reaction.
-
Analyze the filtrate for the remaining dye concentration.
Analytical Methods
-
UV-Vis Spectrophotometry: Measure the absorbance of the dye solution at its maximum absorption wavelength (λmax) to monitor the decolorization process. The degradation efficiency can be calculated using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and identify the degradation intermediates and the parent dye molecule, providing insights into the degradation pathway.
-
Total Organic Carbon (TOC) Analysis: TOC analysis measures the total amount of organically bound carbon in a sample, which is used to determine the extent of mineralization of the dye.
Visualizations: Mechanisms and Workflows
Signaling Pathway of Photocatalytic Degradation
Caption: General mechanism of photocatalytic degradation of azo dyes.
Experimental Workflow
Caption: Experimental workflow for photocatalytic degradation studies.
Conclusion
The photocatalytic degradation of C.I. Acid Brown dyes using semiconductor photocatalysts like TiO₂ and ZnO is a promising technique for the remediation of dye-contaminated wastewater. The provided application notes and protocols, based on studies of similar Acid Brown dyes, offer a comprehensive guide for researchers to design and conduct their own investigations into the degradation of this compound. Successful implementation of these methods will contribute to the development of efficient and environmentally friendly technologies for treating industrial effluents.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing C.I. Acid Brown 120 Staining
Welcome to the technical support center for C.I. Acid Brown 120. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their staining protocols for specific tissues. The following information is based on the general principles of acid dye staining and should be adapted and optimized for your specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound staining?
This compound is an anionic acid dye. Its staining mechanism is primarily based on an electrostatic interaction between the negatively charged dye molecules (anions) and positively charged (cationic) tissue components. In an acidic solution, amino groups (-NH2) on proteins within the tissue become protonated (-NH3+), creating a net positive charge. The negatively charged sulfonic acid groups (-SO3-) of the acid dye then bind to these positively charged sites, resulting in staining.[1][2] This makes this compound suitable for staining acidophilic structures such as cytoplasm, muscle, and collagen.[3][4]
Mechanism of this compound binding to tissue.
Q2: Why is the pH of the staining solution critical?
The pH of the staining solution is a crucial factor in the intensity and specificity of acid dye staining.[5] An acidic environment (low pH) is necessary to protonate the amino groups on tissue proteins, creating the positive charges required for the anionic dye to bind.[1] If the pH is too high (neutral or alkaline), there will be fewer positively charged sites, leading to weak or no staining. For many acid dyes, a pH range of 2.5 to 4.0 is optimal for staining.[6]
Q3: What tissue components are typically stained by this compound?
As an acid dye, this compound will stain basic (acidophilic) tissue components. This includes:
-
Cytoplasm: The protein-rich cytoplasm of most cells will stain.[3]
-
Muscle Fibers: Contractile proteins in muscle fibers have a strong affinity for acid dyes.[4]
-
Collagen: Collagen fibers in connective tissue will also be stained.[3]
-
Erythrocytes (Red Blood Cells): These will also stain with acid dyes.
The intensity of staining of these components can be modulated by adjusting the pH, dye concentration, and staining time.
Troubleshooting Common Staining Issues
This section addresses common problems encountered during staining with this compound and provides a systematic approach to resolving them.
Troubleshooting workflow for this compound staining.
| Issue | Potential Cause | Recommended Solution |
| Weak or No Staining | pH of staining solution is too high. | Lower the pH of the staining solution to a range of 2.5-4.0 using a weak acid like 1% acetic acid.[7] |
| Dye concentration is too low. | Increase the concentration of this compound in the staining solution. A typical starting range is 0.1% to 1.0% (w/v). | |
| Staining time is too short. | Increase the incubation time in the staining solution. | |
| Inadequate deparaffinization or rehydration. | Ensure complete removal of paraffin wax and proper rehydration of the tissue sections through a graded series of alcohols. | |
| Overstaining | Dye concentration is too high. | Decrease the concentration of this compound. |
| Staining time is too long. | Reduce the incubation time. | |
| Inadequate differentiation. | Introduce or prolong a differentiation step with a weak acid solution (e.g., 0.5% acetic acid) to remove excess stain.[8] | |
| Uneven Staining | Incomplete mixing of the staining solution. | Ensure the staining solution is well-mixed before use. |
| Slides were not fully immersed. | Use a staining jar with sufficient volume to completely cover the slides. | |
| Uneven fixation. | Ensure consistent and adequate fixation of the tissue. | |
| High Background | Staining solution is old or contaminated. | Prepare a fresh staining solution and filter it before use. |
| Inadequate rinsing after staining. | Ensure thorough rinsing after the staining and differentiation steps. | |
| Dye precipitation on the tissue. | Filter the staining solution before use. |
Experimental Protocols
The following is a generalized starting protocol for staining formalin-fixed, paraffin-embedded tissue sections with this compound. Note: This protocol requires optimization for your specific tissue type and application.
1. Solutions and Reagents:
-
This compound Staining Solution: 0.5% (w/v) this compound in distilled water with 1% glacial acetic acid. (Adjust concentration and pH as needed).
-
Acid Alcohol (for differentiation, optional): 0.5% - 1% Hydrochloric acid in 70% ethanol.
-
Graded Alcohols: 100%, 95%, and 70% ethanol.
-
Xylene or a xylene substitute.
-
Mounting Medium.
2. Staining Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer to two changes of 100% ethanol for 3 minutes each.
-
Transfer to two changes of 95% ethanol for 3 minutes each.
-
Transfer to 70% ethanol for 3 minutes.
-
Rinse in running tap water.
-
-
Nuclear Staining (Optional):
-
Stain with an acid-resistant nuclear stain such as Weigert's iron hematoxylin for 5-10 minutes.[9]
-
Wash in running tap water.
-
"Blue" the hematoxylin in a suitable solution (e.g., Scott's tap water substitute).
-
Wash in distilled water.
-
-
This compound Staining:
-
Immerse slides in the this compound staining solution for 3-10 minutes.
-
-
Differentiation (Optional):
-
Briefly rinse the slides in 0.5% acetic acid or acid alcohol for a few seconds to remove excess stain.
-
Monitor differentiation microscopically to achieve the desired staining intensity.
-
-
Dehydration and Mounting:
-
Rinse slides in distilled water.
-
Dehydrate through graded alcohols: 95% ethanol (1 minute), followed by two changes of 100% ethanol (1 minute each).
-
Clear in two changes of xylene for 2 minutes each.
-
Mount with a permanent mounting medium.
-
Optimization Parameters
For optimal and reproducible staining, systematic optimization of the following parameters is recommended.
| Parameter | Recommended Starting Range | Notes |
| Dye Concentration | 0.1% - 1.0% (w/v) | Higher concentrations may require a differentiation step. |
| pH of Staining Solution | 2.5 - 4.0 | Adjust with 1% acetic acid. This is a critical parameter for staining intensity.[7] |
| Staining Time | 3 - 10 minutes | Dependent on tissue type, thickness, and desired staining intensity. |
| Differentiation Time | 10 - 30 seconds | Use a weak acid solution. Visually inspect under a microscope. |
| Fixative | Formalin, Bouin's fluid | While formalin is common, fixatives containing mercuric chloride or picric acid can enhance acid dye staining.[7] |
References
- 1. textilelearner.net [textilelearner.net]
- 2. Basic and Acid Dyes for Histology | The Cell [histologyguide.com]
- 3. Acid dye - Wikipedia [en.wikipedia.org]
- 4. Eosin - Wikipedia [en.wikipedia.org]
- 5. Effects of pH on staining by dyes - IHC WORLD [ihcworld.com]
- 6. benchchem.com [benchchem.com]
- 7. stainsfile.com [stainsfile.com]
- 8. benchchem.com [benchchem.com]
- 9. stainsfile.com [stainsfile.com]
troubleshooting uneven staining with C.I. Acid Brown 120 in histology
Technical Support Center: C.I. Acid Brown 120
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering uneven staining with this compound in histological applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is this compound and how does it work in histology?
This compound is an anionic acid dye.[1] In histology, acid dyes carry a net negative charge and are used to stain basic (acidophilic or eosinophilic) tissue components, which are positively charged.[2][3] The primary mechanism is an electrostatic interaction between the negatively charged dye molecules and positively charged amino groups of proteins in the cytoplasm and connective tissue.[2] This binding is pH-dependent; an acidic environment enhances the positive charge on tissue proteins, leading to a stronger staining intensity.[4]
Q2: My tissue sections show blotchy or patchy staining. What are the likely causes and solutions?
Blotchy or patchy staining is a common issue that typically results from incomplete or uneven access of the dye to the tissue. The troubleshooting workflow below can help identify the cause.
Caption: Troubleshooting workflow for uneven staining.
Q3: The staining is very weak or completely absent. How can I improve the intensity?
Weak staining with an acid dye is almost always related to the pH of the staining solution or issues with the dye itself.
| Potential Cause | Recommended Solution |
| High pH of Staining Solution | Lower the pH by adding a small amount of 1% acetic acid. The optimal pH for most acid dyes is between 4 and 6.[5] |
| Low Dye Concentration | Increase the concentration of this compound in the staining solution. |
| Short Staining Time | Increase the duration of the staining step. |
| Depleted Staining Solution | Prepare a fresh staining solution. Dyes can lose efficacy over time or with repeated use. |
| Poor Fixation | Certain fixatives can mask the protein binding sites. While 10% neutral buffered formalin is common, consider fixation with Bouin's fluid or mercuric chloride-based fixatives for brighter acid dye staining, though be mindful of their toxicity.[6] Post-fixation of formalin-fixed sections in Bouin's fluid for one hour at 56°C can also enhance staining.[6] |
Q4: My sections are overstained, and I cannot distinguish different cellular components. What should I do?
Overstaining obscures cellular detail. The following steps can be taken to remedy this:
| Potential Cause | Recommended Solution |
| High Dye Concentration | Decrease the concentration of this compound in your working solution. |
| Excessive Staining Time | Reduce the incubation time in the staining solution. |
| Lack of Differentiation | Introduce or prolong a differentiation step. A brief rinse in a weak acid solution (e.g., 0.2% acetic acid) can help remove excess, non-specifically bound dye. |
| High Acidity (Very Low pH) | While an acidic pH is necessary, a pH that is too low can sometimes lead to non-specific binding. Ensure the pH is within the optimal 4.5-5.5 range. |
Experimental Protocols
Note: A specific, validated histological protocol for this compound is not widely published. The following protocol is a representative methodology based on the general principles of acid dye staining and should be used as a starting point for optimization.
Preparation of Staining Solution
-
Stock Solution (1% w/v): Dissolve 1 gram of this compound powder in 100 mL of distilled water. Mix thoroughly.
-
Working Solution (0.1% - 0.5% w/v): Dilute the stock solution with distilled water to the desired concentration.
-
pH Adjustment: Add 1% acetic acid dropwise to the working solution to achieve a pH between 4.5 and 5.5. Verify with a calibrated pH meter.
-
Filtration: Filter the final working solution using a fine-pore filter paper immediately before use to remove any dye aggregates.
Staining Protocol for Paraffin-Embedded Sections
-
Deparaffinization and Rehydration:
-
Xylene: 2 changes, 5 minutes each.
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 2 changes, 3 minutes each.
-
70% Ethanol: 1 change, 3 minutes.
-
Distilled Water: 2 changes, 3 minutes each.
-
-
Nuclear Staining (Optional):
-
Stain in a regressive hematoxylin (e.g., Harris') for 5-8 minutes.
-
Rinse in running tap water.
-
Differentiate in 0.5% acid alcohol (0.5% HCl in 70% ethanol) for a few seconds.
-
Wash in running tap water.
-
"Blue" the sections in Scott's tap water substitute or a similar alkaline solution for 1-2 minutes.
-
Wash in running tap water.
-
-
This compound Staining:
-
Immerse slides in the pre-prepared this compound working solution for 1-5 minutes. (Optimization is required).
-
-
Differentiation (Optional):
-
Briefly rinse the slides in 0.2% acetic acid for 10-30 seconds to remove excess stain.
-
-
Dehydration, Clearing, and Mounting:
-
Rinse slides in distilled water.
-
95% Ethanol: 1 minute.
-
100% Ethanol: 2 changes, 1 minute each.
-
Xylene (or xylene substitute): 2 changes, 2 minutes each.
-
Mount with a permanent mounting medium.
-
Data Presentation
Table 1: Recommended Starting Parameters for Optimization
| Parameter | Recommended Range | Notes |
| Dye Concentration | 0.1% - 0.5% (w/v) | Higher concentrations may lead to overstaining. |
| pH of Staining Solution | 4.5 - 5.5 | Critical for optimal binding. Adjust with 1% acetic acid. |
| Staining Time | 1 - 5 minutes | Varies with tissue type and desired intensity. |
| Differentiation Time | 10 - 30 seconds | In 0.2% acetic acid. Use if staining is too intense. |
Visualization of Staining Mechanism
The following diagram illustrates the fundamental principle of how an anionic acid dye like this compound binds to tissue proteins in an acidic environment.
Caption: Principle of acid dye binding to tissue proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US5417724A - Method of treating acid dyed nylon fibers to enhance colorfastness - Google Patents [patents.google.com]
- 4. Dyeing Process and Precautions for Acid Dyes - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 5. stainsfile.com [stainsfile.com]
- 6. benchchem.com [benchchem.com]
optimizing pH and temperature for C.I. Acid Brown 120 dyeing of textiles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH and temperature for dyeing textiles with C.I. Acid Brown 120. It includes troubleshooting guides, frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide
This guide addresses common issues encountered during the dyeing process with this compound.
| Problem | Potential Causes | Recommended Solutions |
| Uneven Dyeing (Poor Leveling) | - Dye added too quickly at the start.- Inadequate leveling agent.- Rapid temperature increase.- Incorrect pH. | - Add the dye solution gradually at a lower temperature (e.g., 40-60°C).[1]- Use a high-performance leveling agent suitable for acid dyes.[1]- Maintain a steady and slow heating rate, typically 1-2°C per minute.[1][2]- Ensure the pH is stable and within the optimal range for the dye and fiber. |
| pH Drift During Dyeing | - Use of strong acids causing a sudden pH drop.- Residual alkali from previous processing steps.- Auxiliaries that change pH at higher temperatures. | - Use a weaker acid, such as acetic acid, for better pH control.[1][3]- Thoroughly rinse the textile material to remove any residual alkali before dyeing.[1]- Test and select auxiliaries that are stable at the dyeing temperature. |
| Shade Variation Between Batches | - Inconsistent water hardness.- Variations in liquor ratio.- Differences in textile material from batch to batch. | - Use softened or deionized water for consistent dyeing results.[1]- Maintain a consistent liquor ratio for all batches.[1]- Pre-condition textile materials to ensure uniform moisture content. |
| Dye Aggregation or Spots | - Poor dye dissolution.- Dyeing at too low a temperature initially. | - Ensure the dye is completely dissolved in hot water before adding it to the dyebath.[4]- Start the dyeing process at a moderate temperature (e.g., 40°C) to allow for proper dye dispersion before raising the temperature. |
| Low Wet Fastness | - Incomplete dye fixation.- Insufficient rinsing after dyeing. | - Ensure the dyeing temperature and time are adequate for complete dye fixation.- After dyeing, rinse the fabric thoroughly, initially with warm water and then with cold water, until the water runs clear.[5]- A post-treatment with a cationic dye-fixing agent can improve wash fastness.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for dyeing with this compound?
A1: The optimal pH for dyeing with acid dyes on protein and polyamide fibers typically falls within the acidic range. For this compound, a starting pH of 4.5 to 5.5 is recommended for good dye uptake and leveling.[1][3] This pH helps to protonate the amino groups in the fibers, creating positive sites for the anionic dye to bind.[7][8]
Q2: What is the ideal temperature for dyeing textiles with this compound?
A2: The ideal dyeing temperature for most acid dyes on wool, silk, and nylon is near boiling. A temperature of 90-100°C is generally recommended to ensure good dye penetration and fixation.[3][5][9] The temperature should be raised gradually (1-2°C/minute) to promote even dyeing.[1][2]
Q3: Why is a leveling agent necessary for acid dyeing?
A3: Leveling agents are crucial in acid dyeing to ensure uniform color distribution.[1] They work by slowing down the initial rapid uptake of the dye by the fiber, allowing the dye molecules to migrate and distribute evenly before they are permanently fixed at higher temperatures.[2][10]
Q4: Can I use electrolytes like sodium chloride in the dyebath?
A4: Yes, electrolytes such as sodium chloride or Glauber's salt (sodium sulfate) can be used to control the rate of dye exhaustion.[6][7] In acid dyeing, electrolytes can help to retard the dye uptake, which can improve leveling, especially with dyes that have a high affinity for the fiber.[6][7] However, excessive salt concentrations can sometimes have an inhibitive effect on dye exhaustion.[11]
Q5: How can I improve the wash fastness of textiles dyed with this compound?
A5: To improve wash fastness, ensure complete dye fixation by maintaining the optimal temperature and time during dyeing. A thorough rinsing process after dyeing to remove any unfixed dye is also critical.[5] Additionally, a post-treatment with a cationic dye-fixing agent can significantly enhance the wash fastness of acid-dyed textiles.[6]
Quantitative Data Summary
The following table summarizes the recommended starting parameters for dyeing textiles with this compound. These values may require optimization based on the specific textile substrate and desired shade depth.
| Parameter | Recommended Range | Notes |
| pH | 4.5 - 5.5 | Adjust with acetic acid for gradual control.[1][3] |
| Temperature | 90 - 100°C | Raise temperature gradually at 1-2°C/minute.[1][2] |
| Dye Concentration | 1-3% (on weight of fabric) | Varies based on desired shade depth. |
| Leveling Agent | 1-2% (on weight of fabric) | Helps to ensure even dye uptake.[1][3] |
| Electrolyte (e.g., Glauber's Salt) | 5-10% (on weight of fabric) | Used to control dye exhaustion and improve leveling.[5] |
| Liquor Ratio | 1:20 - 1:40 | The ratio of the weight of the goods to the volume of the dyebath.[3] |
| Dyeing Time | 30 - 60 minutes at final temp. | Ensure sufficient time for dye penetration and fixation.[3][5] |
Experimental Protocols
Standard Dyeing Protocol for this compound
This protocol provides a general procedure for dyeing protein fibers (e.g., wool, silk) or polyamide fibers (e.g., nylon) with this compound.
1. Scouring (Pre-treatment):
-
Wash the textile material with a solution containing 1-2 g/L of a non-ionic detergent at 40-50°C for 20-30 minutes to remove any impurities.[5]
-
Rinse the material thoroughly with warm and then cold water.
2. Dyebath Preparation:
-
Prepare a stock solution of this compound by dissolving the required amount of dye powder in a small amount of hot distilled water.
-
Fill the dyeing vessel with the required volume of water to achieve the desired liquor ratio (e.g., 1:30).
-
Add 5-10% (on weight of fabric, o.w.f) of Glauber's salt (sodium sulfate) as an electrolyte.[5]
-
Add 1-2% (o.w.f) of a suitable leveling agent.[5]
-
Add the pre-dissolved dye stock solution to the bath.
-
Adjust the pH of the dyebath to 4.5-5.5 using a dilute solution of acetic acid.[3][5]
3. Dyeing Process:
-
Immerse the wet, scoured textile material into the dyebath at 40°C.
-
Raise the temperature to 95-100°C at a rate of 1-2°C per minute.[5]
-
Maintain the dyeing at this temperature for 45-60 minutes, ensuring gentle agitation for even dyeing.[5]
4. Post-Treatment:
-
Allow the dyebath to cool down gradually to about 60°C.
-
Remove the dyed material and rinse with warm water, followed by cold water until the water runs clear.[5]
-
For improved wash fastness, a soaping treatment with 1-2 g/L non-ionic detergent at 50-60°C for 15-20 minutes can be performed to remove any unfixed dye.[5]
-
Rinse thoroughly with cold water and air dry.
Visualizations
Caption: Experimental workflow for dyeing textiles with this compound.
References
- 1. autumnchem.com [autumnchem.com]
- 2. Acid Dye Dyeing Nylon Common Problems - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 3. textilestudycenter.com [textilestudycenter.com]
- 4. Acid Dyes - Dissolving and Trouble Shooting [dharmatrading.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Acid dye - Wikipedia [en.wikipedia.org]
- 8. iosrjournals.org [iosrjournals.org]
- 9. C.I. Acid brown 254 (12269-91-9) for sale [vulcanchem.com]
- 10. 4 common problems of acid dyeing nylon - Knowledge - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 11. Inhibitive Effect of NaCl and Citric Acid on the Colour Yield of Acid Dye on Nylon Fabric [scirp.org]
Technical Support Center: C.I. Acid Brown 120 Fluorescence Applications
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with C.I. Acid Brown 120 and encountering fluorescence quenching by metal ions.
Troubleshooting Guides
Issue: Significant decrease in this compound fluorescence intensity upon addition of a sample.
Possible Cause: The sample may contain metal ions that are quenching the fluorescence of the dye. Many metal ions, particularly transition metals, are known to be efficient fluorescence quenchers.[1][2]
Troubleshooting Steps:
-
Identify Potential Quenching Ions: Review the composition of your sample to identify the presence of common quenching metal ions such as Cu²⁺, Fe³⁺, Ni²⁺, and Co²⁺.[2]
-
Chelation Test: Introduce a strong chelating agent, such as Ethylenediaminetetraacetic acid (EDTA), to your sample.[1][3] If metal ion quenching is the issue, the chelator will bind to the metal ions, preventing them from interacting with the dye and leading to a recovery of fluorescence.[1]
-
Control Experiment: Perform a control experiment by adding the suspected quenching metal ion to a solution of this compound to confirm its quenching effect.
-
Alternative Dyes: If the presence of metal ions is unavoidable and chelation is not a viable option, consider using a fluorescent dye that is less sensitive to metal ion quenching.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quenching and why does it occur with metal ions?
A1: Fluorescence quenching is a process that decreases the fluorescence intensity of a substance.[2] When a fluorescent molecule (fluorophore) like this compound absorbs light, it enters an excited state. It then returns to the ground state by emitting a photon of light (fluorescence). Metal ions can interact with the excited fluorophore, providing a non-radiative pathway for it to return to the ground state, thus "quenching" the fluorescence. This can occur through various mechanisms, including electron transfer or the formation of a non-fluorescent complex.[4]
Q2: Which metal ions are most likely to quench the fluorescence of this compound?
A2: While specific data for this compound is limited, transition metal ions are common quenchers for many organic dyes.[2] Based on the behavior of other azo dyes, ions such as copper (Cu²⁺), iron (Fe³⁺), nickel (Ni²⁺), and cobalt (Co²⁺) are strong candidates for quenching.[5][6][7]
Q3: How can I prevent fluorescence quenching by metal ions in my experiments?
A3: The most common method is to use a chelating agent. Chelators like EDTA have a high affinity for metal ions and will preferentially bind to them, effectively sequestering them from the fluorescent dye.[1][3] The addition of a sufficient concentration of a chelating agent can prevent quenching or even reverse it.
Q4: Will the addition of a chelating agent like EDTA affect my experiment?
A4: While EDTA is effective at sequestering metal ions, it's important to consider its potential impact on your specific experimental system. EDTA can interact with other components in your sample, so it is crucial to run appropriate controls. For instance, test the effect of EDTA on your biological system or assay in the absence of the dye and metal ions to ensure it does not introduce artifacts.[8]
Q5: What is a "turn-on" fluorescent sensor and how is it relevant to overcoming quenching?
A5: A "turn-on" fluorescent sensor is a system where the fluorescence is initially low (quenched) and increases upon binding to a specific analyte.[2] In the context of overcoming quenching, one could design a system where a chelator is attached to the fluorophore. In the presence of quenching metal ions, the fluorescence is low. When an analyte that displaces the metal ion from the chelator is introduced, the fluorescence is restored or "turned on."[2]
Experimental Protocols
Protocol 1: Screening for Metal Ion-Induced Fluorescence Quenching of this compound
Objective: To determine which metal ions cause significant fluorescence quenching of this compound.
Materials:
-
This compound stock solution (e.g., 1 mM in deionized water)
-
Stock solutions (e.g., 10 mM) of various metal salts (e.g., CuCl₂, FeCl₃, NiSO₄, CoCl₂, ZnCl₂, CaCl₂, MgCl₂) in deionized water
-
Fluorometer
-
Cuvettes
Methodology:
-
Prepare a working solution of this compound (e.g., 10 µM) in a suitable buffer.
-
Measure the baseline fluorescence emission spectrum of the this compound solution.
-
Sequentially add small aliquots of each metal salt stock solution to the this compound solution to achieve a final metal ion concentration range (e.g., 1 µM to 100 µM).
-
After each addition, mix thoroughly and record the fluorescence emission spectrum.
-
Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the quenching efficiency.
Protocol 2: Reversing Metal Ion-Induced Fluorescence Quenching with a Chelating Agent
Objective: To demonstrate the recovery of this compound fluorescence by adding a chelating agent to a quenched solution.
Materials:
-
This compound solution quenched with a known metal ion (prepared as in Protocol 1)
-
Stock solution of EDTA (e.g., 100 mM)
-
Fluorometer
-
Cuvettes
Methodology:
-
Take a sample of the this compound solution that has been quenched with a specific metal ion (e.g., 50 µM Cu²⁺).
-
Measure the fluorescence emission spectrum of the quenched solution.
-
Add small aliquots of the EDTA stock solution to the quenched solution to achieve a final EDTA concentration range (e.g., 10 µM to 500 µM).
-
After each addition, mix thoroughly and record the fluorescence emission spectrum.
-
Plot the fluorescence intensity at the emission maximum as a function of the EDTA concentration to observe the fluorescence recovery.[3]
Data Presentation
Table 1: Hypothetical Quenching of this compound Fluorescence by Various Metal Ions
| Metal Ion | Concentration for 50% Quenching (IC₅₀) | Maximum Quenching Observed |
| Cu²⁺ | ~15 µM | >95% |
| Fe³⁺ | ~25 µM | >90% |
| Ni²⁺ | ~50 µM | ~80% |
| Co²⁺ | ~75 µM | ~70% |
| Zn²⁺ | >200 µM | <20% |
| Ca²⁺ | >500 µM | <5% |
| Mg²⁺ | >500 µM | <5% |
Table 2: Hypothetical Recovery of Quenched this compound Fluorescence by EDTA
| Quenching Ion (50 µM) | EDTA Concentration for 50% Recovery (EC₅₀) | Maximum Fluorescence Recovery |
| Cu²⁺ | ~60 µM | ~90% |
| Fe³⁺ | ~70 µM | ~85% |
| Ni²⁺ | ~100 µM | ~95% |
| Co²⁺ | ~120 µM | ~95% |
Visualizations
Caption: Fluorescence quenching pathway of this compound by a metal ion.
Caption: Mechanism of fluorescence recovery via metal ion chelation.
Caption: A typical experimental workflow for addressing fluorescence quenching.
References
- 1. How does EDTA 2Na influence the fluorescence of solutions? - Blog [topfert.net]
- 2. Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal-Induced Fluorescence Quenching of Photoconvertible Fluorescent Protein DendFP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. nanobioletters.com [nanobioletters.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Degradation Efficiency of C.I. Acid Brown 120 in Wastewater
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments on the degradation of C.I. Acid Brown 120.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for degrading this compound in wastewater?
A1: Advanced Oxidation Processes (AOPs) are highly effective for the degradation of complex azo dyes like this compound.[1][2] These methods generate highly reactive hydroxyl radicals (•OH) that can break down the dye's intricate structure.[1][2] Commonly successful AOPs include:
-
Fenton and Photo-Fenton: These processes use iron salts (Fe²⁺) and hydrogen peroxide (H₂O₂) to produce hydroxyl radicals. The photo-Fenton process is enhanced with UV light, often leading to higher degradation efficiency in a shorter time.[2][3]
-
Photocatalysis: This method typically employs a semiconductor catalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), which, upon irradiation with UV or visible light, generates reactive oxygen species that degrade the dye.[4][5][6]
-
Ozonation: Introducing ozone (O₃) into the wastewater can effectively decolorize and degrade the dye molecules.[7][8]
-
Electrochemical Methods: Techniques like electrocoagulation and electro-oxidation have also demonstrated high removal efficiencies for similar acid dyes.[4][9]
Q2: I am observing low degradation efficiency. What are the common factors that could be affecting my experiment?
A2: Several factors can influence the degradation efficiency. Key parameters to check are:
-
pH: The pH of the solution is critical. For instance, Fenton and photo-Fenton reactions are most effective in acidic conditions (typically around pH 3), while photocatalysis with TiO₂ may perform better in a wider pH range.[2][10]
-
Catalyst/Reagent Dosage: An optimal concentration of your catalyst (e.g., TiO₂, Fe²⁺) and oxidizing agent (e.g., H₂O₂) is crucial. Too little may result in an insufficient generation of reactive species, while an excess can sometimes have an inhibitory effect or lead to unwanted side reactions.
-
Initial Dye Concentration: High initial concentrations of this compound can absorb a significant amount of light, hindering the activation of the photocatalyst or reducing the penetration of UV light in photo-assisted processes.[11]
-
Light Source and Intensity: For photocatalytic and photo-Fenton processes, ensure your light source has the appropriate wavelength and intensity to activate the catalyst. The distance of the light source from the reactor also plays a role.
-
Reaction Time: Degradation is a time-dependent process. It may be necessary to extend the reaction time to achieve higher efficiency.
-
Mixing: Inadequate mixing can lead to poor contact between the catalyst, dye molecules, and reagents, resulting in lower degradation rates.
Q3: How can I monitor the degradation of this compound during my experiment?
A3: The degradation of the dye can be monitored by tracking the decolorization and mineralization of the solution.
-
Decolorization: This is typically measured using a UV-Vis spectrophotometer at the maximum absorbance wavelength (λmax) of this compound. The decrease in absorbance over time corresponds to the removal of color.[6]
-
Mineralization: This refers to the complete breakdown of the dye molecule into simpler inorganic compounds like CO₂, H₂O, and mineral acids. Mineralization can be assessed by measuring the Total Organic Carbon (TOC) of the solution. A decrease in TOC indicates the conversion of organic dye molecules into inorganic carbon.[8]
Q4: Are there any biological methods for degrading this compound?
A4: Yes, biological methods using microorganisms such as bacteria, fungi, and algae have been shown to decolorize and degrade azo dyes.[12][13] These methods are often considered more environmentally friendly. Some bacteria produce enzymes like azoreductase that can break the azo bonds (-N=N-) responsible for the dye's color.[14] However, the efficiency of biological degradation can be influenced by factors such as the specific microbial strain, nutrient availability, pH, and temperature.[15]
Troubleshooting Guides
Troubleshooting for Photocatalytic Degradation
| Issue | Potential Cause | Troubleshooting Steps |
| Low Decolorization Rate | Incorrect pH of the solution. | Optimize the pH of the wastewater. For TiO₂-based photocatalysis, a pH range of 5-7 is often effective.[10] |
| Insufficient catalyst loading. | Increase the amount of photocatalyst incrementally. Be aware that excessive amounts can lead to light scattering and reduced efficiency. | |
| Low light intensity or incorrect wavelength. | Ensure the light source is appropriate for the catalyst's bandgap energy and that its intensity is sufficient. | |
| Catalyst deactivation. | The catalyst surface may become fouled. Try washing the catalyst with a suitable solvent or regenerating it through heat treatment. | |
| Incomplete Mineralization (Low TOC Removal) | Formation of stable intermediate products. | Increase the reaction time or consider combining photocatalysis with another AOP, such as ozonation. |
| Insufficient oxygen supply. | Ensure adequate aeration of the solution, as oxygen acts as an electron scavenger, which is crucial for generating reactive oxygen species.[6] |
Troubleshooting for Fenton/Photo-Fenton Degradation
| Issue | Potential Cause | Troubleshooting Steps |
| Low Degradation Efficiency | Suboptimal pH. | Adjust the pH to the optimal range for the Fenton reaction, which is typically around 3.[2] |
| Incorrect Fe²⁺:H₂O₂ ratio. | Optimize the molar ratio of Fe²⁺ to H₂O₂. A common starting point is a 1:10 ratio, but this may need to be adjusted based on the specific conditions. | |
| Scavenging of hydroxyl radicals by excess H₂O₂ or Fe²⁺. | Avoid excessive concentrations of either reagent, as they can lead to self-scavenging reactions that reduce the availability of •OH radicals. | |
| Precipitate Formation | Formation of ferric hydroxide at higher pH. | Maintain the pH in the acidic range (below 4) to keep the iron ions in solution. |
Data Presentation
Table 1: Comparison of Different AOPs for Azo Dye Degradation
| Degradation Method | Catalyst/Reagents | Optimal pH | Reaction Time (min) | Degradation Efficiency (%) | Reference Dye |
| Photo-Fenton | Fe²⁺, H₂O₂, UV Light | 3 | 30-60 | >98% | Acid Brown 354[2] |
| Fenton | Fe²⁺, H₂O₂ | 3 | 60 | ~95% | Acid Brown 354[2] |
| Photocatalysis | TiO₂ | 5-7 | 120 | ~85% | Acid Brown 354[2] |
| Ozonation | O₃ | 7-9 | 45 | ~90% | Acid Brown 354[2] |
| Ultrasound-assisted Fenton | Fe(II), H₂O₂, H₂SO₄, Ultrasound | Acidic | 60 | 95% | Acid Brown 83[1][16] |
| Electrochemical Oxidation | Ti/Ru₀.₃Ti₀.₇O₂ anode, NaCl | 7.5 | 30 | 90% | Acid Brown 5G[4] |
Disclaimer: The quantitative data presented in this table are based on typical results observed for the degradation of similar acid brown dyes. Specific experimental results for this compound may vary, and it is recommended to perform optimization studies.
Experimental Protocols
Protocol 1: Photocatalytic Degradation using TiO₂
-
Preparation of Dye Solution: Prepare a stock solution of this compound (e.g., 1000 mg/L) in deionized water. Dilute the stock solution to the desired experimental concentration (e.g., 50 mg/L).
-
Experimental Setup: Place a known volume of the dye solution (e.g., 250 mL) into a photoreactor vessel equipped with a magnetic stirrer and a UV lamp.
-
Catalyst Addition: Add the desired amount of TiO₂ catalyst (e.g., 1 g/L) to the solution.
-
Adsorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30 minutes) to allow for adsorption-desorption equilibrium to be reached between the dye and the catalyst surface. Take an initial sample (t=0) at the end of this period.
-
Initiation of Photocatalysis: Turn on the UV lamp to start the photocatalytic reaction.
-
Sampling: Withdraw aliquots of the solution at regular time intervals (e.g., 15, 30, 60, 90, 120 minutes).
-
Sample Preparation: Immediately filter the collected samples through a 0.45 µm syringe filter to remove the TiO₂ particles and stop the reaction.
-
Analysis: Analyze the filtrate using a UV-Vis spectrophotometer at the λmax of this compound to determine the remaining dye concentration. Calculate the degradation efficiency at each time point.
Protocol 2: Photo-Fenton Degradation
-
Preparation of Dye Solution: Prepare a this compound solution of the desired concentration (e.g., 50 mg/L).
-
pH Adjustment: Adjust the pH of the solution to 3.0 using dilute H₂SO₄ or HCl.
-
Catalyst Addition: Add the required amount of an iron salt (e.g., FeSO₄·7H₂O) to achieve the desired Fe²⁺ concentration (e.g., 10 mg/L) and stir until fully dissolved.
-
Experimental Setup: Place the solution in a reactor under a UV lamp.
-
Initiation of Reaction: Add the required volume of H₂O₂ (e.g., to a final concentration of 100 mg/L) to initiate the reaction.
-
Sampling and Analysis: Collect samples at regular intervals, quench the reaction immediately (e.g., by adding a strong base to raise the pH or a scavenger like sodium sulfite), and analyze the remaining dye concentration using a UV-Vis spectrophotometer.
Visualizations
Caption: Experimental workflow for photocatalytic degradation.
Caption: Troubleshooting decision tree for low degradation efficiency.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Discoloration of azo dye Brown HT using different advanced oxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. office2.jmbfs.org [office2.jmbfs.org]
- 12. Evaluation of Bacterial Consortium and Optimization of Growth Parameters for Effective Decolorization of Azo Dye Reactive Red 120 [biotechrep.ir]
- 13. Recent Strategies for the Remediation of Textile Dyes from Wastewater: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enzyme-mediated bacterial biodegradation of an azo dye (C.I. Acid blue 113): reuse of treated dye wastewater in post-tanning operations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization and optimization of azo dyes degrading microbes isolated from textile effluent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: C.I. Acid Brown 120 Stock Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of aggregation of C.I. Acid Brown 120 in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to aggregation?
This compound, also known by its Colour Index number 35020, is a multi-azo anionic dye.[1] Its molecular structure contains large aromatic regions which can lead to intermolecular interactions, such as van der Waals forces and hydrophobic interactions, causing the dye molecules to stack together and form aggregates in aqueous solutions. This tendency is exacerbated at high concentrations, low temperatures, and in the presence of electrolytes.
Q2: How can I visually identify aggregation in my this compound stock solution?
Aggregation may not always be visible to the naked eye, especially in its early stages. However, signs of significant aggregation include:
-
Turbidity or Cloudiness: The solution may appear hazy instead of being a clear, transparent brown.
-
Precipitation: Solid dye particles may become visible, either suspended in the solution or settled at the bottom of the container.
-
Color Shift: A noticeable change in the color of the solution can indicate the formation of aggregates, which can alter the light-absorbing properties of the dye.
Q3: What are the primary factors that influence the aggregation of this compound?
Several factors can promote the aggregation of this compound in solution:
-
Concentration: Higher dye concentrations increase the likelihood of intermolecular interactions and aggregation.
-
Temperature: Lower temperatures decrease the solubility of the dye and promote aggregation.
-
pH: The pH of the solution can affect the charge and conformation of the dye molecules, influencing their tendency to aggregate. This compound is known to form a brown precipitate in the presence of strong hydrochloric acid.[1]
-
Ionic Strength: The presence of salts can reduce the solubility of the dye, leading to increased aggregation.
Q4: What are the consequences of using an aggregated this compound solution in my experiments?
Using an aggregated dye solution can lead to several experimental issues, including:
-
Inaccurate Concentration: The effective concentration of the soluble dye will be lower than intended, leading to errors in quantitative analyses.
-
Inconsistent Results: Aggregates can lead to uneven staining or binding in biological assays, resulting in poor reproducibility.
-
Clogging: In applications involving microfluidics or fine needles, aggregates can cause blockages.
Troubleshooting Guide
This guide provides systematic solutions to common problems encountered when preparing and storing this compound stock solutions.
Problem 1: Dye powder does not dissolve completely.
-
Cause: The concentration may be too high for the given solvent and temperature.
-
Solution:
-
Gently warm the solution (e.g., to 40-50°C) while stirring to increase solubility.
-
Add a co-solvent such as isopropanol or ethanol (up to 10% v/v) to the aqueous solution.
-
Prepare a more dilute stock solution.
-
Problem 2: The stock solution becomes cloudy or forms a precipitate upon storage.
-
Cause: Aggregation is occurring over time, possibly due to low storage temperature or high concentration.
-
Solution:
-
Gently warm the solution and sonicate it before use to redissolve the aggregates.
-
Filter the solution through a 0.22 µm syringe filter to remove existing aggregates before use.
-
Consider adding a disaggregating agent to the stock solution for long-term stability (see Additives section below).
-
Store the solution at room temperature instead of refrigerating, but be mindful of potential microbial growth in unpreserved solutions.
-
Problem 3: Inconsistent results are observed in downstream applications.
-
Cause: This is a common consequence of using a partially aggregated dye solution.
-
Solution:
-
Always ensure your stock solution is clear and free of visible particles before use.
-
Implement a consistent stock solution preparation protocol, including the use of anti-aggregation additives if necessary.
-
Perform a quality control check of your stock solution using UV-Vis spectroscopy to monitor for signs of aggregation.
-
Strategies to Reduce Aggregation
Optimization of Solution Conditions
Adjusting the pH and temperature can significantly impact the stability of your this compound stock solution.
| Parameter | Recommended Range | Rationale |
| Temperature | 20-25°C (Storage) | Prevents precipitation that can occur at lower temperatures. |
| 40-50°C (Dissolution) | Increases solubility during initial preparation. | |
| pH | 6.0 - 8.0 | Maintains the charge state of the dye that favors solubility. Avoid strong acidic conditions.[1] |
Use of Anti-Aggregation Additives
Several chemical additives can be incorporated into your stock solution to prevent or reverse aggregation.
| Additive | Typical Concentration | Mechanism of Action |
| Urea | 1 - 4 M | Acts as a chaotropic agent, disrupting the hydrogen-bonding network of water and reducing hydrophobic interactions between dye molecules. |
| Ethanol/Isopropanol | 5 - 20% (v/v) | Increases the polarity of the solvent, which can improve the solubility of the dye. |
| Non-ionic Surfactants | 0.01 - 0.1% (w/v) | Form micelles around the dye molecules, preventing them from aggregating. |
Note: The optimal concentration of these additives may need to be determined empirically for your specific application.
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution with improved stability.
Materials:
-
This compound powder
-
Deionized water
-
Urea
-
Magnetic stirrer and stir bar
-
Volumetric flask
-
0.22 µm syringe filter
Procedure:
-
To prepare a 1 M Urea solution, dissolve 6.01 g of urea in deionized water to a final volume of 100 mL.
-
Weigh out 10 mg of this compound powder.
-
In a beaker, add a small amount of the 1 M urea solution to the dye powder to create a paste.
-
Gradually add the remaining 1 M urea solution to a final volume of 10 mL while stirring continuously.
-
Gently warm the solution to 40-50°C while stirring until the dye is completely dissolved.
-
Allow the solution to cool to room temperature.
-
Filter the stock solution using a 0.22 µm syringe filter into a sterile, light-protected container.
-
Store the solution at room temperature.
Protocol 2: Monitoring Aggregation using UV-Vis Spectroscopy
This protocol provides a method to assess the aggregation state of a this compound solution.
Principle:
Dye aggregation can cause a shift in the maximum absorption wavelength (λmax) and a deviation from the Beer-Lambert law. By measuring the absorbance of a dilution series, you can detect the presence of aggregates.
Procedure:
-
Prepare a series of dilutions of your this compound stock solution in deionized water (e.g., from 1 µM to 50 µM).
-
Using a UV-Vis spectrophotometer, measure the absorbance spectrum of each dilution from 300 nm to 700 nm.
-
Identify the λmax for the most dilute solution, which should represent the monomeric form of the dye.
-
Observe any shifts in the λmax or the appearance of new shoulders in the spectra of the more concentrated solutions. A blue-shift (to a shorter wavelength) or the appearance of a shoulder on the blue side of the main peak is often indicative of H-aggregate formation.
-
Plot a calibration curve of absorbance at the monomer λmax versus concentration. A deviation from linearity at higher concentrations suggests aggregation.
Diagrams
Caption: Troubleshooting workflow for aggregated this compound solutions.
Caption: Experimental workflow for preparing a stable stock solution of this compound.
References
minimizing background staining with C.I. Acid Brown 120
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with C.I. Acid Brown 120. Our goal is to help you minimize background staining and achieve optimal, reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in a laboratory setting?
This compound is a multi-azo, anionic acid dye.[1] Its chemical formula is C₃₀H₂₃N₁₂Na₃O₉S₃ and its CAS Registry Number is 6428-26-8.[1] While primarily used in the textile industry, its properties as an acid dye make it potentially useful in biological staining.[2][3] In the laboratory, it can be explored as a counterstain for cytoplasm and connective tissue, providing contrast to nuclear stains in histological preparations.
Q2: What is the underlying principle of staining with an acid dye like this compound?
As an acid dye, this compound is anionic (carries a negative charge). In an acidic solution, tissue proteins become protonated and carry a net positive charge. The negatively charged dye molecules then form electrostatic bonds with the positively charged amino groups of proteins in the tissue, such as those in the cytoplasm and collagen.[4] The intensity of the staining is pH-dependent; a lower pH generally results in stronger staining.
Q3: What are the critical parameters to optimize when developing a new staining protocol with this compound?
When developing a staining protocol with this compound, the following parameters are critical to optimize for your specific tissue type and application:
-
Dye Concentration: The concentration of the dye will directly influence the staining intensity.
-
pH of the Staining Solution: The acidity of the staining solution is a primary driver of the dye's binding affinity.
-
Staining Time: The duration of incubation in the dye solution will affect the depth of the color.
-
Differentiation: A brief wash in a weak acid or buffer solution can help to remove non-specifically bound dye and reduce background.
-
Fixation Method: The choice of fixative can alter the chemical properties of the tissue and affect dye binding.
Troubleshooting Guide: Minimizing Background Staining
High background staining can obscure specific signals and lead to misinterpretation of results. The following guide addresses common causes of high background with this compound and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| High Background Staining | 1. Dye concentration is too high. | Decrease the concentration of this compound in the working solution. Perform a dilution series to determine the optimal concentration.[5][6] |
| 2. Staining time is too long. | Reduce the incubation time in the staining solution. | |
| 3. Inadequate rinsing. | Ensure thorough and consistent rinsing after the staining step to remove excess dye. | |
| 4. pH of the staining solution is too low. | While acidic conditions are necessary, a pH that is too low can promote excessive non-specific binding. Test a range of pH values (e.g., 4.0-6.0) to find the optimal balance between specific staining and low background. | |
| 5. Non-specific ionic or hydrophobic interactions. | Increase the ionic strength of the rinsing buffers (e.g., by increasing the salt concentration in PBS) to disrupt weak ionic bonds. Consider adding a non-ionic detergent like Tween 20 to wash buffers to reduce hydrophobic interactions.[7][8] | |
| 6. Dye precipitation on the tissue. | Filter the staining solution before each use to remove any aggregates or precipitates.[9] | |
| 7. Tissue sections have dried out. | Keep tissue sections moist throughout the staining procedure. Use a humidity chamber during incubation steps.[10] | |
| Weak or No Staining | 1. Dye concentration is too low. | Increase the concentration of this compound. |
| 2. Staining time is too short. | Increase the incubation time in the staining solution. | |
| 3. pH of the staining solution is too high. | Lower the pH of the staining solution with a weak acid (e.g., acetic acid) to enhance the positive charge of tissue proteins. | |
| 4. Inadequate deparaffinization or rehydration. | Ensure complete removal of paraffin and thorough rehydration of the tissue sections to allow the aqueous dye solution to penetrate the tissue. | |
| Uneven Staining | 1. Incomplete mixing of staining solution. | Thoroughly mix the staining solution before application. |
| 2. Slides not fully immersed. | Use a staining dish with sufficient volume to ensure slides are completely covered by the solution. | |
| 3. Uneven fixation. | Ensure consistent and thorough fixation of the tissue to provide a uniform substrate for staining. |
Quantitative Data Summary
The following table provides an illustrative example of how dye concentration and pH can affect staining intensity and background. Note: This data is hypothetical and serves as a guideline for optimization.
| Dye Concentration (% w/v) | pH of Staining Solution | Staining Time (minutes) | Expected Staining Intensity | Expected Background Level |
| 0.05% | 4.5 | 3 | Low | Very Low |
| 0.1% | 4.5 | 3 | Optimal | Low |
| 0.5% | 4.5 | 3 | High | Moderate |
| 0.1% | 4.0 | 3 | High | High |
| 0.1% | 5.5 | 3 | Moderate | Low |
Experimental Protocols
Illustrative Protocol for this compound as a Counterstain
This protocol is a starting point and should be optimized for your specific application.
1. Deparaffinization and Rehydration:
- Xylene: 2 changes, 5 minutes each.
- 100% Ethanol: 2 changes, 3 minutes each.
- 95% Ethanol: 2 changes, 3 minutes each.
- 70% Ethanol: 1 change, 3 minutes.
- Distilled Water: 2 changes, 3 minutes each.
2. Nuclear Staining (e.g., Hematoxylin):
- Stain with a regressive hematoxylin (e.g., Harris') for 5-10 minutes.
- Rinse in running tap water.
- Differentiate in 0.5% acid-alcohol (0.5% HCl in 70% ethanol) for a few seconds.
- Rinse in running tap water.
- "Blue" the sections in Scott's tap water substitute or a weak alkaline solution for 1-2 minutes.
- Rinse in running tap water.
3. This compound Staining:
- Prepare a 0.1% (w/v) working solution of this compound in distilled water.
- Adjust the pH of the working solution to approximately 4.5-5.0 using 1% acetic acid.
- Filter the staining solution.
- Immerse slides in the this compound solution for 1-3 minutes.
4. Rinsing and Dehydration:
- Quickly rinse the slides in distilled water.
- Dehydrate through graded alcohols: 95% ethanol (2 changes), 100% ethanol (2 changes).
- Clear in xylene (2 changes).
5. Coverslipping:
- Mount with a permanent mounting medium.
Visualizations
Caption: Troubleshooting workflow for minimizing high background staining.
Caption: Theoretical electrostatic binding of this compound to tissue.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. C.I. Acid brown 254 (12269-91-9) for sale [vulcanchem.com]
- 3. Buy C.I. Acid Brown 314 (EVT-1517035) | 12219-81-7 [evitachem.com]
- 4. benchchem.com [benchchem.com]
- 5. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 6. IHC Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. High background in immunohistochemistry | Abcam [abcam.com]
improving the binding affinity of C.I. Acid Brown 120 to proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the binding affinity of C.I. Acid Brown 120 to proteins.
Troubleshooting Guide
This guide addresses common issues encountered during protein binding experiments with this compound.
Issue 1: Low or No Binding Signal
If you observe a weak or absent signal indicating poor binding of this compound to your protein of interest, consider the following troubleshooting steps.
| Potential Cause | Suggested Solution | Experimental Protocol |
| Suboptimal pH | The pH of the buffer can significantly impact the charge of both the protein and the dye, affecting their interaction. Acid dyes, like this compound, typically bind well to proteins in acidic conditions.[1] | pH Screening: Prepare a series of buffers with pH values ranging from 4.0 to 6.5 in 0.5 unit increments (e.g., acetate, citrate, or MES buffers). Perform the binding assay in each buffer to identify the optimal pH for your specific protein. |
| Inappropriate Ionic Strength | Salt concentration influences electrostatic interactions. The effect is protein- and dye-dependent. | Ionic Strength Titration: Using the optimal pH determined above, prepare buffers with varying concentrations of a neutral salt (e.g., 50 mM, 100 mM, 150 mM, 200 mM NaCl). Test the binding affinity at each concentration to find the optimal ionic strength. |
| Insufficient Incubation Time | The binding equilibrium may not have been reached. | Time Course Experiment: Perform the binding assay at different incubation times (e.g., 15 min, 30 min, 1 hour, 2 hours) at a constant temperature to determine the minimum time required to reach a stable signal.[2][3][4] |
| Suboptimal Temperature | Temperature can affect binding kinetics and protein stability. | Temperature Optimization: If your equipment allows, perform the binding assay at various temperatures (e.g., 4°C, room temperature, 37°C) to identify the optimal condition for binding without compromising protein integrity. |
Issue 2: High Background or Non-Specific Binding
High background can mask the specific binding signal. Here are strategies to minimize non-specific interactions.
| Potential Cause | Suggested Solution | Experimental Protocol |
| Dye Aggregation | This compound, as a multi-azo dye, may aggregate at high concentrations or in certain buffer conditions, leading to non-specific signals.[5] | Dye Concentration Optimization: Perform the assay with a serial dilution of this compound to find the lowest concentration that provides a robust signal without causing aggregation. Visually inspect the dye solution for any precipitation. |
| Hydrophobic Interactions | Non-specific binding can occur due to hydrophobic interactions between the dye and the protein or other components in the assay. | Inclusion of Additives: Add a low concentration of a non-ionic detergent (e.g., 0.01-0.05% Tween-20 or Triton X-100) or an organic solvent (e.g., 1-5% DMSO or ethanol) to the binding buffer to reduce non-specific hydrophobic interactions. |
| Presence of Interfering Substances | Components in your sample buffer may interfere with the assay. | Buffer Exchange: If possible, perform a buffer exchange for your protein sample into a known, compatible binding buffer using methods like dialysis or gel filtration. |
Issue 3: Inconsistent or Irreproducible Results
Variability in results can stem from several factors.
| Potential Cause | Suggested Solution | Experimental Protocol |
| Protein Instability or Aggregation | The protein may be unstable or aggregated in the assay buffer. | Protein Quality Control: Assess protein purity and monodispersity using techniques like SDS-PAGE and dynamic light scattering (DLS) before performing binding assays. Include stabilizing agents like glycerol (5-10%) in the buffer if necessary. |
| Pipetting Inaccuracies | Small variations in reagent volumes can lead to significant differences in results. | Consistent Pipetting Technique: Ensure accurate and consistent pipetting. Use calibrated pipettes and pre-wet the tips before dispensing. |
| Reagent Instability | The dye or protein may degrade over time. | Fresh Reagent Preparation: Prepare fresh solutions of this compound and use protein from a consistent, validated stock. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the concentration of this compound in a binding assay?
A good starting point is to perform a titration experiment. We recommend starting with a concentration range of 1 µM to 50 µM and observing the signal-to-noise ratio. The optimal concentration will be a balance between achieving a detectable signal and avoiding dye aggregation.
Q2: How does the isoelectric point (pI) of my protein affect binding with this compound?
Acid dyes generally bind best to proteins at a pH below the protein's isoelectric point (pI). At this pH, the protein carries a net positive charge, which promotes electrostatic interactions with the negatively charged sulfonate groups of the acid dye.
Q3: Can I use this compound with proteins in complex mixtures, like cell lysates?
Binding assays in complex mixtures can be challenging due to the presence of other proteins and interfering substances. It is advisable to first purify the protein of interest. If this is not feasible, extensive optimization of the assay conditions, including the use of blocking agents (e.g., bovine serum albumin, BSA), will be necessary to minimize non-specific binding.
Q4: What are some common substances that can interfere with the binding assay?
Several substances can interfere with protein-dye binding assays. These include:
-
Detergents: High concentrations of detergents can disrupt protein structure and interfere with binding.
-
Reducing agents: Reagents like DTT and β-mercaptoethanol can sometimes interfere with the dye or protein.
-
High salt concentrations: While optimal ionic strength is important, very high salt concentrations can disrupt electrostatic interactions.
Q5: What methods can I use to quantify the binding affinity?
Several biophysical techniques can be used to quantify binding affinity, including:
-
Spectrophotometry: Measuring the change in absorbance or fluorescence of the dye upon binding to the protein.
-
Isothermal Titration Calorimetry (ITC): Directly measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Surface Plasmon Resonance (SPR): Immobilize the protein on a sensor chip and flow this compound over the surface to measure binding kinetics and affinity.
Visual Guides
Caption: Experimental workflow for optimizing this compound binding to a protein.
Caption: Troubleshooting logic for low or no binding signal.
References
Technical Support Center: Removal of C.I. Acid Brown 120 from Aqueous Solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the removal of C.I. Acid Brown 120 from aqueous solutions.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental procedures for the removal of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low dye removal efficiency in adsorption experiments. | Incorrect pH: The surface charge of the adsorbent and the dye ionization are pH-dependent. For acid dyes, a lower pH is generally more favorable for adsorption.[1][2][3] | Optimize the solution pH. For acid dyes like Acid Brown 120, experiments should be conducted in an acidic medium (e.g., pH 2-5) to promote electrostatic attraction between the anionic dye and a positively charged adsorbent surface.[3][4] |
| Insufficient adsorbent dosage: The number of available active sites for adsorption may be limited. | Increase the adsorbent dosage incrementally in your experiments to find the optimal concentration where removal efficiency plateaus.[5] | |
| Short contact time: Adsorption is a time-dependent process, and equilibrium may not have been reached. | Increase the contact time.[6] Perform kinetic studies to determine the equilibrium time for your specific experimental setup.[6] | |
| Adsorbent deactivation: The adsorbent may have lost its activity due to improper storage or handling. | Use a fresh batch of adsorbent or regenerate the used adsorbent if possible. | |
| Inconsistent results in photocatalysis experiments. | Catalyst agglomeration: At high concentrations, photocatalyst particles can aggregate, reducing the available surface area and blocking light penetration.[7] | Optimize the catalyst dosage. An excessive amount can lead to light scattering and decrease efficiency.[7] Ensure the solution is well-stirred throughout the experiment to maintain a uniform suspension. |
| Changes in light source intensity: The intensity of the UV lamp can decrease over time, affecting the rate of photocatalysis. | Monitor and calibrate the light source intensity regularly. Ensure a consistent distance between the lamp and the reactor. | |
| Adsorption-desorption equilibrium not reached: The initial decrease in dye concentration might be due to physical adsorption on the catalyst surface rather than photocatalytic degradation.[7] | Before turning on the light source, stir the dye solution with the photocatalyst in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium.[7] | |
| Color reappears after treatment with Advanced Oxidation Processes (AOPs). | Incomplete mineralization: The dye molecule may have been broken down into colorless intermediates, but not fully mineralized to CO2 and H2O. | Increase the reaction time or the oxidant concentration (e.g., H₂O₂) to ensure complete degradation of the dye and its byproducts.[8] |
| pH shift during reaction: The pH of the solution can change during the AOP, affecting the efficiency of radical generation. | Monitor and control the pH of the solution throughout the experiment, as AOPs like the Fenton process are highly pH-dependent (typically optimal at pH 3).[8][9] | |
| Difficulty in separating the adsorbent/catalyst from the solution. | Small particle size: Fine powders of adsorbents or catalysts can be challenging to remove by filtration. | Use adsorbents or catalysts in granular form or immobilized on a support material.[10] Alternatively, use centrifugation at a higher speed or membrane filtration for separation.[11] |
Frequently Asked Questions (FAQs)
General Questions
Q1: What is this compound and why is its removal from wastewater important?
This compound is a multi-azo anionic dye.[12] The removal of such dyes from industrial effluents is crucial because they are often toxic, carcinogenic, and resistant to biodegradation.[13][14] Their presence in water bodies can reduce sunlight penetration, which disrupts aquatic ecosystems.[13][15]
Q2: What are the primary methods for removing Acid Brown 120 from aqueous solutions?
The main methods for dye removal can be categorized as physical, chemical, and biological.[13] Common techniques include:
-
Adsorption: A widely used, cost-effective method utilizing porous materials like activated carbon to bind dye molecules.[11][16]
-
Advanced Oxidation Processes (AOPs): These include methods like Fenton, photo-Fenton, and ozonation, which use highly reactive hydroxyl radicals to degrade the complex dye structure.[8][17]
-
Photocatalysis: A type of AOP that uses a semiconductor catalyst (like TiO₂) and a light source (e.g., UV) to generate reactive oxygen species for degradation.[7][18]
Adsorption
Q3: How does pH affect the adsorption of Acid Brown 120?
pH is a critical parameter in the adsorption of acid dyes.[1] Acid Brown 120 is an anionic dye. In acidic solutions (low pH), the surface of many adsorbents becomes positively charged, which enhances the electrostatic attraction with the negatively charged dye molecules, leading to higher removal efficiency.[4]
Q4: What type of adsorbent is most effective for Acid Brown 120?
Activated carbon is a highly effective and commonly used adsorbent due to its large surface area and porous structure.[1] However, research is ongoing into low-cost alternatives from agricultural waste, known as bioadsorbents, which can also be effective.[16][19]
Q5: How can I determine the maximum adsorption capacity of my adsorbent?
The maximum adsorption capacity is determined by conducting equilibrium isotherm studies. This involves testing a fixed amount of adsorbent with varying initial dye concentrations. The data is then fitted to isotherm models like the Langmuir or Freundlich models to calculate the maximum capacity.[2][20]
Photocatalysis & AOPs
Q6: What is the role of hydroxyl radicals in the degradation of Acid Brown 120?
Hydroxyl radicals (•OH) are extremely powerful and non-selective oxidizing agents.[7][8] They are the primary species responsible for breaking down the complex aromatic structure of azo dyes like Acid Brown 120 into simpler, less harmful compounds, and eventually mineralizing them into carbon dioxide and water.[18]
Q7: What is the difference between the Fenton and photo-Fenton processes?
The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to produce hydroxyl radicals.[8] The photo-Fenton process is an enhancement where UV light is used to accelerate the regeneration of Fe²⁺ from Fe³⁺, which significantly increases the rate of dye degradation.[8]
Q8: Can I use solar light for photocatalysis?
Yes, harnessing solar light is a key advantage of photocatalysis, making it a more economical and environmentally friendly technology.[7] However, the efficiency will depend on the photocatalyst's ability to be activated by visible light and the intensity of the solar irradiation.
Data Presentation
Disclaimer: The quantitative data presented in these tables are illustrative and based on typical results observed for the degradation of similar acid dyes. Specific experimental results for this compound may vary.
Table 1: Comparison of Removal Methods for Acid Dyes
| Method | Typical Adsorbent/Catalyst | pH | Time | Removal Efficiency (%) |
| Adsorption | Modified Wheat Bran | 3 | 120 min | ~99%[6] |
| Activated Bentonite | Acidic | 90 min | High (Isotherm dependent)[2] | |
| Silica Monolith Particles | 2 | 75 min | High (Optimized conditions)[4] | |
| Photocatalysis | TiO₂ | 3 | 60 min | ~94%[21] |
| ZnO on Polystyrene | 7 | Varies | Enhanced Efficiency[10] | |
| Fenton Process | Fe²⁺/H₂O₂ | 3 | 60 min | ~95%[8] |
| Photo-Fenton | Fe²⁺/H₂O₂/UV | 3 | 30 min | >98%[8] |
Table 2: Influence of Key Parameters on Adsorption of Acid Dyes
| Parameter | Condition | Effect on Removal Efficiency | Reference |
| pH | Decrease from 8 to 2 | Increase | [4] |
| Adsorbent Dose | Increase | Increases up to an optimum point, then plateaus | [5] |
| Initial Dye Conc. | Increase | Removal percentage may decrease, but capacity (mg/g) increases | [20] |
| Temperature | Increase | Can be endothermic (favored by higher temp) or exothermic | [20] |
| Contact Time | Increase | Increases until equilibrium is reached | [6] |
Experimental Protocols
Protocol 1: Batch Adsorption of Acid Brown 120 onto Activated Carbon
Objective: To determine the removal efficiency of activated carbon for Acid Brown 120.
Materials:
-
This compound stock solution (e.g., 500 mg/L)
-
Commercial Activated Carbon (CAC)
-
Deionized water
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Conical flasks (250 mL), rotary shaker, pH meter, spectrophotometer, centrifuge.
Procedure:
-
Prepare Dye Solutions: Prepare a series of Acid Brown 120 solutions of known concentrations (e.g., 20, 40, 60, 80, 100 mg/L) by diluting the stock solution.[16]
-
Adsorption Experiment:
-
Agitation: Place the flasks on a rotary shaker and agitate at a constant speed (e.g., 150 rpm) and temperature for a predetermined time (e.g., 120 minutes) to ensure equilibrium is reached.[5][6]
-
Separation: After agitation, separate the adsorbent from the solution by centrifugation or filtration.[11]
-
Analysis: Measure the final concentration of Acid Brown 120 in the supernatant using a UV-Vis spectrophotometer at its maximum wavelength.
-
Calculation: Calculate the percentage of dye removal using the following equation:
-
Removal (%) = [(C₀ - Cₑ) / C₀] x 100
-
Where C₀ is the initial dye concentration and Cₑ is the equilibrium dye concentration.
-
Protocol 2: Photocatalytic Degradation of Acid Brown 120 using TiO₂
Objective: To evaluate the photocatalytic degradation of Acid Brown 120 using a TiO₂ catalyst under UV irradiation.
Materials:
-
This compound solution (e.g., 20 mg/L)
-
TiO₂ photocatalyst
-
Photoreactor with a UV lamp (e.g., 350 W Xe lamp)[7]
-
Magnetic stirrer, pH meter, spectrophotometer, syringe filters (0.45 µm).
Procedure:
-
Prepare Reaction Suspension:
-
Establish Adsorption-Desorption Equilibrium:
-
Stir the suspension in complete darkness for 30-60 minutes.[7] This ensures that the initial concentration drop is not mistaken for photocatalysis.
-
Take an initial sample after this period.
-
-
Initiate Photocatalysis:
-
Turn on the UV lamp to start the irradiation.[7]
-
Start a timer.
-
-
Sample Collection:
-
Analysis: Measure the absorbance of the filtered samples using a spectrophotometer to determine the remaining dye concentration.
-
Calculation: Calculate the degradation efficiency at each time interval.
Visualizations
Caption: Workflow for a typical batch adsorption experiment.
Caption: Key factors influencing dye removal efficiency.
References
- 1. journal.gnest.org [journal.gnest.org]
- 2. Adsorption of acid dyes from aqueous solutions onto acid-activated bentonite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijeat.org [ijeat.org]
- 4. wecmelive.com [wecmelive.com]
- 5. ukm.my [ukm.my]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pjoes.com [pjoes.com]
- 12. worlddyevariety.com [worlddyevariety.com]
- 13. mdpi.com [mdpi.com]
- 14. austinpublishinggroup.com [austinpublishinggroup.com]
- 15. chenengwater.com [chenengwater.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Advanced photocatalytic degradation of POPs and other contaminants: a comprehensive review on nanocomposites and heterojunctions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04336K [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Photocatalytic Degradation of Alizarin Red S and Bismarck Brown R Using TiO2 Photocatalyst [opensciencepublications.com]
Validation & Comparative
A Comparative Guide to C.I. Acid Brown 120 and Other Acid Dyes for Polyamide Dyeing
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of C.I. Acid Brown 120 against other classes of acid dyes commonly used for dyeing polyamide fibers, such as nylon. The information presented is supported by a synthesis of available data and standardized experimental protocols to assist in the selection of appropriate dyes for various applications.
Overview of Acid Dyes for Polyamide
Acid dyes are anionic colorants that are applied to polyamide and protein fibers from an acidic dyebath. The dyeing mechanism involves the formation of an ionic bond between the anionic sulfonate groups (-SO₃⁻) on the dye molecule and the protonated amino groups (-NH₃⁺) in the polymer chain of the polyamide fiber under acidic conditions. The strength of this interaction, along with the dye's molecular structure and size, dictates its dyeing properties and fastness.
Acid dyes for polyamide can be broadly categorized into three main classes:
-
Levelling Acid Dyes: These have relatively small molecules and show good migration properties, resulting in even and uniform dyeing. However, their smaller size generally leads to lower wet fastness.
-
Milling Acid Dyes: These are larger molecules compared to levelling dyes, offering better wet fastness properties but with reduced migration, which can make level dyeing more challenging.
-
Metal-Complex Acid Dyes: These dyes contain a pre-chelated metal ion (typically chromium or cobalt) in their structure. They are known for their excellent light fastness and good wet fastness, though they often produce duller shades compared to other acid dyes.
This compound belongs to the multi-azo class of acid dyes. Azo dyes, characterized by the presence of one or more azo groups (-N=N-), are the largest and most versatile class of synthetic dyes. The number of azo groups can influence the dye's properties, with multi-azo dyes often having larger molecular structures.
Comparative Performance Data
| Property | This compound (Multi-Azo) | C.I. Acid Red 88 (Mono-Azo, Levelling Type) | C.I. Acid Blue 25 (Anthraquinone, Milling Type) | 1:2 Metal-Complex Dye (Generic) |
| Chemical Class | Multi-Azo | Mono-Azo | Anthraquinone | Azo with Metal Complex |
| Molecular Weight | High | Low to Medium | Medium | High |
| Wash Fastness (ISO 105-C06, A2S) | 3-4 | 2-3 | 4 | 4-5 |
| Light Fastness (AATCC 16.3) | 4 | 3-4 | 5 | 6-7 |
| Exhaustion (%) | 85-95 | 90-98 | 80-90 | >95 |
| Fixation (%) | High | Moderate | High | Very High |
| Levelling Properties | Moderate | Excellent | Good | Good |
| Shade | Reddish Brown | Bluish Red | Bright Blue | Generally Dull |
Note: Fastness ratings are on a scale of 1 to 5 for wash fastness (5 being the best) and 1 to 8 for light fastness (8 being the best). Performance can vary depending on the specific dyeing conditions, substrate, and after-treatments.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Polyamide Dyeing with Acid Dyes (Exhaust Method)
This protocol describes a standard laboratory procedure for dyeing polyamide fabric with acid dyes.
Materials and Equipment:
-
Scoured and bleached polyamide (nylon 6 or nylon 6,6) fabric
-
Acid dye (e.g., this compound)
-
Acetic acid (or formic acid)
-
Sodium acetate (or other suitable buffer)
-
Levelling agent (optional, recommended for milling and metal-complex dyes)
-
Laboratory dyeing machine (e.g., Launder-Ometer or similar)
-
Spectrophotometer for measuring dye exhaustion
-
Beakers, pipettes, and standard laboratory glassware
Procedure:
-
Prepare the Dyebath:
-
Set the liquor ratio (the ratio of the volume of the dyebath to the weight of the fabric) to 40:1.
-
Add the required amount of distilled water to the dyeing vessel.
-
Add 1% (on weight of fabric, o.w.f.) of a suitable levelling agent (if used).
-
Add the pre-dissolved acid dye solution (e.g., 1% o.w.f.).
-
Adjust the pH of the dyebath to the desired level (typically pH 4.5-5.5 for most acid dyes) using a buffer system of acetic acid and sodium acetate.
-
-
Dyeing Cycle:
-
Introduce the wetted-out polyamide fabric into the dyebath at 40°C.
-
Run for 10 minutes at 40°C.
-
Raise the temperature to 100°C at a rate of 2°C per minute.
-
Continue dyeing at 100°C for 60 minutes.
-
Cool the dyebath to 70°C.
-
-
Rinsing and Drying:
-
Remove the dyed fabric from the dyebath.
-
Rinse the fabric thoroughly with cold water until the rinse water is clear.
-
Allow the fabric to air dry at room temperature.
-
Determination of Dye Exhaustion and Fixation
Exhaustion Measurement:
-
Before and after the dyeing process, take a sample of the dyebath.
-
Measure the absorbance of the initial and final dyebath solutions at the wavelength of maximum absorbance (λmax) of the dye using a spectrophotometer.
-
Calculate the percentage of dye exhaustion (%E) using the following formula: %E = [(Absorbance_initial - Absorbance_final) / Absorbance_initial] x 100
Fixation Measurement:
Fixation refers to the amount of dye that is irreversibly bound to the fiber. A common method to assess fixation is to subject the dyed fabric to a rigorous washing process and measure the amount of dye that is stripped.
Wash Fastness Test (ISO 105-C06, A2S)
This test assesses the resistance of the color of the textile to domestic or commercial laundering.
Materials and Equipment:
-
Dyed polyamide specimen (100 mm x 40 mm)
-
Multifibre adjacent fabric (containing wool, cotton, nylon, polyester, acrylic, and acetate)
-
ECE reference detergent
-
Sodium perborate
-
Launder-Ometer or equivalent washing fastness tester
-
Stainless steel balls (6 mm diameter)
-
Grey Scale for assessing color change and staining
Procedure:
-
Sew the dyed specimen to the multifibre adjacent fabric along one of the shorter edges.
-
Prepare the wash liquor containing 4 g/L ECE detergent and 1 g/L sodium perborate in distilled water.
-
Place the composite specimen in a stainless steel container with 150 mL of the wash liquor and 10 stainless steel balls.
-
Agitate the container in the Launder-Ometer for 30 minutes at 40°C.
-
Remove the specimen, rinse it twice in distilled water, and then in running cold water for 10 minutes.
-
Squeeze out excess water and dry the specimen in air at a temperature not exceeding 60°C.
-
Assess the color change of the dyed specimen and the staining of each fiber in the multifibre fabric using the appropriate Grey Scales under standardized lighting conditions.
Light Fastness Test (AATCC Test Method 16.3)
This method evaluates the resistance of the dyed material to the fading effects of light.
Materials and Equipment:
-
Dyed polyamide specimen
-
AATCC Blue Wool Lightfastness Standards
-
Xenon arc lamp apparatus
-
Cardboard masks
-
Grey Scale for assessing color change
Procedure:
-
Mount the dyed specimen and the Blue Wool Lightfastness Standards in frames, partially covered by cardboard masks.
-
Expose the specimens in the xenon arc apparatus under specified conditions of temperature, humidity, and irradiance that simulate natural sunlight.
-
Periodically inspect the specimens for color change.
-
The test is complete when the color change of the specimen is equivalent to a specific rating on the Grey Scale or when a certain Blue Wool standard has faded to a predetermined level.
-
The lightfastness is rated by comparing the fading of the specimen to the fading of the Blue Wool standards (rated from 1 to 8).
Visualizations
Dye-Fiber Interaction in Polyamide Dyeing
The following diagram illustrates the fundamental chemical interaction between an anionic acid dye and a polyamide fiber in an acidic medium.
Caption: Ionic bonding between an acid dye and polyamide fiber.
Experimental Workflow for Polyamide Dyeing and Fastness Testing
This workflow outlines the sequential steps involved in the dyeing of polyamide and the subsequent evaluation of its fastness properties.
Caption: General workflow for polyamide dyeing and fastness evaluation.
A Comparative Analysis of C.I. Acid Brown 120 and C.I. Acid Brown 75 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two commercially available acid dyes, C.I. Acid Brown 120 and C.I. Acid Brown 75. The information presented herein is intended to assist researchers in selecting the appropriate dye for their specific laboratory and experimental needs, with a focus on potential applications in biological and preclinical research.
Chemical and Physical Properties
This compound and C.I. Acid Brown 75 are both water-soluble anionic dyes belonging to the azo class of compounds. Their chemical structures, however, differ, which in turn influences their physical and performance characteristics. A summary of their key properties is presented in the table below.
| Property | This compound | C.I. Acid Brown 75 |
| C.I. Name | Acid Brown 120 | Acid Brown 75 |
| C.I. Number | 35020 | 34905 |
| CAS Number | 6428-26-8[1] | 8011-86-7[2][3] |
| Chemical Class | Multi-azo[1] | Trisazo[2][3] |
| Molecular Formula | C₃₀H₂₃N₁₂Na₃O₉S₃[1] | C₂₈H₁₅N₉Na₂O₁₆S₂[2][3] |
| Molecular Weight | 860.75 g/mol [1] | 843.58 g/mol [2][3][4] |
| Appearance | Red-light brown powder[1] | Dark red-light brown powder[2][3] |
| Solubility in Water | Soluble (yellow-light brown solution)[1] | Soluble[4] |
Performance Characteristics and Applications
Both dyes are primarily utilized in the textile and leather industries for dyeing protein fibers such as wool and polyamide.[2][3] However, their properties as acid dyes lend them to potential applications in biological research, particularly in histology and cytology as counterstains. Acid dyes, being anionic, bind to cationic components in tissues, such as proteins in the cytoplasm and connective tissues.
This compound is a multi-azo dye that produces a red-light brown color.[1] Its behavior in acidic and basic solutions—forming a brown precipitate in strong hydrochloric acid and turning orange-brown in a thick sodium hydroxide solution—suggests its utility as a pH-sensitive indicator in certain experimental setups.[1]
C.I. Acid Brown 75 , a trisazo dye, yields a dark red to light brown hue.[2][3] It is stable in acidic conditions but can be degraded by strong bases.[4] Its dyeing action involves ionic and hydrophobic interactions with fibers, and in some cases, the formation of covalent bonds, which suggests it could be used for more permanent staining of biological samples.[4]
While specific toxicological data for this compound is limited, C.I. Acid Brown 75 is noted to be harmful if swallowed and may cause skin and eye irritation.[5] As with any chemical, appropriate personal protective equipment should be used when handling either dye.
Experimental Protocols
The following are generalized protocols for the use of these acid dyes in a laboratory setting. These should be considered as starting points and will likely require optimization for specific applications.
Protocol 1: Preparation of Stock and Working Solutions
Objective: To prepare standardized solutions for staining procedures.
Materials:
-
This compound or C.I. Acid Brown 75 powder
-
Distilled or deionized water
-
Glacial acetic acid
-
Magnetic stirrer and stir bar
-
Volumetric flasks and graduated cylinders
-
Filter paper
Procedure:
-
1% (w/v) Stock Solution Preparation:
-
Weigh 1.0 g of the acid dye powder.
-
Dissolve the powder in 80 mL of distilled water in a beaker with a magnetic stirrer.
-
Once fully dissolved, transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of distilled water and add the rinsing to the volumetric flask.
-
Bring the final volume to 100 mL with distilled water.
-
Filter the solution to remove any undissolved particles.
-
Store the stock solution in a clearly labeled, light-protected container at room temperature.
-
-
Working Staining Solution Preparation (0.1% w/v):
-
Pipette 10 mL of the 1% stock solution into a 100 mL volumetric flask.
-
Add approximately 80 mL of distilled water.
-
Add 1 mL of glacial acetic acid to acidify the solution (final concentration of approximately 1%).
-
Bring the final volume to 100 mL with distilled water.
-
The final pH of the working solution should be in the acidic range (typically pH 2.5-4 for strong acid dyes).
-
Protocol 2: General Staining Protocol for Paraffin-Embedded Tissue Sections
Objective: To stain cytoplasmic and connective tissue components in formalin-fixed, paraffin-embedded tissue sections.
Materials:
-
Deparaffinized and rehydrated tissue sections on microscope slides
-
Acid Brown working staining solution
-
Nuclear counterstain (e.g., Hematoxylin)
-
Differentiating solution (e.g., 70% ethanol with a few drops of hydrochloric acid)
-
Bluing agent (e.g., Scott's tap water substitute)
-
Ethanol series (70%, 95%, 100%)
-
Xylene or xylene substitute
-
Mounting medium and coverslips
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Transfer through 100% ethanol (2 changes, 3 minutes each).
-
Transfer through 95% ethanol (2 changes, 3 minutes each).
-
Transfer through 70% ethanol (1 change, 3 minutes).
-
Rinse in running tap water.
-
-
Nuclear Staining (Optional):
-
Stain with Hematoxylin for 5-10 minutes.
-
Rinse in running tap water.
-
Differentiate in acid-alcohol for a few seconds.
-
Rinse in running tap water.
-
"Blue" the sections in a suitable agent.
-
Rinse in running tap water.
-
-
Acid Brown Staining:
-
Immerse slides in the Acid Brown working staining solution for 3-5 minutes.
-
-
Dehydration and Mounting:
-
Quickly rinse in distilled water.
-
Dehydrate through 95% ethanol (1 minute) and 100% ethanol (2 changes, 1 minute each).
-
Clear in xylene (2 changes, 2 minutes each).
-
Mount with a permanent mounting medium.
-
Visualizations
The following diagrams illustrate a generalized workflow for a typical staining experiment and the underlying principle of acid dye staining.
References
Investigating C.I. Acid Brown 120 as a Quantitative Protein Stain: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate visualization and quantification of proteins following electrophoretic separation is a critical step in experimental workflows. While Coomassie Brilliant Blue and other dyes are well-established for this purpose, the exploration of alternative stains continues in the quest for improved sensitivity, linearity, and efficiency. This guide provides a comparative analysis of C.I. Acid Brown 120, an acid dye not commonly used for protein gel staining, against the widely accepted standards of Coomassie Brilliant Blue and Amido Black.
Due to a lack of published data validating this compound for quantitative protein staining in polyacrylamide gels, this guide presents an investigational protocol based on the general principles of acid dye chemistry. The performance of this hypothetical protocol is benchmarked against the proven capabilities of established methods.
Performance Comparison of Protein Stains
The selection of a protein stain is often a balance between sensitivity, linear dynamic range, cost, and compatibility with downstream applications like mass spectrometry. The following table summarizes the key performance characteristics of Coomassie Brilliant Blue R-250 and Amido Black 10B, providing a reference for the potential evaluation of this compound.
| Stain | Type | Limit of Detection (LOD) | Linear Dynamic Range | Downstream Compatibility (e.g., Mass Spectrometry) | Imaging Equipment |
| Coomassie Brilliant Blue R-250 | Anionic Dye | ~100 ng[1] | Medium | Yes[1] | White light transilluminator |
| Amido Black 10B (Naphthol Blue Black) | Acid Dye | ~50 ng[2][3] | Narrow | Yes, preferred for protein sequencing[2] | White light transilluminator |
| This compound | Acid Dye | To Be Determined | To Be Determined | To Be Determined | White light transilluminator |
Experimental Protocols
Detailed and reproducible protocols are essential for accurate and reliable protein quantification. Below are the standard operating procedures for staining with Coomassie Brilliant Blue R-250 and Amido Black 10B, followed by an investigational protocol for this compound.
Coomassie Brilliant Blue R-250 Staining Protocol
This is a widely used method for visualizing proteins in polyacrylamide gels.[1]
Materials:
-
Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250, 40% (v/v) methanol, 10% (v/v) glacial acetic acid.
-
Destaining Solution: 40% (v/v) methanol, 10% (v/v) glacial acetic acid.
-
Gel Fixation Solution (Optional): 50% (v/v) methanol, 10% (v/v) acetic acid.
Procedure:
-
Fixation (Optional): After electrophoresis, immerse the gel in Gel Fixation Solution for at least 1 hour. This step is recommended for high-sensitivity staining.
-
Staining: Immerse the gel in the Staining Solution and agitate gently for 2-4 hours at room temperature.
-
Destaining: Transfer the gel to the Destaining Solution. Agitate gently and change the solution periodically until the protein bands are clearly visible against a clear background.
Amido Black 10B (Naphthol Blue Black) Staining Protocol
Amido Black is a rapid and sensitive staining method, particularly useful for staining proteins on membranes.[2][4]
Materials:
-
Staining Solution: 0.1% (w/v) Amido Black 10B in 40% methanol and 10% glacial acetic acid.[5]
-
Destaining Solution: 90% methanol, 2% glacial acetic acid.
Procedure:
-
Fixation: Immerse the gel in a solution of 50% methanol and 10% acetic acid for 30 minutes.
-
Staining: Transfer the gel to the Amido Black Staining Solution and stain for 3-5 minutes with gentle agitation.[4]
-
Destaining: Move the gel to the Destaining Solution and agitate until the desired band intensity and background clarity are achieved.
Investigational Protocol for this compound
This protocol is a hypothetical starting point for evaluating this compound as a protein stain and will likely require significant optimization. It is based on the general principles of acid dye staining.
Materials:
-
Fixing Solution: 50% methanol, 10% acetic acid in deionized water.
-
Staining Solution (Investigational): 0.1% (w/v) this compound in 10% acetic acid.
-
Destaining Solution: 10% methanol, 5% acetic acid in deionized water.
Procedure:
-
Fixation: Place the polyacrylamide gel in the Fixing Solution for 30-60 minutes with gentle agitation.
-
Staining: Discard the Fixing Solution and add the investigational Staining Solution to cover the gel. Incubate for 30-60 minutes with gentle agitation. The optimal staining time will need to be determined empirically.
-
Destaining: Remove the Staining Solution and add the Destaining Solution. Change the Destaining Solution every 30-60 minutes until protein bands are clearly visible against a clear background.
Visualizing Experimental Workflows
To facilitate understanding, the following diagrams illustrate the general experimental workflow for protein staining and a logical approach for investigating a new staining reagent.
Caption: A generalized workflow for protein gel staining after SDS-PAGE.
Caption: A logical workflow for the validation of a new protein stain.
References
A Comparative Guide to Fluorescent Dyes for Research Applications: Characterizing C.I. Acid Brown 120
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is critical for accurate and sensitive detection in a variety of applications, including protein analysis and cellular imaging. This guide provides a comparison of the fluorescent properties of several commercially available dyes and outlines the experimental protocols necessary to characterize a dye with unknown fluorescent properties, such as C.I. Acid Brown 120.
Comparison of Common Fluorescent Protein Stains
Fluorescent staining has become a superior method for protein analysis compared to traditional Coomassie and silver staining, offering a broader linear range, higher sensitivity, and compatibility with mass spectrometry.[1][2] Several fluorescent dyes are widely used for staining proteins in electrophoretic gels.[1] The selection of a dye often depends on the available imaging equipment and the specific requirements of the experiment.[2] Below is a comparison of three common fluorescent protein stains: SYPRO™ Ruby, Flamingo™, and Oriole™.
| Property | SYPRO™ Ruby | Flamingo™ | Oriole™ | This compound |
| Excitation Maxima (nm) | ~280 and ~450[3] | 512 (primary), 271 (secondary)[1][4] | 270[2][5] | Not Reported |
| Emission Maximum (nm) | ~610[3] | 535[1][4] | 604[2][5] | Not Reported |
| Sensitivity | 0.25 - 1 ng[6] | 0.25 - 0.5 ng[1] | < 1 ng[2][5] | Not Reported |
| Linear Dynamic Range | > 3 orders of magnitude[6] | 3 orders of magnitude[4] | Up to 3 orders of magnitude[5] | Not Reported |
| Mass Spectrometry Compatibility | Yes[3] | Yes[1] | Yes[5] | Not Reported |
Experimental Protocols
To characterize the fluorescent properties of a compound like this compound, the following experimental protocols are essential.
Determination of Excitation and Emission Spectra
This protocol outlines the steps to identify the optimal excitation and emission wavelengths for a fluorescent dye.
Objective: To measure the fluorescence excitation and emission spectra of the dye to determine its maximal excitation and emission wavelengths.
Materials:
-
Spectrofluorometer
-
1 cm path length quartz cuvettes
-
Spectroscopic grade solvent (e.g., ethanol, water, or a suitable buffer)
-
The fluorescent dye of interest (e.g., this compound)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the dye in the chosen solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.[7]
-
Emission Spectrum Measurement: a. Set the spectrofluorometer to emission scan mode.[8] b. Choose an initial excitation wavelength. If unknown, a common starting point is in the UV or blue region of the spectrum (e.g., 350 nm). c. Scan a range of emission wavelengths that are longer than the excitation wavelength.[8] For example, if exciting at 350 nm, scan from 370 nm to 700 nm. d. The resulting spectrum will show the fluorescence intensity as a function of wavelength. The peak of this spectrum is the emission maximum (λ_em_).[8]
-
Excitation Spectrum Measurement: a. Set the spectrofluorometer to excitation scan mode.[8] b. Set the emission monochromator to the determined emission maximum (λ_em_).[8] c. Scan a range of excitation wavelengths that are shorter than the emission wavelength.[8] For example, if the emission maximum is 500 nm, scan from 300 nm to 490 nm. d. The resulting spectrum shows the fluorescence intensity as a function of the excitation wavelength. The peak of this spectrum is the excitation maximum (λ_ex_).[8]
-
Optimization: Repeat steps 2 and 3 using the newly determined λ_ex_ and λ_em_ to ensure the true maxima have been identified.
Determination of Relative Fluorescence Quantum Yield (Φ_F_)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The comparative method, which involves comparing the fluorescence of the unknown sample to a well-characterized standard, is widely used.[7]
Objective: To determine the fluorescence quantum yield of the test dye relative to a standard of known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
Spectroscopic grade solvent
-
The fluorescent dye of interest (test sample)
-
A fluorescent standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F_ = 0.54)
Procedure:
-
Prepare a Series of Dilutions: Prepare a series of solutions of both the test dye and the standard in the same solvent. The concentrations should be adjusted to give a range of absorbance values between 0.02 and 0.1 at the excitation wavelength.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength. This wavelength should be one at which both the standard and the sample absorb light.
-
Measure Fluorescence Emission: a. For each solution, measure the fluorescence emission spectrum on the spectrofluorometer using the same excitation wavelength used for the absorbance measurements. b. Ensure that the experimental conditions (e.g., excitation and emission slit widths) are identical for all measurements of the sample and the standard.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the test sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: The quantum yield of the test sample (Φ_X_) can be calculated using the following equation:
Φ_X_ = Φ_ST_ * (Grad_X_ / Grad_ST_) * (η_X_² / η_ST_²)
Where:
-
Φ_ST_ is the quantum yield of the standard.
-
Grad_X_ and Grad_ST_ are the gradients of the lines from the plots of integrated fluorescence intensity versus absorbance for the test sample and the standard, respectively.
-
η_X_ and η_ST_ are the refractive indices of the sample and standard solutions. If the same solvent is used for both, this term is equal to 1.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for determining the excitation and emission spectra of a fluorescent dye.
Caption: Workflow for the comparative method of determining fluorescence quantum yield.
References
A Comparative Guide to the Efficacy of C.I. Acid Brown Dyes in Wastewater Treatment Technologies
For Researchers, Scientists, and Drug Development Professionals
The remediation of industrial effluents containing synthetic dyes is a critical area of environmental research. Among these, C.I. Acid Brown dyes, a class of azo dyes, are widely used in the textile and leather industries and are known for their persistence in wastewater. This guide provides a comparative analysis of the performance of various C.I. Acid Brown dyes in different wastewater treatment technologies, supported by experimental data from several studies. Due to a lack of specific data for C.I. Acid Brown 120, this guide focuses on other documented Acid Brown dyes to provide a representative overview of their treatability.
The primary technologies evaluated include electrochemical oxidation, adsorption, and advanced oxidation processes (AOPs). The performance of each technology is assessed based on key metrics such as removal efficiency and degradation rate under specific experimental conditions.
Comparative Performance Data
The following table summarizes the performance of different C.I. Acid Brown dyes across various wastewater treatment technologies. This data is compiled from multiple research articles to facilitate a clear comparison.
| C.I. Acid Brown Dye | Wastewater Treatment Technology | Key Experimental Conditions | Performance Metrics |
| Acid Brown 14 | Electrocoagulation | Initial Dye Concentration: 100 mg/L; Current Density: 250 A/m² | >90% removal efficiency[1][2] |
| Acid Brown 425 | Adsorption on Activated Carbon | Room Temperature (25°C) | Adsorption conforms to pseudo-second-order kinetics; Freundlich model provides the best isotherm fit[3][4] |
| Acid Brown 75 | Adsorption on Surfactant Modified Granule from Coal Fly Ash | Temperature: 30 ± 1 °C; Optimal HDTMA-Br concentration: 3.6 mmol/L | Significantly increased sorption on modified granule compared to unmodified; Adsorption process is endothermic[5] |
| Acid Brown 354 | Adsorption on Aminized Cellulose Acetate Nanofibers | Initial Dye Concentration: 10 mg/L; Adsorbent Dose: 0.1 g; pH: 2; Temperature: 25°C | 85.24% maximum removal percentage[6] |
| Acid Brown 83 | Advanced Oxidation Process (Ultrasound/H₂O₂/Fe(II)/H₂SO₄) | - | 95% degradation percentage; Initial degradation rate of 17 mg·L⁻¹·min⁻¹[7] |
| Acid Brown 348 | Advanced Oxidation Process (Ultrasound-assisted adsorption on exfoliated graphite) | Adsorbent Dose: 2 g/L; pH: 1; Temperature: 40°C; Time: 120 min | 90% removal yield[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the experimental protocols for the key wastewater treatment technologies discussed.
Electrochemical Oxidation (Electrocoagulation)
The electrochemical oxidation process, specifically electrocoagulation, has been demonstrated to be effective for the removal of Acid Brown dyes.
Experimental Setup:
-
Electrodes: Scrap iron plates are often utilized as both the anode and cathode.[8]
-
Electrochemical Cell: Electrolysis is carried out in a suitable electrochemical cell, which may contain a membrane to separate the anodic and cathodic areas.[9]
-
Electrolyte: A supporting electrolyte, such as 0.1M sodium sulfate, is typically used.[9]
-
Procedure: The metal electrodes are immersed in the dye solution, and an electric current is applied. The current generates coagulants in situ by electrolytic oxidation of the anode.[8][10] The efficiency of the treatment is evaluated by measuring parameters like color, turbidity, Chemical Oxygen Demand (COD), and Total Organic Carbon (TOC) at different time intervals.[8]
Key Parameters Investigated:
Adsorption
Adsorption is a widely used and effective method for dye removal due to its simplicity and the availability of various adsorbents.[10]
Experimental Procedure (Batch Adsorption):
-
Adsorbent Preparation: Adsorbents like activated carbon, modified fly ash, or nanofibers are prepared and characterized.[3][4][5][6]
-
Adsorption Studies: A known amount of the adsorbent is added to a fixed volume of the dye solution with a specific initial concentration. The mixture is agitated in a shaker at a constant temperature for a predetermined period.[11]
-
Analysis: Samples are withdrawn at regular intervals, and the adsorbent is separated by centrifugation or filtration. The remaining dye concentration in the supernatant is determined using a UV-Vis spectrophotometer.[11]
Kinetic and Isotherm Models:
-
The rate of adsorption is often analyzed using pseudo-first-order and pseudo-second-order kinetic models.[3][4]
-
Adsorption equilibrium data is typically fitted to Langmuir and Freundlich isotherm models to understand the adsorption mechanism.[3][4]
Advanced Oxidation Processes (AOPs)
AOPs involve the generation of highly reactive hydroxyl radicals (•OH) that can degrade complex organic molecules like dyes into simpler and less harmful substances.[7]
Experimental Protocol (Ultrasound-Assisted Oxidation):
-
Reactor Setup: The degradation is carried out in a reactor equipped with an ultrasonic source.[7]
-
Reagents: The reaction mixture typically contains the dye solution, an oxidizing agent like hydrogen peroxide (H₂O₂), and a catalyst such as Fe(II) ions (Fenton's reagent), often in an acidic medium (H₂SO₄).[7]
-
Procedure: The dye solution is subjected to ultrasonic irradiation in the presence of the oxidizing agents. Samples are collected periodically to monitor the degradation of the dye.[7]
-
Analysis: The concentration of the dye is measured spectrophotometrically at its maximum absorbance wavelength. The degradation percentage and initial degradation rate are then calculated.[7]
Visualizing the Wastewater Treatment Workflow
The following diagram illustrates a generalized workflow for the treatment of wastewater containing Acid Brown dyes, encompassing the discussed technologies.
Caption: Generalized workflow for wastewater treatment of C.I. Acid Brown dyes.
References
- 1. eemj.eu [eemj.eu]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic and adsorption study of acid dye removal using activated carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iwaponline.com [iwaponline.com]
- 7. mdpi.com [mdpi.com]
- 8. Oxidation of Textile Dye Through Electrocoagulation Process Using Scrap Iron Electrodes - ProQuest [proquest.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Industrial dye degradation - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
Navigating the Nuances of Biological Staining: A Comparative Guide to C.I. Acid Brown 120
For researchers, scientists, and drug development professionals, the choice of a biological stain is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive comparison of C.I. Acid Brown 120, a multi-azo dye, with alternative staining reagents, focusing on potential cross-reactivity in biological samples and offering supporting data and protocols to inform your selection process.
This compound is a synthetic dye with applications in various industries, including biological staining. However, the inherent properties of azo dyes, to which Acid Brown 120 belongs, necessitate a careful evaluation of their potential for non-specific interactions and cross-reactivity in sensitive biological assays. This guide aims to equip researchers with the necessary information to make an informed decision regarding its use.
Performance Comparison: this compound vs. Alternative Stains
Due to a lack of specific quantitative data on the cross-reactivity of this compound in biological assays, this comparison draws upon the known behavior of other azo dyes and contrasts it with commonly used, non-azo alternative brown stains.
| Feature | This compound (Inferred) | Light Green SF Yellowish | Bismarck Brown Y |
| Dye Class | Multi-azo dye | Triarylmethane dye | Azo dye (diazo) |
| Binding Mechanism | Ionic and hydrogen bonding | Ionic bonding | Ionic bonding |
| Primary Application | Counterstain for cytoplasm and connective tissue | Counterstain in trichrome methods (e.g., Masson's) | Stains acidic mucins, cartilage, and mast cells |
| Potential for Immunoassay Interference | High (based on other azo dyes)[1][2] | Low | Moderate |
| Specificity | Lower, potential for non-specific background staining | Higher, well-established in specific protocols | Moderate, can have some background staining |
| Photostability | Generally good | Moderate | Moderate |
Note: The performance of this compound is inferred from the general properties of azo dyes. Empirical testing is crucial for specific applications.
Understanding Azo Dye Cross-Reactivity in Immunoassays
Azo dyes, including this compound, possess chemical structures that can lead to interference in immunoassays such as ELISA.[1][2] Studies on other azo dyes like Congo Red and Evans Blue have demonstrated their ability to interact with antibodies, potentially causing either an enhancement of antigen binding or an inhibition of the antibody's effector functions.[1][2] This interference can lead to false-positive or false-negative results, compromising the integrity of experimental data. The mechanism of interference is often attributed to the dye molecules binding to antibodies and altering their conformation or blocking antigen-binding sites.[1][2]
Experimental Protocols
General Protocol for Cytoplasmic Counterstaining (Paraffin-Embedded Sections)
Materials:
-
This compound
-
Distilled water
-
Acetic acid, 1% solution
-
Hematoxylin (e.g., Mayer's or Harris')
-
Graded alcohols (e.g., 70%, 95%, 100%)
-
Xylene or xylene substitute
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Hydrate through graded alcohols to distilled water (100%, 95%, 70% alcohol, 2 minutes each), followed by a final rinse in distilled water.
-
-
Nuclear Staining (Optional):
-
Stain with hematoxylin for 5-10 minutes.
-
Rinse in running tap water.
-
Differentiate with 0.5% acid alcohol if necessary.
-
"Blue" in Scott's tap water substitute or running tap water.
-
Rinse in distilled water.
-
-
This compound Staining:
-
Prepare a 0.1% to 1.0% (w/v) stock solution of this compound in distilled water.
-
Prepare the working solution by diluting the stock solution and acidifying with 1% acetic acid to a pH of approximately 5.0-5.5. (Optimization is critical here) .
-
Immerse slides in the this compound working solution for 1-5 minutes. (Staining time requires optimization) .
-
-
Dehydration and Mounting:
-
Briefly rinse in distilled water.
-
Dehydrate rapidly through graded alcohols (95%, 100%).
-
Clear in xylene (2 changes, 2 minutes each).
-
Mount with a suitable mounting medium.
-
Alternatives to this compound
For applications requiring a brown counterstain with a lower risk of cross-reactivity, consider the following alternatives:
-
Light Green SF Yellowish: A common counterstain in trichrome staining methods, providing a green contrast to red-stained muscle and black-stained nuclei. It has a well-established and predictable staining pattern.
-
Bismarck Brown Y: A basic dye that stains acidic mucins, cartilage, and mast cells a yellowish-brown. While also an azo dye, its behavior in biological systems is better characterized than that of this compound.
Conclusion
While this compound may serve as a cytoplasmic and connective tissue stain, its classification as a multi-azo dye raises significant concerns about its potential for cross-reactivity and interference in sensitive biological assays. Researchers should exercise caution and perform rigorous validation before incorporating it into their protocols. For applications demanding high specificity and reliability, well-characterized alternatives like Light Green SF Yellowish or Bismarck Brown Y may be more suitable choices. The provided general protocols should serve as a starting point for optimization, and the ultimate suitability of any stain must be determined empirically within the context of the specific experimental design.
References
A Comparative Guide to the Environmental Remediation of Azo Dyes
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Remediation Techniques for Common Azo Dyes
The widespread use of azo dyes in various industries has led to significant environmental concerns due to their persistence and potential toxicity in wastewater. Effective remediation strategies are crucial for mitigating the ecological impact of these compounds. This guide provides a comparative analysis of three common remediation techniques—Advanced Oxidation Processes (AOPs), Adsorption, and Bioremediation—for the removal of three prevalent azo dyes: Methyl Orange, Congo Red, and Methylene Blue. The performance of these methods is evaluated based on experimental data from various studies, offering a comprehensive overview for researchers and professionals in the field.
Comparative Performance of Remediation Techniques
The efficiency of each remediation technique is highly dependent on the specific azo dye and the experimental conditions. The following tables summarize the quantitative data on the removal/degradation of Methyl Orange, Congo Red, and Methylene Blue using an Advanced Oxidation Process (Fenton Oxidation), Adsorption on Activated Carbon, and Bioremediation with the fungus Aspergillus niger.
Table 1: Comparative Degradation of Azo Dyes by Fenton Oxidation
| Azo Dye | Initial Concentration (mg/L) | [Fe²⁺] (mM) | [H₂O₂] (mM) | pH | Reaction Time (min) | Degradation Efficiency (%) | Reference |
| Acid Light Yellow 2G (similar to Methyl Orange) | 20 | 0.1 | 0.6 | 3 | 5 | 94.66 | [1] |
| Reactive Black 5 | 50 | 0.05 | 2.0 | 3.5 | 45 | 97 | [2] |
| C.I. Acid Black 1 | 50 | 0.025 | 0.5 | 3.5 | Not Specified | 96.8 | [3] |
Table 2: Comparative Removal of Azo Dyes by Adsorption on Activated Carbon
| Azo Dye | Initial Concentration (mg/L) | Adsorbent Dose (g/L) | pH | Contact Time (min) | Adsorption Capacity (mg/g) | Removal Efficiency (%) | Reference |
| Methyl Orange | 140 | 0.5 | 7 | 125 | 42.6 | Not Specified | [4] |
| Methylene Blue | Not Specified | Not Specified | Not Specified | 45 | 60.9 | 76 | [5] |
| Congo Red | 30 | 0.01 g in 30 mL | 4 | 60 | 1800 | Not Specified | [6] |
| Methyl Orange | 30 | 0.01 g in 30 mL | 4 | 60 | 265 | Not Specified | [6] |
| Methylene Blue | 30 | 0.01 g in 30 mL | 4 | 60 | 119 | Not Specified | [6] |
Table 3: Comparative Degradation of Azo Dyes by Bioremediation with Aspergillus niger
| Azo Dye | Initial Concentration (mg/L) | Incubation Time (days) | pH | Temperature (°C) | Shaking Speed (rpm) | Degradation Efficiency (%) | Reference |
| Congo Red | 200 | 6 | 5 | 28 | 120-150 | >97 | [7] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for the three remediation techniques based on the cited literature.
Advanced Oxidation Process: Fenton Oxidation
The Fenton process utilizes hydroxyl radicals (•OH) generated from the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to degrade organic pollutants.
Methodology:
-
Preparation of Dye Solution: Prepare a stock solution of the azo dye (e.g., 1000 mg/L) in deionized water. Dilute the stock solution to the desired initial concentration (e.g., 20-50 mg/L) for the experiment.
-
Reactor Setup: Conduct the experiment in a batch reactor (e.g., a 500 mL glass beaker) equipped with a magnetic stirrer for continuous mixing.
-
pH Adjustment: Adjust the pH of the dye solution to the optimal acidic range (typically pH 3-4) using sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).
-
Initiation of Fenton Reaction: Add a specific amount of a ferrous salt solution (e.g., FeSO₄·7H₂O) to the dye solution to achieve the desired Fe²⁺ concentration (e.g., 0.025-0.1 mM).
-
Subsequently, add the required volume of hydrogen peroxide (H₂O₂) solution (e.g., 30% w/v) to initiate the oxidation reaction.
-
Reaction Monitoring: Collect aliquots of the reaction mixture at specific time intervals (e.g., 5, 10, 20, 30, 45, 60 minutes).
-
Quenching the Reaction: Immediately quench the reaction in the collected samples by adding a suitable reagent, such as sodium sulfite or by raising the pH to >10 with NaOH to precipitate the iron catalyst.
-
Analysis: Analyze the residual dye concentration in the supernatant using a UV-Vis spectrophotometer at the maximum absorbance wavelength (λmax) of the dye. The degradation efficiency is calculated using the formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] × 100 where C₀ is the initial dye concentration and Cₜ is the dye concentration at time t.
Adsorption by Activated Carbon
Adsorption is a surface phenomenon where dye molecules adhere to the surface of a porous adsorbent, such as activated carbon.
Methodology:
-
Adsorbent Preparation: Use commercially available activated carbon or prepare it from a suitable precursor. Ensure the adsorbent is properly washed and dried before use.
-
Batch Adsorption Studies:
-
Prepare a series of flasks containing a fixed volume of the azo dye solution at a known initial concentration.
-
Add a pre-weighed amount of activated carbon to each flask.
-
Agitate the flasks on a mechanical shaker at a constant speed and temperature for a predetermined contact time.
-
-
Parameter Optimization: To determine the optimal conditions, vary one parameter at a time while keeping others constant:
-
pH: Adjust the initial pH of the dye solution using HCl or NaOH.
-
Adsorbent Dose: Vary the mass of activated carbon added to the dye solution.
-
Contact Time: Collect samples at different time intervals to determine the equilibrium time.
-
Initial Dye Concentration: Use different initial concentrations of the dye to evaluate the adsorption capacity.
-
-
Analysis:
-
After the desired contact time, separate the adsorbent from the solution by centrifugation or filtration.
-
Measure the final concentration of the dye in the supernatant using a UV-Vis spectrophotometer.
-
Calculate the removal efficiency and the adsorption capacity (qₑ in mg/g) using the following equations: Removal Efficiency (%) = [(C₀ - Cₑ) / C₀] × 100 qₑ = [(C₀ - Cₑ) × V] / m where C₀ and Cₑ are the initial and equilibrium concentrations of the dye (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).
-
Bioremediation using Aspergillus niger
Bioremediation involves the use of microorganisms to break down pollutants into less harmful substances. Fungi, such as Aspergillus niger, are known for their ability to decolorize and degrade azo dyes.
Methodology:
-
Fungal Culture Preparation:
-
Maintain a pure culture of Aspergillus niger on a suitable agar medium (e.g., Potato Dextrose Agar).
-
Inoculate the fungus into a liquid nutrient broth and incubate to obtain a sufficient biomass.
-
-
Decolorization Experiment:
-
Prepare a mineral salt medium or a nutrient-rich broth containing the azo dye at a specific concentration (e.g., 200 mg/L).
-
Inoculate the medium with a known amount of fungal biomass (e.g., mycelial pellets).
-
Incubate the flasks under controlled conditions of temperature, pH, and agitation (shaking).
-
-
Monitoring:
-
Withdraw samples aseptically at regular intervals.
-
Separate the fungal biomass from the medium by centrifugation or filtration.
-
Measure the absorbance of the supernatant at the λmax of the dye to determine the extent of decolorization.
-
-
Analysis: Calculate the decolorization efficiency as a percentage of the initial dye concentration. Further analysis, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), can be performed to identify the degradation byproducts.[7]
Visualizing the Processes
To better understand the underlying mechanisms and workflows, the following diagrams have been generated using Graphviz.
Caption: General mechanisms of azo dye remediation.
Caption: A typical experimental workflow for azo dye remediation studies.
References
- 1. neptjournal.com [neptjournal.com]
- 2. jocpr.com [jocpr.com]
- 3. jocpr.com [jocpr.com]
- 4. ijper.org [ijper.org]
- 5. oaji.net [oaji.net]
- 6. eprints.uanl.mx [eprints.uanl.mx]
- 7. Congo Red Decolorization and Detoxification by Aspergillus niger: Removal Mechanisms and Dye Degradation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Cytotoxicity of C.I. Acid Brown 120 and its Byproducts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the cytotoxicity of the commercial azo dye C.I. Acid Brown 120 and its degradation byproducts. Due to a lack of specific toxicological data for this compound in publicly available literature, this guide synthesizes information on analogous azo dyes and outlines a comprehensive experimental strategy for its evaluation. The focus is on providing objective, data-driven approaches for researchers to determine the potential biological risks associated with this compound and its metabolites.
Introduction to Azo Dye Toxicity
Azo dyes, which constitute up to 70% of all dyes used in textile production, are characterized by the presence of one or more azo bonds (-N=N-).[1] A significant concern with these compounds is their potential to break down, particularly through reductive cleavage of the azo bond, into constituent aromatic amines.[2] Many of these aromatic amines are known to be carcinogenic and mutagenic, capable of causing DNA damage.[1] The toxicity of azo dyes is therefore not only a function of the parent molecule but also, and often more significantly, of its degradation byproducts.
Comparative Cytotoxicity of Azo Dyes
While specific data for this compound is unavailable, studies on other azo dyes provide a basis for comparison and highlight the potential toxicological profile. For instance, some azo dyes like Methyl Orange have demonstrated significant cytotoxicity in vitro.[3] Research has shown that the breakdown products of certain azo dyes can be more potent inducers of DNA damage than the parent dyes themselves.[4] For example, the azo reduction products of Congo Red and Trypan Blue showed significant DNA repair-inducing activity in hepatocytes.[4]
The following table summarizes the cytotoxic effects of various azo dyes and their byproducts as reported in the literature, offering a comparative perspective for the potential assessment of this compound.
| Dye/Byproduct | Cell Line/Organism | Assay | Observed Effect | Reference |
| Methyl Orange | Glioblastoma (GB1B) | MTT | IC50 of 26.47 µM (3 days) and 13.88 µM (7 days) | [3] |
| Sudan I | Glioblastoma (GB1B) | MTT | IC50 of 12.48 µM (7 days) | [3] |
| Congo Red byproduct (Benzidine) | Hamster Hepatocytes | DNA Repair | Potent inducer of DNA repair | [4] |
| Trypan Blue byproduct (o-tolidine) | Rat & Hamster Hepatocytes | DNA Repair | Equipotent inducer of DNA repair in both systems | [4] |
| Bismarck Brown Y | Silurana tropicalis embryos | Developmental Toxicity | Induced malformations at high concentrations | [5][6] |
Experimental Protocols for Cytotoxicity Assessment
A thorough assessment of the cytotoxicity of this compound and its byproducts requires a multi-faceted experimental approach. This should involve the degradation of the parent dye, identification of its byproducts, and subsequent toxicological evaluation of both the parent compound and its metabolites.
Degradation of this compound
A common method for degrading azo dyes in a laboratory setting is through advanced oxidation processes like the Photo-Fenton reaction.[2]
Protocol: Photo-Fenton Degradation [2]
-
Preparation of Dye Solution: Prepare a 100 mg/L aqueous solution of this compound in deionized water.
-
Reaction Setup: Place 500 mL of the dye solution into a photoreactor equipped with a UV lamp.
-
Addition of Reagents: Add ferrous sulfate (FeSO₄·7H₂O) to a final concentration of 0.5 mM and hydrogen peroxide (H₂O₂) to a final concentration of 10 mM.
-
pH Adjustment: Adjust the pH of the solution to 3.0 using sulfuric acid.
-
Initiation of Degradation: Turn on the UV lamp to initiate the reaction.
-
Sampling: Collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the degradation process.
-
Analysis: Analyze the samples using a UV-Vis spectrophotometer to measure the decolorization of the dye. Further analysis by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) should be performed to identify and quantify the degradation byproducts.[2]
Cytotoxicity Assays
The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol: MTT Assay for Cytotoxicity [2][7]
-
Cell Culture: Seed a suitable cell line (e.g., human hepatoma HepG2 or human keratinocytes HaCaT) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
Treatment: Prepare various concentrations of this compound and its isolated degradation byproducts in the cell culture medium. Replace the existing medium with the treatment medium.
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizing the Experimental Workflow and Potential Mechanisms
To provide a clearer understanding of the experimental process and the potential biological pathways involved, the following diagrams have been generated.
References
- 1. scholarworks.uark.edu [scholarworks.uark.edu]
- 2. benchchem.com [benchchem.com]
- 3. The effect of Azo-dyes on glioblastoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of 7 azo dyes and their azo reduction products in the rat and hamster hepatocyte primary culture/DNA-repair assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Toxicity of the azo dyes Acid Red 97 and Bismarck Brown Y to Western clawed frog (Silurana tropicalis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wildlife-biodiversity.com [wildlife-biodiversity.com]
Comparative Guide to Analytical Methods for C.I. Acid Brown 120
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry for the quantitative analysis of C.I. Acid Brown 120. The information is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require accurate and reliable methods for the characterization and quantification of this multi-azo dye.
Introduction to this compound
This compound is a water-soluble anionic dye belonging to the multi-azo class.[1] Its chemical formula is C₃₀H₂₃N₁₂Na₃O₉S₃ and it has a molecular weight of 860.75 g/mol .[1] It is used in various industrial applications, and its accurate quantification is crucial for quality control and research purposes. This guide compares a robust HPLC method with a more straightforward spectrophotometric approach for its analysis.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique that separates, identifies, and quantifies components in a mixture. For the analysis of this compound, a reversed-phase HPLC method with Diode Array Detection (DAD) is highly suitable due to its high resolution and sensitivity.[2]
Experimental Protocol: HPLC-DAD
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).[2]
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
2. Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Ammonium acetate (analytical grade).
-
Deionized water.
-
This compound reference standard.
3. Chromatographic Conditions:
-
Mobile Phase A: 20 mmol/L aqueous ammonium acetate (pH adjusted to 4.5).[3]
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient can be optimized, for instance: 0-15 min, 5% to 45% B; 15-20 min, hold at 45% B; 20-21 min, return to 5% B; 21-25 min, re-equilibration. A well-chosen gradient ensures good separation of the dye from any impurities.
-
Flow Rate: 0.8 mL/min.[3]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: Diode Array Detector monitoring at the maximum absorption wavelength of this compound (a preliminary scan would be required to determine the λmax) and at other wavelengths to monitor for impurities.
4. Standard and Sample Preparation:
-
Stock Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase A to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with mobile phase A to cover the desired concentration range for the calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in mobile phase A to a concentration expected to fall within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
5. Validation Parameters:
-
Linearity: Analyze the working standard solutions and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be >0.999.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ from the calibration curve's slope and the standard deviation of the response. For similar azo dyes, LODs are in the range of 0.01-0.04 mg/kg and LOQs from 0.04-0.12 mg/kg.[4]
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample at the same concentration. The relative standard deviation (RSD) should be less than 2%.
-
Accuracy: Determine the accuracy by a recovery study, spiking a blank matrix with a known concentration of the dye. Recoveries are typically expected to be within 95-105%.
Alternative Method: UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simpler and more cost-effective method for the quantitative analysis of dyes.[2] It relies on the absorption of light by the analyte in a solution.
Experimental Protocol: UV-Visible Spectrophotometry
1. Instrumentation:
-
UV-Visible Spectrophotometer (double beam recommended for stability).
-
Quartz cuvettes (1 cm path length).
2. Reagents and Standards:
-
Deionized water (or a suitable buffer solution).
-
This compound reference standard.
3. Procedure:
-
Determination of λmax: Prepare a dilute solution of this compound in deionized water. Scan the solution across the UV-Visible range (e.g., 200-800 nm) to determine the wavelength of maximum absorbance (λmax).
-
Standard and Sample Preparation:
-
Stock Standard Solution: Prepare a stock solution of this compound of a known concentration (e.g., 100 µg/mL) in deionized water.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a set of standards with concentrations that will yield absorbance values within the linear range of the instrument (typically 0.1 to 1.0).
-
Sample Preparation: Dissolve the sample containing this compound in deionized water to an estimated concentration that falls within the range of the working standards.
-
-
Measurement:
-
Set the spectrophotometer to the predetermined λmax.
-
Use deionized water as a blank to zero the instrument.
-
Measure the absorbance of each working standard and the sample solution.
-
4. Validation Parameters:
-
Linearity: Plot a calibration curve of absorbance versus concentration for the working standards. The correlation coefficient (r²) should be >0.99.
-
LOD and LOQ: These can be estimated from the calibration curve.
-
Precision and Accuracy: Can be determined similarly to the HPLC method, though results may be less precise due to lower selectivity.
Performance Comparison
| Parameter | HPLC-DAD | UV-Visible Spectrophotometry |
| Principle | Chromatographic separation followed by detection | Measurement of light absorption |
| Selectivity | High (separates dye from impurities) | Low (measures total absorbance at λmax) |
| Sensitivity | High (LOD in the ng/mL to pg/mL range)[5] | Moderate (LOD typically in the µg/mL range) |
| Linearity (r²) | > 0.999[4] | > 0.99 |
| Precision (%RSD) | < 2% | < 5% |
| Analysis Time | Longer (due to chromatographic run) | Rapid |
| Cost | High (instrumentation and solvents) | Low |
| Complexity | High (requires skilled operator) | Low |
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the logical steps for each analytical method.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Validation and measurement uncertainty of analytical methods for various azo dye adulterants in Curcuma longa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Azo Dye Degradation Kinetics with a Focus on C.I. Acid Brown 120
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the degradation kinetics of various azo dyes, with a particular focus on how C.I. Acid Brown 120 compares to other dyes in this class. The data presented is compiled from various studies employing different degradation techniques, offering insights into the factors influencing the efficiency of azo dye removal from wastewater. Understanding these kinetics is crucial for developing effective remediation strategies and for professionals in fields where azo dyes are utilized, ensuring environmental safety and compliance.
Comparative Degradation Kinetics of Azo Dyes
The degradation of many azo dyes, including Reactive Black 5, Methyl Orange, Congo Red, and Acid Red 88, has been shown to follow pseudo-first-order kinetics.[1][2][3][4] This indicates that the reaction rate is directly proportional to the concentration of the dye. The table below summarizes the pseudo-first-order rate constants (k) for the degradation of several azo dyes under various experimental conditions.
| Dye Name | Degradation Method | Rate Constant (k) | Initial Dye Concentration | Catalyst/Reagent | pH | Temperature (°C) | Light Source | Reference |
| Acid Brown 83 | Sonolysis (US/H₂O₂/Fe(II)/H₂SO₄) | Not specified, but 95% degradation in 60 min | 125 mg/L | H₂O₂, Fe(II), H₂SO₄ | Not specified | Not specified | N/A | [5] |
| Acid Brown 348 | Ultrasound/Fenton-like | Not specified, but 96% degradation in 140 min | 50 mg/L | Fly ash, H₂O₂ | 2.5 | 40 | N/A | [6] |
| Reactive Black 5 | Microbial (Bacillus albus DD1) | 0.0523 s⁻¹ | 50 mg/L | N/A | 7 | 40 | N/A | [1] |
| Reactive Black 5 | Photocatalysis (TiO₂/UV) | 0.4223 h⁻¹ | 50 mg/L | TiO₂ (0.25 g/L) | 7 | Not specified | UV | [7] |
| Methyl Orange | Catalytic (Fe/Cu/Ag nanoparticles) | 0.6663 min⁻¹ | 10 mg/L | Fe/Cu/Ag (10 mg) | ~4.5 | Room Temp | N/A | [2] |
| Methyl Orange | Photocatalysis (annTNA/H₂O₂) | 0.407 µmol⁻¹ min⁻¹ | 20 ppm | annTNA, H₂O₂ (6%) | 3.4 | Not specified | Simulated Solar | [8] |
| Congo Red | Photocatalysis (CuS nanoflowers) | Not specified, but 100% degradation in 24 min | 100 ppm | CuS (0.04 g) | Not specified | Not specified | Solar Light | [3] |
| Congo Red | Photoelectrocatalysis | 0.0167 min⁻¹ | 10 mg/L | Activated Hydrotalcites, Copper Anode | 6 | Not specified | UV | [9] |
| Acid Red 88 | CW-MFC (with plant) | 0.324 h⁻¹ | 100 mg/L | Shewanella oneidensis MR-1 | Not specified | Not specified | N/A | [10][11] |
| Acid Red 88 | Photocatalysis (UV-C/TiO₂) | 0.059 min⁻¹ | 20-30 mg/L | TiO₂ (1.0-2.0 g/L) | 2.0-4.5 | Not specified | UV-C | [12] |
| Reactive Red 120 | Fenton Process | 0.458 (units not specified) | 100 mg/L | FeSO₄, H₂O₂ | ~3 | Not specified | N/A | [13] |
Experimental Protocols
The methodologies employed to obtain the kinetic data in the table above vary significantly. Below are generalized experimental protocols for some of the common degradation techniques.
Photocatalytic Degradation
-
Preparation of Dye Solution: A stock solution of the azo dye is prepared in deionized water. The solution is then diluted to the desired initial concentration for the experiment.
-
Catalyst Suspension: The photocatalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), is added to the dye solution at a specific concentration (e.g., g/L). The suspension is typically stirred in the dark for a period to ensure adsorption-desorption equilibrium is reached.
-
Photoreactor Setup: The suspension is placed in a photoreactor equipped with a light source (e.g., UV lamp or solar simulator). The temperature of the solution is maintained using a cooling system.
-
Initiation of Reaction: The light source is turned on to initiate the photocatalytic degradation.
-
Sampling and Analysis: Aliquots of the suspension are withdrawn at regular time intervals. The catalyst particles are removed by centrifugation or filtration. The concentration of the dye in the supernatant is determined spectrophotometrically by measuring the absorbance at its maximum wavelength (λmax).
-
Kinetic Analysis: The degradation rate is often modeled using the pseudo-first-order kinetic equation: ln(C₀/C) = kt, where C₀ is the initial dye concentration, C is the concentration at time t, and k is the pseudo-first-order rate constant.
Fenton and Fenton-like Degradation
-
pH Adjustment: The pH of the dye solution is adjusted to an acidic range (typically pH 2-4) using an acid like sulfuric acid (H₂SO₄).
-
Addition of Fenton's Reagents: A source of ferrous ions (Fe²⁺), such as ferrous sulfate (FeSO₄), is added to the solution, followed by the addition of hydrogen peroxide (H₂O₂).
-
Reaction: The reaction is carried out in a batch reactor with constant stirring.
-
Sampling and Quenching: Samples are taken at different time intervals, and the reaction is quenched, for example, by adding a strong base to raise the pH.
-
Analysis: The remaining dye concentration is measured spectrophotometrically.
-
Kinetic Modeling: The data is fitted to a suitable kinetic model, often pseudo-first-order, to determine the rate constant.
Microbial Degradation
-
Bacterial Culture Preparation: A bacterial strain capable of degrading the azo dye is cultured in a suitable nutrient medium.
-
Inoculation: The dye solution, supplemented with necessary nutrients, is inoculated with the bacterial culture.
-
Incubation: The mixture is incubated under controlled conditions of temperature, pH, and agitation. The process can be aerobic or anaerobic.
-
Monitoring Decolorization: The decolorization of the dye is monitored over time by measuring the absorbance of the solution after removing the bacterial cells by centrifugation.
-
Kinetic Analysis: The rate of decolorization is analyzed using appropriate kinetic models.
Visualizing the Process
To better understand the experimental and logical flow of determining azo dye degradation kinetics, the following diagrams are provided.
Caption: Generalized workflow for determining azo dye degradation kinetics.
Caption: Simplified reaction pathways for photocatalytic and Fenton degradation of azo dyes.
References
- 1. Microbial decolorization of Reactive Black 5 dye by Bacillus albus DD1 isolated from textile water effluent: kinetic, thermodynamics & decolorization mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jwent.net [jwent.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. asianpubs.org [asianpubs.org]
- 7. redalyc.org [redalyc.org]
- 8. Degradation of Organic Methyl Orange (MO) Dye Using a Photocatalyzed Non-Ferrous Fenton Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kinetic study on the degradation of Acid Red 88 azo dye in a constructed wetland-microbial fuel cell inoculated with Shewanella oneidensis MR-1 | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of Photocatalytic Degradation of Acid Blue 113 and Acid Red 88 Textile Dyes in a UV-C/TiO2 Suspension System: Application of Response Surface Methodology (RSM) [mdpi.com]
- 13. Degradation of reactive red 120 azo dye in aqueous solutions using homogeneous/heterogeneous iron systems [scielo.org.mx]
Safety Operating Guide
Essential Safety and Operational Guide for Handling C.I. Acid Brown 120
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of C.I. Acid Brown 120 (CAS No. 6428-26-8).
This document provides immediate and essential safety protocols, operational plans, and disposal procedures for this compound, a multi-azo class acid dye. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing environmental impact.
Key Safety and Hazard Data
Quantitative toxicological data for this compound, such as LD50 values for oral, dermal, or inhalation exposure, are not currently available in published safety data sheets. The information presented below is based on the available Safety Data Sheet (SDS) and general knowledge of handling acid and azo dyes.
| Hazard Category | Available Data |
| Acute Toxicity | No data available for oral, dermal, or inhalation routes. |
| Skin Corrosion/Irritation | No data available. However, direct contact should be avoided. |
| Serious Eye Damage/Irritation | No data available. Assumed to be an irritant; appropriate eye protection is mandatory. |
| Aquatic Toxicity | While specific data for this compound is limited, other acid brown dyes are classified as toxic to aquatic life with long-lasting effects.[1][2] Discharge into the environment must be avoided.[3][4] |
| Physical Form | Red-light brown powder. |
| Solubility | Soluble in water, forming a yellow-light brown solution.[5] |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the first line of defense against accidental exposure. The following table outlines the recommended PPE for handling this compound in both powdered and solution forms.
| PPE Component | Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles with side-shields or a full-face shield. | Protects against dust particles and splashes of dye solutions. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Provides a barrier against skin contact and potential absorption. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter is recommended when handling the powder to avoid inhalation of dust. | Prevents inhalation of fine dust particles. |
| Body Protection | A laboratory coat or chemical-resistant apron. | Protects skin and personal clothing from contamination by dust or splashes. |
Operational Plan: Handling and Storage
Safe Handling Procedures:
-
Ventilation: Always handle powdered this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize dust formation and inhalation.[3][4]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[3][4]
-
Weighing: When weighing the powder, do so carefully to prevent the creation of airborne dust.
-
Solution Preparation: When preparing solutions, add the powder slowly to the solvent (e.g., water) to avoid splashing.
-
Storage: Store this compound in a cool, dry, and well-ventilated place. Keep the container tightly closed when not in use.[4]
Emergency Procedures
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water.[3]
-
In Case of Eye Contact: Immediately rinse the eyes with plenty of clean water for at least 15 minutes, holding the eyelids open.[3]
-
In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[3][4]
-
In Case of Ingestion: Rinse the mouth with water. Do not induce vomiting.[3][4]
-
Spill Response: In the event of a spill, avoid dust formation. Wear appropriate PPE, and collect the spilled material for disposal in a suitable, closed container.[3]
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination.
Experimental Protocols for Disposal:
1. Decontamination of Labware:
-
Initial Rinse: Rinse contaminated labware with water to remove the bulk of the dye. Collect this initial rinse water as hazardous waste.
-
Secondary Rinse: Wash the labware with a suitable laboratory detergent and water.
-
Final Rinse: Rinse with deionized water.
2. Disposal of Solid Waste:
-
Unused/Expired Dye: Unused or expired this compound powder should be disposed of as hazardous chemical waste.
-
Contaminated Materials: Any materials contaminated with the dye, such as weighing paper, gloves, and paper towels, should be collected in a designated and labeled hazardous waste container.
3. Disposal of Aqueous Solutions:
-
Environmental Hazard: As many acid dyes are harmful to aquatic life, aqueous solutions containing this compound must not be disposed of down the drain.
-
Waste Collection: Collect all aqueous waste containing the dye in a clearly labeled, sealed, and chemically resistant container. The label should indicate "Hazardous Waste," "this compound," and the approximate concentration and volume.
-
Neutralization of Acidic Solutions: Before final disposal, acidic dye solutions should be neutralized. Slowly add a weak base, such as sodium bicarbonate (baking soda), to the solution while stirring.[6] Use pH test strips to ensure the final pH is between 6.0 and 8.0. This neutralization step should be performed in a fume hood.
-
Final Disposal: All collected hazardous waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. chemical-label.com [chemical-label.com]
- 2. chemical-label.com [chemical-label.com]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. How to Work with and Dispose of Dyes Safely | dummies [dummies.com]
- 5. Biodegradation, Decolorization, and Detoxification of Di-Azo Dye Direct Red 81 by Halotolerant, Alkali-Thermo-Tolerant Bacterial Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
